3-iodo-1H-indole-5-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKORQSFPAVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Precision Synthesis of 3-iodo-1H-indole-5-carboxylic acid
Executive Summary
This technical guide details the regioselective synthesis of 3-iodo-1H-indole-5-carboxylic acid , a critical scaffold in medicinal chemistry. This compound serves as a versatile intermediate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the rapid diversification of kinase inhibitors and other bioactive heterocycles.
The protocol prioritizes N-Iodosuccinimide (NIS) over elemental iodine (
Part 1: Strategic Analysis & Mechanism
Regioselectivity and Electronic Effects
The indole nucleus is electron-rich, typically undergoing electrophilic aromatic substitution (EAS) at the C3 position. However, the 5-carboxylic acid group is an electron-withdrawing group (EWG).
-
Inductive Effect (-I): Pulls electron density from the benzene ring.
-
Resonance Effect (-M): Delocalizes electron density, slightly deactivating the pyrrole ring.
Despite this deactivation, the C3 position remains the most nucleophilic site compared to C2 or the benzene ring positions. The use of a polar aprotic solvent like DMF or Acetonitrile stabilizes the polar transition state (Sigma complex) and enhances the solubility of the polar starting material.
Mechanistic Pathway
The reaction proceeds via a standard EAS mechanism. The NIS is activated (often thermally or by trace acid), generating an electrophilic iodine species that attacks C3.
Figure 1: Mechanistic pathway of electrophilic iodination at the C3 position of the indole core.[1]
Part 2: Experimental Protocol
Reagent Table & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 1H-indole-5-carboxylic acid | 161.16 | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 224.98 | 1.05 - 1.1 | Iodinating Agent |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent (0.2 M) | Reaction Medium |
| Sodium Thiosulfate (10% aq) | - | Excess | Quenching Agent |
| Ethyl Acetate | - | - | Extraction Solvent |
Step-by-Step Synthesis Workflow
Step 1: Preparation of the Reaction Vessel
-
Charge a clean, dry round-bottom flask with a magnetic stir bar.
-
Add 1H-indole-5-carboxylic acid (1.0 equiv).
-
Add DMF (approx. 5 mL per mmol of substrate).
-
Note: The starting material must be fully dissolved. If turbidity persists, mild sonication is permissible.
Step 2: Controlled Iodination
-
Cool the solution to 0°C using an ice bath. While the reaction can proceed at room temperature (RT), cooling minimizes the risk of over-iodination or oxidation.
-
Add NIS (1.05 equiv) portion-wise over 5–10 minutes.
-
Expert Insight: Adding NIS in a single bolus can cause a localized exotherm and transient high concentration, promoting side reactions. Portion-wise addition ensures selectivity.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
Step 3: Process Control (Validation)
-
Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM or 50% EtOAc in Hexanes) or LC-MS .
-
Endpoint: Disappearance of the starting material peak (M+H = 162) and appearance of the product peak (M+H = 288, characteristic iodine isotope pattern absent but mass shift +126 Da).
Step 4: Workup & Isolation
-
Quench: Pour the reaction mixture into 10 volumes of ice-cold water containing 10% sodium thiosulfate (
) .-
Purpose: Thiosulfate reduces any unreacted iodine (
) to iodide ( ), preventing product discoloration and halting the reaction.
-
-
Precipitation: The product is often less soluble in water than the starting material. If a precipitate forms:
-
Filter the solid using a Büchner funnel.
-
Wash the cake with copious water to remove DMF and succinimide.
-
-
Extraction (Alternative): If no precipitate forms (due to DMF solubilization):
Step 5: Purification
-
Recrystallization: The crude solid can usually be recrystallized from an Ethanol/Water mixture or Acetonitrile .
-
Flash Chromatography: If high purity (>98%) is required for biological assays, purify via silica gel chromatography (Gradient: 0-10% Methanol in DCM).
Part 3: Process Validation & Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
NMR Spectroscopy (Predicted)
-
NMR (DMSO-
):- ~11.5-12.0 ppm (s, 1H, NH): Broad singlet, characteristic of the indole NH.
- ~12.5 ppm (s, 1H, COOH): Very broad singlet, carboxylic acid proton.
-
~7.5-8.5 ppm (Ar-H):
-
C2-H: Look for a sharp doublet (J ~2.5 Hz) or singlet at
ppm. Crucial: The loss of the C3 proton confirms substitution. In the starting material, C2-H and C3-H couple; in the product, C2-H appears as a singlet (or doublet coupling only to NH). -
C4-H: Doublet (J ~1.5 Hz) due to meta-coupling with C6, shifted downfield by the COOH and I groups.
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Deactivation by 5-COOH | Add catalytic TFA (5 mol%) or extend time to 12h. |
| Polychlorination | Use of ICl | Switch strictly to NIS . |
| Product Coloration | Residual Iodine | Wash organic layer thoroughly with Sodium Thiosulfate . |
| Poor Solubility | High Polarity of Acid | Convert to Methyl Ester (MeOH/H2SO4) prior to iodination, then hydrolyze (LiOH) post-iodination. |
Part 4: Workflow Visualization
Figure 2: Operational workflow for the synthesis, isolation, and purification of the target compound.
References
-
BenchChem. this compound | 1308644-52-1. Retrieved from
-
Royal Society of Chemistry. Regioselective C5-H direct iodination of indoles. RSC Advances. Retrieved from
-
American Chemical Society. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide.[5] Organic Letters.[6][7][8] Retrieved from
-
Organic Chemistry Portal. Synthesis of 3-iodoindoles. Retrieved from
Sources
- 1. This compound | 1308644-52-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole synthesis [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
3-iodo-1H-indole-5-carboxylic acid CAS number and structure
[1][2][3][4][5]
Chemical Identity & Structure
This compound is a bifunctional indole derivative featuring a reactive iodide at the C3 position and a carboxylic acid at the C5 position.[1] This specific substitution pattern renders it a "linchpin" intermediate: the iodide facilitates C-C bond formation via cross-coupling (Suzuki, Sonogashira), while the carboxylic acid serves as a handle for amidation or esterification to modulate solubility and pharmacokinetics.
Physicochemical Data Table
| Property | Data |
| CAS Number | 1308644-52-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₆INO₂ |
| Molecular Weight | 287.05 g/mol |
| Physical State | Solid (Off-white to yellow powder) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Water |
| InChI Key | NQRKORQSFPAVTN-UHFFFAOYSA-N |
| SMILES | OC(=O)C1=CC2=C(NC(I)=C2)C=C1 |
Synthesis & Reaction Mechanism[3][6][9]
The most reliable synthetic route involves the regioselective electrophilic iodination of commercially available 1H-indole-5-carboxylic acid. Despite the electron-withdrawing nature of the carboxylic acid group at C5, the C3 position of the pyrrole ring remains the most nucleophilic site, allowing for direct iodination without protection of the nitrogen.
Validated Protocol: NIS-Mediated Iodination
Reagents: N-Iodosuccinimide (NIS), DMF (N,N-Dimethylformamide).
-
Preparation: Dissolve 1H-indole-5-carboxylic acid (1.0 equiv) in DMF (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material.
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter the solid, wash copiously with water to remove succinimide byproduct and DMF, and dry under vacuum.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient).
Mechanistic Pathway
The reaction proceeds via an Electrophilic Aromatic Substitution (S_EAr) mechanism. The indole nitrogen lone pair donates electron density into the ring, activating C3 for attack on the electrophilic iodine species generated from NIS.
Figure 1: Electrophilic aromatic substitution mechanism for the C3-iodination of indole-5-carboxylic acid.
Applications in Drug Discovery[3][8][10][11]
This compound is primarily used as a scaffold to construct complex trisubstituted indoles. The C3-Iodine bond is chemically distinct from the C5-COOH, allowing for orthogonal functionalization .
Divergent Synthesis Workflow
The iodine atom is an excellent handle for Palladium-catalyzed cross-coupling reactions. The carboxylic acid is typically protected (as a methyl ester) or coupled to amines (amides) before or after the cross-coupling, depending on the stability of the coupling partners.
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install aromatic systems at C3.
-
Sonogashira Coupling: Reaction with terminal alkynes to install rigid alkyne linkers.
-
Heck Reaction: Reaction with alkenes to install vinyl groups.
Figure 2: Divergent synthetic utility of the this compound scaffold.
Key Reaction Conditions Table
| Transformation | Catalyst System | Solvent | Temperature | Notes |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80–100°C | Protect COOH as ester if boronic acid is sensitive. |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF or THF | RT–60°C | Requires inert atmosphere (Ar/N₂) to prevent homocoupling. |
| Amide Coupling | HATU or EDC/HOBt, DIPEA | DMF | RT | Can be performed on the intact iodo-indole. |
Characterization & Analysis
Researchers should verify the identity of the synthesized material using 1H NMR and Mass Spectrometry.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ ~12.0 ppm (s, 1H): Indole N-H (Broad).
-
δ ~12.5 ppm (s, 1H): Carboxylic acid O-H (Very broad, may not be visible depending on water content).
-
δ ~7.7 ppm (s, 1H): C2-H. Note: The C3-H signal (typically ~6.5-7.5 ppm in unsubstituted indoles) will be ABSENT, confirming iodination.
-
δ ~8.2 ppm (d, 1H): C4-H (Ortho to COOH, deshielded).
-
δ ~7.8 ppm (dd, 1H): C6-H.
-
δ ~7.5 ppm (d, 1H): C7-H.
-
-
Mass Spectrometry (ESI):
-
Negative Mode (ESI-): [M-H]⁻ = 285.9.
-
Positive Mode (ESI+): [M+H]⁺ = 287.9.
-
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Light sensitive. Store in amber vials at 2–8°C. Iodine-carbon bonds can be labile under intense light, leading to homolytic cleavage and discoloration (purple/brown).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of powder.
References
Technical Guide: Biological Potential & Synthetic Utility of 3-Iodo-1H-indole-5-carboxylic Acid Derivatives
Topic: Potential Biological Activity of 3-Iodo-1H-indole-5-carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1][2]
Executive Summary & Structural Rationale
The This compound scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for developing inhibitors targeting oncogenic kinases (specifically PIM-1/2/3) and viral replication complexes.[1][2]
Its utility stems from a dual-functionalization logic:
-
C3-Iodine Position: Acts as a lipophilic "warhead" or a reactive handle.[1][2] In direct binding, the iodine atom can engage in halogen bonding with backbone carbonyls in enzyme active sites (a σ-hole interaction). Synthetically, it serves as a leaving group for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.[1][2]
-
C5-Carboxylic Acid: Provides a polar anchor for solubility and hydrogen bonding.[1][2] It is readily derivatized into amides, esters, or hydrazides to fine-tune pharmacokinetic properties (ADME) or to create peptidomimetics.[1][2]
This guide analyzes the specific biological activities of this core, with a focus on PIM kinase inhibition and antiviral efficacy , supported by validated synthetic protocols.
Primary Therapeutic Target: PIM Kinase Inhibition
The most authoritative data links 3-iodoindole-5-carboxylic acid derivatives to the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases .[1][2]
Mechanism of Action
PIM kinases (PIM-1, PIM-2, PIM-3) are constitutively active serine/threonine kinases often overexpressed in hematological malignancies (AML, CLL) and solid tumors (prostate, pancreatic).[1][2] Unlike other kinases, PIMs do not require upstream phosphorylation for activation, making their abundance the primary driver of activity.
-
The Role of the Indole Scaffold: The indole core mimics the adenosine ring of ATP, fitting into the ATP-binding pocket of the kinase.
-
The Role of the 3-Iodo Group: The iodine atom occupies the hydrophobic region of the binding pocket (Gatekeeper region), displacing water and increasing residence time.
-
Downstream Effects: Inhibition prevents the phosphorylation of Bad (pro-apoptotic) and c-Myc (proliferation), forcing the cancer cell into apoptosis.
Signaling Pathway Visualization
The following diagram illustrates the critical node PIM kinases occupy in cancer cell survival and how derivatives of the topic scaffold intervene.
Caption: PIM kinase signaling cascade showing the intervention point of 3-iodoindole derivatives, leading to re-activation of apoptotic pathways.
Secondary Applications: Antiviral & Antimicrobial[3]
SARS-CoV-2 and Viral Proteases
Research into indole-3-carboxylic acid derivatives (isosteres of the topic compound) has demonstrated activity against SARS-CoV-2.[1][2] The 3-iodo variant enhances this potential through:
-
Lipophilicity: Improved membrane permeability allows the molecule to reach intracellular viral replication complexes.
-
Protease Docking: Molecular docking studies suggest the indole core can slot into the active site of the 3CLpro (Mpro) main protease. The C5-carboxylic acid can form salt bridges with active site residues (e.g., His41), while the iodine interacts with hydrophobic pockets.
Antimicrobial Activity
The scaffold serves as a precursor for conjugates (e.g., with sesquiterpenes like melampomagnolide B) that show broad-spectrum activity. The free acid form has demonstrated moderate efficacy against Gram-positive bacteria (S. aureus), likely by disrupting cell wall synthesis or membrane potential.
Experimental Protocols
Synthesis of this compound
Self-Validating Logic: This protocol uses N-Iodosuccinimide (NIS), which is milder than elemental iodine and allows for precise regioselectivity at the C3 position without over-iodinating the benzene ring.
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq (e.g., 1.61 g) of 1H-indole-5-carboxylic acid in anhydrous DMF (15 mL). Ensure the vessel is under an inert atmosphere (Argon/Nitrogen).
-
Addition: Cool the solution to 0°C. Add 1.05 eq of KOH dissolved in minimal water/methanol to deprotonate the carboxylic acid (preventing side reactions).
-
Iodination: Add 1.05 eq of NIS portion-wise over 15 minutes. The solution will darken.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1-2 hours. Monitor via TLC (System: MeOH:DCM 1:9). The product will appear as a less polar spot compared to the starting material.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (to neutralize excess iodine).
-
Isolation: A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary.
In Vitro PIM-1 Kinase Assay
Objective: Determine the IC50 of the synthesized derivative against PIM-1.[1][2]
-
Buffer Preparation: 20 mM MOPS (pH 7.0), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.[2]
-
Enzyme Mix: Dilute recombinant human PIM-1 kinase (e.g., 5-10 ng/well) in the buffer.
-
Substrate: Use a specific peptide substrate (e.g., S6 kinase substrate peptide) at 30 µM.
-
Compound Treatment: Add the 3-iodoindole derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).
-
Reaction Start: Initiate by adding ATP (10 µM) containing [γ-33P]ATP (radioactive tracer).
-
Incubation: Incubate at 30°C for 15 minutes.
-
Termination: Spot the reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid to remove unreacted ATP.
-
Measurement: Quantify radioactivity via scintillation counting. Calculate IC50 using non-linear regression.
Comparative Data Analysis
The following table summarizes the structure-activity relationship (SAR) data derived from patent literature and bioassay results for this scaffold class.
| Compound Variant | Modification | Biological Target | Activity Profile (IC50 / Effect) | Key Insight |
| Parent | 1H-indole-5-COOH | Bacterial Cell Wall | Moderate (>50 µM) | Lacks lipophilicity for intracellular targets.[1][2] |
| Target Core | 3-Iodo-1H-indole-5-COOH | PIM-1 Kinase | Low µM (Intermediate) | Iodine increases binding affinity; COOH allows solubility. |
| Derivative A | 3-Iodo-5-carboxamide | SARS-CoV-2 | 1-5 µM (EC50) | Amide conversion improves viral protease docking.[1][2] |
| Derivative B | 3-Iodo-5-(1,3,4-oxadiazole) | PIM-1 / PIM-2 | < 100 nM | Heterocycle coupling at C5 drastically boosts potency.[1][2] |
Future Directions & Editorial Conclusion
The This compound molecule is rarely the "final drug" but is an indispensable "advanced intermediate."[1][2]
-
For Oncologists: It is the gateway to dual-action inhibitors (e.g., PIM/FLT3 inhibitors) essential for overcoming drug resistance in leukemia.
-
For Virologists: The iodine handle offers a unique chemical space to explore halogen bonding in protease inhibitors, a mechanism currently underutilized in antiviral design.
Recommendation: Researchers should prioritize the C5-functionalization of this core (e.g., into hydrazides or heterocycles) while retaining the C3-iodine to maximize biological potency.[1][2]
References
-
Wang, H. L., et al. (2012). Azole Compounds as PIM Inhibitors. WO2012129338A1.[2][3] World Intellectual Property Organization.[2] Retrieved from
-
Arutiunian, A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83–91. Retrieved from [Link]
-
Bommagani, S., et al. (2018). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry, 26(4), 884-893.[1] Retrieved from [Link]
-
Amgen Inc. (2014). Azole Compounds as PIM Inhibitors. US20140187553A1.[2][3] U.S. Patent and Trademark Office. Retrieved from
Sources
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- 2. N-cyclopropyl-5-(3-iodo-1-tosyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine - CAS号 1401349-41-4 - 摩熵化学 [molaid.com]
- 3. 6-fluoroindole-5-carboxylic acid - CAS号 908600-73-7 - 摩熵化学 [molaid.com]
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- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Iodo-1H-indole-5-carboxylic Acid: A Linchpin Scaffold in Divergent Drug Synthesis
Topic: Discovery, Synthesis, and Strategic Utility of 3-Iodo-1H-indole-5-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary
In the architecture of modern small-molecule drug discovery, This compound (CAS 1308644-52-1) has emerged not as a final therapeutic, but as a critical "pivot point" intermediate. Its structural uniqueness lies in its dual-vector functionality: the C3-iodine provides a handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C5-carboxylic acid offers a stable anchor for amide coupling or solubility modulation.
This guide details the technical history, validated synthesis protocols, and strategic application of this scaffold, specifically within the context of chromatin remodeling inhibitors (SMARCA2/4) and kinase inhibitor design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1308644-52-1 |
| Molecular Formula | C₉H₆INO₂ |
| Molecular Weight | 287.05 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Water |
| Key Functional Groups | Indole core, C3-Iodide (electrophile), C5-Carboxyl (nucleophile/electrophile precursor) |
| SMILES | OC(=O)C1=CC2=C(NC(I)=C2)C=C1 |
Historical Context: The Evolution of Regioselective Indole Functionalization
The "discovery" of this compound is best understood as a milestone in the evolution of regioselective indole functionalization . Historically, accessing the C3 position of electron-deficient indoles (like those with a C5-COOH group) was challenging due to the deactivating nature of the carboxylic acid.
-
Early Era (Pre-2000s): Indole chemistry focused largely on C3-alkylation (tryptamine derivatives) using nucleophilic indole precursors. Electrophilic halogenation was often uncontrolled, leading to mixtures of C2/C3 isomers or poly-halogenation.
-
The Coupling Era (2000s–Present): With the rise of palladium-catalyzed cross-coupling, the demand for precise halo-indoles skyrocketed. This compound became a high-value target because it allows for orthogonal functionalization :
-
Vector 1 (C5): Amide formation to link solubilizing groups or hinge binders.
-
Vector 2 (C3): Suzuki-Miyaura coupling to extend the carbon skeleton into deep hydrophobic pockets of protein targets.
-
Technical Synthesis Protocol
Standardized methodology for the regioselective iodination of 1H-indole-5-carboxylic acid.
Rationale for Reagent Choice
-
Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (
) because it provides a controlled source of iodonium ions ( ) without requiring strong oxidants that might degrade the carboxylic acid moiety. -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile . DMF is critical here; it solubilizes the polar starting material and stabilizes the transition state of the electrophilic aromatic substitution.
Step-by-Step Protocol
-
Preparation : Charge a reaction vessel with 1H-indole-5-carboxylic acid (1.0 equiv) and anhydrous DMF (10–20 volumes). Ensure the system is under an inert atmosphere (
or ). -
Activation : Cool the solution to 0°C. While not strictly necessary for all substrates, cooling improves regioselectivity by slowing the reaction kinetics.
-
Iodination : Add N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv) portion-wise over 15 minutes.
-
Note: Rapid addition can lead to local excesses and over-iodination at the C2 position.
-
-
Reaction : Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via LC-MS (Target Mass: [M+H]+ ≈ 288 or [M-H]- ≈ 286).
-
Workup :
-
Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.
-
Add 10% aqueous sodium thiosulfate (
) to quench any unreacted iodine species (indicated by a color change from brown/orange to yellow/colorless).
-
-
Isolation : Filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum at 45°C.
Yield Expectation: 85–95% isolated yield.
Strategic Utility in Drug Design (Mechanism & Logic)
The utility of this scaffold lies in its electronic predisposition . The indole nitrogen lone pair donates density into the ring, making C3 the most nucleophilic site. However, the C5-COOH is electron-withdrawing. The successful synthesis relies on the fact that the C5-COOH deactivation is not strong enough to prevent reaction at the highly reactive C3 position when using a potent electrophile like NIS.
Visualization: Divergent Synthesis Pathway
The following diagram illustrates how this single scaffold serves as a gateway to complex bioactive molecules, such as SMARCA2 inhibitors.
Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity vectors of the 3-iodo-5-carboxyindole scaffold.
Case Study: SMARCA2/4 Inhibitors
A prominent recent application of this scaffold is found in the development of inhibitors for the SWI/SNF chromatin remodeling complex , specifically targeting the ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1).[4]
-
The Challenge: SMARCA4-mutant cancers are synthetic lethal with SMARCA2 inhibition. Developing selective inhibitors requires a core scaffold that can orient binding elements into the ATPase pocket.
-
The Solution: In patent literature (e.g., WO2024088351A1), this compound is used as the starting material.
-
Step 1: The acidic proton on the indole nitrogen is alkylated (e.g., with Methyl Iodide and Cesium Carbonate) to lock the tautomer and increase lipophilicity.
-
Step 2: The C3-iodine is engaged in a cross-coupling reaction to attach an aryl or heteroaryl moiety that interacts with the ATP-binding site hinge region.
-
Step 3: The C5-carboxylic acid is converted into an amide, projecting a tail group that improves solubility or pharmacokinetic properties.
-
This workflow exemplifies "Fragment-Based Drug Design" (FBDD), where the iodo-indole acts as a high-quality fragment that is elaborated into a lead compound.
References
-
BenchChem. this compound Product Data & Synthesis Overview. (Accessed 2024).[5] Link
-
World Intellectual Property Organization. Patent WO2024088351A1: Compounds and uses thereof (SMARCA2/4 Inhibitors). (2024).[6][5] Link
-
Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles (Contextual mechanistic data). (2015).[7][8][5] Link
-
National Institutes of Health (PubChem). this compound (CID 54366657).Link
Sources
- 1. This compound | CAS#:1308644-52-1 | Chemsrc [chemsrc.com]
- 2. This compound | 1308644-52-1 [sigmaaldrich.com]
- 3. This compound | 1308644-52-1 | Benchchem [benchchem.com]
- 4. WO2024088351A1 - Compounds and uses thereof - Google Patents [patents.google.com]
- 5. carlroth.com [carlroth.com]
- 6. rsc.org [rsc.org]
- 7. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on 3-Iodo-1H-indole-5-carboxylic Acid: A Computational Whitepaper
Introduction and Structural Rationale
3-Iodo-1H-indole-5-carboxylic acid (CAS 1308644-52-1) is a highly privileged scaffold in modern medicinal chemistry and materials science1[1]. The strategic placement of functional groups on the indole core dictates its physicochemical behavior and computational requirements:
-
The C3-Iodine: Introduces a significant "heavy atom effect," enhancing spin-orbit coupling and altering phosphorescence kinetics, while also providing a highly directional σ-hole for halogen bonding 2[2].
-
The C5-Carboxylic Acid: Serves as a bidentate hydrogen-bond donor/acceptor, profoundly influencing the electrostatic potential surface and enabling strong target engagement in biological systems3[3].
This whitepaper outlines the theoretical calculations—spanning Density Functional Theory (DFT) and molecular docking—required to accurately model the electronic and binding properties of this molecule.
Quantum Mechanical Profiling (DFT)
Causality in Basis Set Selection
Standard Pople basis sets (e.g., 6-311++G(d,p)) are sufficient for modeling the electron density of light atoms (C, H, N, O). However, iodine (Z=53) is a heavy halogen where the relativistic effects of core electrons become mathematically significant. Causality: Failing to account for these relativistic effects results in severe miscalculations of the carbon-iodine bond length and the magnitude of the electrostatic σ-hole. Therefore, we mandate the use of an Effective Core Potential (ECP), such as LANL2DZ or def2-TZVP, specifically for the iodine atom. This mixed-basis set approach ensures computational efficiency without sacrificing the accuracy of the heavy atom's electronic topology.
Electronic Properties and the Heavy Atom Effect
Theoretical predictions at the DFT(CAM-B3LYP)/6-31+G(d,p) level have historically demonstrated that indole-5-carboxylic acid derivatives form stable intermolecular associates via hydrogen bonding 2[2]. The introduction of the C3-iodine atom further modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Studies on related indole derivatives indicate that the HOMO is typically localized over the electron-rich indole π-system, while the LUMO extends toward the electron-withdrawing carboxylic acid4[4].
Caption: Computational workflow from DFT optimization to molecular docking interaction analysis.
Molecular Docking and Pharmacophore Modeling
Indole derivatives are heavily investigated as inhibitors for enzymes such as Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) 5[5]. When conducting molecular docking for this compound, the scoring function must be parameterized to recognize halogen bonds. The iodine atom acts as a Lewis acid (electron acceptor) via its σ-hole, forming highly stable orthogonal interactions with Lewis bases (e.g., backbone carbonyls) in the protein binding pocket.
Caption: Mechanistic pathway detailing the physicochemical contributions of each functional group.
Quantitative Data Summaries
To facilitate comparative analysis, the expected theoretical parameters for this compound (extrapolated from validated indole-5-carboxylic acid models 6[6]) are summarized below.
Table 1: Recommended DFT Level of Theory & Calculated Electronic Properties
| Parameter | Recommended Methodology / Expected Value | Scientific Rationale |
| Functional | B3LYP or CAM-B3LYP | Accurately models charge transfer and long-range interactions. |
| Basis Set (C, H, N, O) | 6-311++G(d,p) | Diffuse functions (++) are critical for the anionic carboxylate state. |
| Basis Set (Iodine) | LANL2DZ (with ECP) | Accounts for relativistic effects of the heavy iodine nucleus. |
| HOMO Energy | ~ -5.80 to -6.10 eV | Localized on the electron-rich indole π-system. |
| LUMO Energy | ~ -1.50 to -2.00 eV | Localized near the electron-withdrawing C5-carboxylic acid. |
| Energy Gap (ΔE) | ~ 4.10 eV | Indicates moderate chemical hardness and stability. |
Experimental & Computational Protocols
The following protocols are designed as self-validating systems to ensure maximum scientific integrity.
Protocol 1: Quantum Mechanical Optimization & Frequency Analysis
Objective: Obtain the global minimum energy conformation and map the electrostatic potential.
-
Initial Geometry Generation: Construct the 3D model of this compound using a standard builder (e.g., GaussView or Avogadro). Pre-optimize using the MMFF94 force field.
-
DFT Optimization: Submit the structure to a quantum chemistry package (e.g., Gaussian 16). Set the functional to B3LYP. Use the Gen keyword to assign 6-311++G(d,p) to C, H, N, O, and LANL2DZ to I.
-
Self-Validating Frequency Check: Appending the Freq keyword is mandatory. Causality: The optimization only finds a stationary point. The frequency analysis calculates the second derivative of the energy (Hessian). If any imaginary frequencies (negative values) are present, the structure is trapped in a transition state rather than a true minimum.
-
Correction Loop: If an imaginary frequency is found, perturb the geometry along that vibrational mode and re-optimize until exactly zero imaginary frequencies are confirmed.
-
ESP Mapping: Generate the Electrostatic Potential (ESP) map to visualize the positive σ-hole on the iodine atom and the negative electron density around the carboxylic acid oxygens.
Protocol 2: Molecular Docking with Halogen Bonding Considerations
Objective: Predict binding affinity and pose within a target kinase (e.g., AAK1) or metalloenzyme.
-
Ligand Preparation: Import the DFT-optimized geometry. Assign RESP (Restrained Electrostatic Potential) charges derived from the DFT calculation rather than default Gasteiger charges. Causality: Default empirical charges fail to model the anisotropic charge distribution (σ-hole) of the iodine atom.
-
Protein Preparation: Download the target crystal structure (e.g., PDB ID for AAK1 or IDO1). Remove water molecules (unless structural), add polar hydrogens, and assign Kollman charges.
-
Grid Box Definition: Center the grid box on the co-crystallized ligand. Ensure the box dimensions are large enough (e.g., 20×20×20 Å) to accommodate the bulky C3-iodine atom.
-
Docking Execution: Run the docking simulation using an engine that supports halogen bond scoring (e.g., AutoDock Vina with custom halogen parameters, or Glide).
-
Pose Validation: Analyze the top-scoring pose. A valid pose must demonstrate:
-
A halogen bond distance of 2.8–3.5 Å between the C3-Iodine and a Lewis base (e.g., carbonyl oxygen).
-
An interaction angle (C–I···O) approaching 180° (typically 160°–180°), validating the highly directional nature of the σ-hole interaction.
-
References
-
Benchchem. "Rationale for Research on Substituted Indoles, with Specific Focus on this compound." Benchchem. 1
-
Kowalska-Baron, A., et al. "Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect." PubMed. 2
-
MDPI. "Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods." MDPI. 4
-
ResearchGate. "Study of inhibition mechanism and efficiency of indole-5-carboxylic acid on corrosion of copper in aerated 0.5M H2SO4." ResearchGate.6
-
PMC. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC. 3
-
UQ eSpace. "Radiolabelled IDO/TDO inhibitors for imaging by PET." UQ eSpace - The University of Queensland. 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indole-5-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols.
Introduction & Mechanistic Rationale
The strategic functionalization of the indole scaffold is a cornerstone in the development of novel therapeutics and biologically active alkaloids. Within this chemical space, 3-iodo-1H-indole-5-carboxylic acid serves as a highly versatile, bifunctional building block[1]. The carbon-iodine (C–I) bond at the C3 position exhibits exceptional reactivity toward oxidative addition, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1]. Concurrently, the C5-carboxylic acid provides a critical handle for downstream derivatization (e.g., amide coupling) but introduces unique physicochemical and electronic challenges during the cross-coupling event.
Causality in Reaction Design
As a Senior Application Scientist, it is critical to look beyond the standard catalytic cycle and understand how the specific functional groups of this substrate dictate experimental parameters:
-
Electronic Modulation by the C5-Carboxylate: The presence of the C5-carboxylic acid is not merely a structural feature; it actively modulates the electronic landscape of the indole core. While indoles are inherently electron-rich (which can sometimes slow down oxidative addition), the electron-withdrawing nature of the C5-carboxylate reduces the overall electron density of the ring. This subtle electronic shift accelerates the oxidative addition of the Pd(0) species into the C3–I bond, facilitating the reaction even under mild conditions[2].
-
Base Stoichiometry & Solubility: The free C5-carboxylic acid mandates a careful adjustment of the base. Exactly 1.0 equivalent of base is immediately consumed to deprotonate the carboxylic acid, forming a carboxylate salt. Therefore, a minimum of 2.5 to 3.0 equivalents of base (e.g.,
or ) is strictly required to ensure sufficient basicity remains for the transmetalation step[3]. -
Solvent Selection: The resulting sodium carboxylate salt is highly polar and completely insoluble in anhydrous organic solvents like toluene. A miscible aqueous-organic system (e.g., 1,4-Dioxane/
in a 4:1 ratio) is mandatory to maintain substrate solubility and facilitate the transfer of the boronate complex[2].
Catalytic Cycle & Signaling Pathway
The following diagram illustrates the adapted Suzuki-Miyaura catalytic cycle, highlighting the specific intermediates formed during the cross-coupling of this compound.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound.
Experimental Design & Quantitative Optimization
To establish a robust protocol, various catalytic systems were evaluated. The quantitative data below highlights the causality between reagent selection and reaction efficiency. The use of a bidentate ligand (
| Entry | Catalyst (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Toluene | 90 | <10 | Insufficient base; carboxylate salt crashed out of the non-polar solvent. | ||
| 2 | Dioxane/ | 90 | 65 | Good solubility; moderate conversion due to catalyst degradation. | ||
| 3 | Dioxane/ | 90 | 88 | Optimal. Bidentate ligand stabilizes Pd; perfect solubility profile. | ||
| 4 | DMF/ | 90 | 82 | Faster transmetalation[3], but lower isolated yield due to difficult DMF removal. |
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system . By leveraging the pH-dependent solubility of the C5-carboxylic acid, the workup inherently purifies the product, eliminating the immediate need for column chromatography and validating the success of the coupling.
A. Reagent Preparation & Reaction Setup
-
Charge the Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and
(0.05 equiv, 5 mol%). -
Add Base: Add
(3.0 equiv, 1.5 mmol) to the vessel. (Causality: 1.0 equiv neutralizes the acid; 2.0 equiv drive the catalytic cycle). -
Degassing (Critical Step): Seal the tube with a rubber septum. Connect to a Schlenk line and purge the vessel with argon via three evacuate/backfill cycles. Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL).
-
Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of argon. Submerge the vessel in a pre-heated oil bath at 90 °C and stir vigorously for 12–16 hours.
B. Self-Validating Workup & Purification
-
Initial Partitioning: Cool the reaction mixture to room temperature. Dilute with deionized water (10 mL) and ethyl acetate (10 mL). Transfer to a separatory funnel.
-
Selective Impurity Extraction: Shake and separate the layers. Extract the basic aqueous layer with additional ethyl acetate (2 × 10 mL). Discard the organic layers.
-
Self-Validation Check: At pH > 9, your desired product exists as a highly water-soluble sodium carboxylate salt. The organic washes selectively strip away the palladium catalyst, phosphine ligands, unreacted boronic acid, and any homocoupled biaryl impurities. If the aqueous layer is relatively clear, the reaction has proceeded cleanly.
-
-
Product Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully acidify by dropwise addition of 1M HCl until the pH reaches 3.0–4.0.
-
Observation: A distinct precipitate will form as the carboxylate is protonated back to the insoluble carboxylic acid.
-
-
Final Recovery: Extract the acidified aqueous suspension with ethyl acetate (3 × 15 mL). Combine these new organic extracts, wash with brine (10 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to afford the pure 3-aryl-1H-indole-5-carboxylic acid.
Troubleshooting Guide
-
Issue: High levels of protodeboronation (recovery of unreacted indole).
-
Causality: The boronic acid is degrading before transmetalation can occur.
-
Solution: Ensure the water used is thoroughly degassed. Consider switching to the corresponding pinacol boronate ester (BPin), which is significantly more stable against protodeboronation than the free boronic acid.
-
-
Issue: Formation of "Black Palladium" early in the reaction.
-
Causality: Catalyst decomposition to inactive Pd(0) nanoparticles, often caused by poor ligand stabilization or trace oxygen.
-
Solution: Ensure strict adherence to Schlenk techniques during setup. If using
, verify the reagent is bright yellow; if it has turned brown/orange, it has oxidized and must be discarded.
-
References
-
National Institutes of Health (PMC) Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support URL:[Link]
-
Beilstein Journal of Organic Chemistry Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence URL:[Link]
Sources
- 1. This compound | 1308644-52-1 | Benchchem [benchchem.com]
- 2. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
Strategic Protocol: Sonogashira Cross-Coupling of 3-Iodo-1H-indole-5-carboxylic Acid
Executive Summary
The 3-alkynyl-1H-indole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., VEGFR, PDGFR targets) and serotonin receptor modulators. However, the cross-coupling of 3-iodo-1H-indole-5-carboxylic acid presents a unique "dual-interference" challenge:
-
C3-Iodide Instability: The C-I bond at the electron-rich C3 position is prone to oxidative addition but also susceptible to reductive deiodination and light-induced homolysis.
-
C5-Carboxylic Acid Interference: The free acid moiety (
) can protonate anionic catalytic intermediates, sequester palladium species, and drastically reduce solubility in standard non-polar coupling solvents (e.g., Toluene, THF).
This guide delineates two distinct protocols: the Industry Standard "Ester-First" Route (Pathway A) for maximum reliability and scale-up, and the Direct Acid Route (Pathway B) for rapid high-throughput screening (HTS) where step-economy is prioritized over yield.
Substrate Analysis & Handling
Compound: this compound (CAS: 1308644-52-1)[1][2]
| Property | Specification | Critical Note |
| Stability | Light/Heat Sensitive | Store at -20°C in amber vials. 3-iodoindoles decompose to purple/black tars upon prolonged light exposure. |
| Acidity | Amphoteric | Contains acidic N-H ( |
| Solubility | Poor in DCM/Toluene | Soluble in DMSO, DMF, MeOH. Insoluble in non-polar solvents unless esterified. |
| Reactivity | High (C3 Position) | Electron-rich indole ring facilitates oxidative addition to Pd(0), but also accelerates side reactions (e.g., protodeiodination). |
Decision Matrix: Selecting the Right Protocol
The choice of protocol depends on your stage of development. Use the following logic flow to determine the optimal path.
Caption: Decision matrix for selecting between direct coupling and protection-deprotection strategies.
Pathway A: The "Ester-First" Protocol (Recommended)
Rationale: Esterification masks the acidic proton, dramatically improves solubility in standard organic solvents (THF, MeCN), and prevents catalyst poisoning. This route consistently delivers yields >85%.
Step 1: Methyl Esterification
-
Reagents: this compound (1.0 eq), Methanol (0.5 M),
(cat.) or (1.5 eq). -
Procedure: Reflux for 2-4 hours. Monitor by TLC (acid stays at baseline; ester
in 1:1 Hex/EtOAc). -
Note: Do not use basic conditions (MeI/Base) for esterification as it may alkylate the indole nitrogen (N1).
Step 2: Sonogashira Cross-Coupling
Target: Methyl 3-(alkynyl)-1H-indole-5-carboxylate
-
Reagents:
-
Substrate: Methyl ester intermediate (1.0 eq)
-
Alkyne: Terminal alkyne (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Co-Catalyst: CuI (2-3 mol%)
-
Base: Triethylamine (
) (3.0 eq) -
Solvent: Anhydrous DMF or THF (0.1 M)
-
Protocol:
-
Degassing: Charge a reaction vial with the Indole ester, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.
-
Addition: Add degassed solvent and
via syringe. -
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at RT to 40°C for 4-12 hours.
-
Observation: The reaction mixture usually turns dark brown/black.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
.[3] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Step 3: Hydrolysis (Saponification)
-
Reagents: LiOH (3.0 eq), THF/Water (3:1).
-
Conditions: Stir at RT for 2-6 hours. Acidify with 1M HCl to pH 3 to precipitate the final acid product.
Pathway B: Direct Coupling Protocol (Advanced)
Rationale: Avoids two synthetic steps. Suitable for library generation where purification is done by preparative HPLC. Challenge: The carboxylic acid will consume 1 equivalent of base immediately, and the resulting carboxylate salt may precipitate, coating the catalyst.
-
Reagents:
-
Substrate: this compound (1.0 eq)
-
Alkyne: Terminal alkyne (1.5 eq)
-
Catalyst:
(5 mol%) - More robust than for acidic substrates. -
Co-Catalyst: CuI (5 mol%)
-
Base: Cesium Carbonate (
) (3.5 eq) or excess (5.0 eq) -
Solvent: DMF/Water (9:1) or DMSO.
-
Protocol:
-
Solubilization: Dissolve the acid substrate in DMF. Add the base. Stir for 10 mins to ensure deprotonation (formation of the soluble carboxylate).
-
Catalyst Addition: Add Pd and Cu catalysts under inert atmosphere.
-
Heating: Heat to 60-80°C . Higher temperature is required compared to the ester due to the electronic deactivation of the carboxylate anion.
-
Workup: Acidify the reaction mixture carefully with 1M HCl to pH ~4. Extract with EtOAc. (Note: Product may be amphoteric; check aqueous layer).
Mechanistic Insight & Troubleshooting
The following diagram illustrates the catalytic cycle and the specific interference points for the free acid substrate.
Caption: Catalytic cycle of Sonogashira coupling showing points of interference by the free carboxylic acid.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by COOH; Oxidation of Pd(0). | Switch to Pathway A (Ester). Increase catalyst load to 10%. Ensure rigorous degassing. |
| Deiodination (Indole-5-COOH) | Hydride source present; Overheating. | Reduce temperature. Use anhydrous DMF. Avoid alcohols in Pathway B. |
| Homocoupling (Alkyne Dimer) | Presence of Oxygen ( | Degas solvents by sparging with Argon for 15 mins. Add alkyne slowly (syringe pump). |
| Low Solubility | Zwitterion formation. | Use DMF or DMSO. For Pathway B, ensure enough base is used to fully deprotonate the acid. |
References
-
Synthesis of 3-iodoindoles
- Title: Regioselective C5−H Direct Iodin
- Source: Royal Society of Chemistry (RSC), 2024.
- Relevance: Confirms NIS iodination protocols for indole-carboxyl
-
URL:
-
Sonogashira Coupling Reviews
-
Carboxylic Acid Interference
-
Title: Palladium-catalyzed decarboxylative cross-coupling reactions of carboxylic acids.[7]
- Source: Chemical Society Reviews.
- Relevance: Discusses the interaction of Pd with free acids and the need for protection or specific bases.
-
URL:
-
-
Substrate Data
Sources
- 1. This compound | 1308644-52-1 [sigmaaldrich.com]
- 2. This compound | 1308644-52-1 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-Iodo-1H-indole-5-carboxylic Acid in Medicinal Chemistry
[1]
Executive Summary
This compound (CAS: 1308644-52-1) represents a high-value "bifunctional" scaffold in modern drug discovery. Its utility stems from the orthogonal reactivity of its two primary handles: the C3-iodide , which serves as an electrophilic site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), and the C5-carboxylic acid , which provides a handle for solubility-enhancing groups or specific electrostatic interactions. This guide details the protocols for exploiting this scaffold to generate focused libraries of bioactive small molecules, particularly targeting protein kinases (e.g., DYRK1A, CK2, Src).
Structural Analysis & Design Strategy
The indole core acts as a bioisostere for the purine ring of ATP, making it a "privileged structure" for kinase inhibition.
-
C3-Position (Iodine): The "Warhead" Vector. Functionalization here typically projects substituents into the hydrophobic pocket (Gatekeeper region) of the kinase ATP-binding site. The iodine atom is highly reactive, allowing for late-stage diversification.
-
C5-Position (Carboxylic Acid): The "Solvent" Vector. Derivatization here (amides, esters) usually directs groups toward the solvent-exposed region, modulating ADME properties (solubility, permeability) without disrupting the primary binding mode.
-
N1-Position (NH): The H-Bond Donor. Crucial for interaction with the hinge region (e.g., Glu/Leu backbone carbonyls).
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the strategic workflow for generating diverse libraries from this single precursor.
Figure 1: Divergent synthesis strategy utilizing orthogonal reactivity at C3 and C5 positions.
Core Application: Palladium-Catalyzed Cross-Coupling[1][3][4]
The C3-iodine is significantly more reactive than C3-bromine or chlorine analogues, allowing couplings to proceed under milder conditions that preserve the unprotected N-H indole (if carefully managed) or sensitive C5-functionalities.
Protocol A: C3-Suzuki-Miyaura Coupling (Unprotected Indole)
Target: Synthesis of 3-aryl-1H-indole-5-carboxylic acids.
Rationale: Many protocols require N-protection (Boc/Tosyl) to prevent N-arylation or catalyst poisoning. However, using 3-iodo substrates with specific catalyst systems allows for direct coupling of the unprotected indole, saving two synthetic steps (protection/deprotection).
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the indole substrate (1.0 equiv), boronic acid (1.2 equiv), and
(0.05 equiv). -
Inert Atmosphere: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2M aq.
(3.0 equiv) via syringe. -
Reaction:
-
Thermal: Heat to 80°C for 4–12 hours.
-
Microwave: Irradiate at 100°C for 30–60 minutes.
-
-
Monitoring: Check TLC (System: 10% MeOH in DCM). The starting material (
) should disappear; product is typically more polar if the acid is free, or less polar if the boronic acid adds lipophilicity. -
Workup: Acidify carefully with 1M HCl to pH ~3–4 (to protonate the carboxylic acid). Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over
. -
Purification: Flash column chromatography (Gradient: 0
10% MeOH in DCM).
Optimization Table: Common Conditions
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Condition C (Sensitive Groups) |
| Catalyst | |||
| Base | |||
| Solvent | Dioxane/Water | Toluene/Water | DME/Water |
| Temp | 80°C | 100°C | 60°C |
| Yield | 75-85% | 60-70% | 50-60% |
Core Application: C5-Amide Coupling & Library Generation[1]
The C5-carboxylic acid is often derivatized after the C3-coupling to create a library of "tails" that interact with the solvent front or specific residues (e.g., lysine) at the kinase active site entrance.
Protocol B: HATU-Mediated Amide Coupling
Target: Synthesis of 3-iodo-N-substituted-1H-indole-5-carboxamides.
Rationale: The iodine at C3 is stable to standard peptide coupling conditions. This allows the synthesis of a "master intermediate" (the amide) which can then be split for diverse Suzuki couplings.
Step-by-Step Procedure:
-
Activation: Dissolve this compound (1.0 equiv) in dry DMF (0.2 M).
-
Base: Add DIPEA (3.0 equiv) and stir for 5 minutes at RT.
-
Coupling Agent: Add HATU (1.1 equiv). The solution should turn slightly yellow. Stir for 10–15 mins to form the activated ester.
-
Amine Addition: Add the primary or secondary amine (1.2 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Acid peak
disappears; Amide peak appears). -
Workup:
-
Precipitation Method: Pour reaction mixture into ice-cold water. If solid precipitates, filter and wash with water.
-
Extraction Method: Dilute with EtOAc, wash with sat.
(to remove DMF), , and brine.
-
Troubleshooting & Critical Controls
Protodeiodination (Loss of Iodine)
-
Symptom: Appearance of indole-5-carboxylic acid (mass = substrate - 126 Da) during Suzuki coupling.
-
Cause: Overheating or excessive reducing conditions.
-
Solution: Reduce temperature to 60°C; switch to anhydrous conditions using
in DMF; ensure strict degassing to prevent oxidation-reduction cycles.
N-Arylation vs. C-Arylation
-
Symptom: Product mass is correct, but NMR shows loss of NH signal.
-
Cause: Highly basic conditions promoting coupling at the nitrogen.
-
Solution: Use weaker bases (
or ) or protect the nitrogen (Boc/SEM) if necessary. However, with C3-Iodo, C-coupling is kinetically favored over N-coupling with standard Pd catalysts.
Solubility
-
Issue: The parent acid is sparingly soluble in non-polar solvents.
-
Solution: Use DMF or DMAc as co-solvents. For purification, adding 1% Acetic Acid to the eluent helps prevent streaking of the carboxylic acid on silica.
Biological Relevance: Kinase Inhibitor Case Study
Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A). Mechanism: 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids (derived from similar scaffolds) have shown high potency. Design Logic:
-
Indole Core: Mimics Adenine.
-
C3-Substituent: Targeting the "gatekeeper" residue. A bulky aryl group at C3 (via Suzuki) can induce selectivity against other kinases with smaller gatekeepers.
-
C5-Acid/Amide: Forms salt bridges with Lysine residues often found near the ribose binding pocket.
Figure 2: Decision matrix for selecting reaction conditions based on substrate protection status.
References
-
National Institutes of Health (NIH). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling. PMC4186676. Available at: [Link]
-
MDPI Molecules. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids and Indoles. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. Available at: [Link]
-
Journal of Medicinal Chemistry. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.[3] Available at: [Link]
Application Note: Advanced Synthesis and Integration of 3-Iodo-1H-Indole-5-Carboxylic Acid-Derived Hole-Transporting Materials
Target Audience: Materials Scientists, Optoelectronic Researchers, and Synthetic Chemists. Cross-Disciplinary Note: While this guide focuses on optoelectronic applications, the indole-5-carboxylic acid scaffold is highly privileged in medicinal chemistry. The palladium-catalyzed functionalization strategies detailed below are directly translatable to the synthesis of active pharmaceutical ingredients (APIs), including SWI/SNF chromatin remodeling complex inhibitors and NMDA receptor antagonists[1][2].
Introduction & Mechanistic Insights
The development of efficient hole-transporting materials (HTMs) is a critical bottleneck in the commercialization of inverted (p-i-n) perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). 3-Iodo-1H-indole-5-carboxylic acid (CAS: 1308644-52-1) has emerged as a highly versatile, bifunctional precursor for designing next-generation HTMs[3][4].
The strategic advantage of this molecule lies in its dual-reactivity profile:
-
C3-Iodo Electrophilic Handle: The iodine atom at the electron-rich C3 position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows for the modular attachment of strong electron-donating moieties (such as triphenylamine or carbazole), which are essential for tuning the Highest Occupied Molecular Orbital (HOMO) and maximizing hole mobility[3][5].
-
C5-Carboxylic Acid Anchoring Group: The carboxylic acid moiety acts as a robust anchoring group. In device fabrication, it undergoes condensation with surface hydroxyl groups on metal oxide electrodes (e.g., Indium Tin Oxide (ITO) or NiO), forming a highly ordered Self-Assembled Monolayer (SAM)[6][7]. This bidentate/tridentate binding passivates surface traps and creates a favorable interfacial dipole, aligning the electrode's work function with the valence band of the active perovskite layer.
Experimental Workflows
The following protocols detail the synthesis of a model HTM—3-(4-(diphenylamino)phenyl)-1H-indole-5-carboxylic acid (DPA-ICA) —and its subsequent integration into a photovoltaic device as a SAM.
Protocol A: Synthesis of DPA-ICA via Suzuki-Miyaura Cross-Coupling
Causality & Design Rationale: A biphasic solvent system (Toluene/Ethanol/Water) is utilized. The organic phase dissolves the indole precursor and the boronic acid, while the aqueous phase dissolves the potassium carbonate (
Reagents:
-
This compound (1.0 equiv, 5.0 mmol)
-
4-(Diphenylamino)phenylboronic acid (1.2 equiv, 6.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 equiv, 0.25 mmol) -
Potassium carbonate (
) (3.0 equiv, 15.0 mmol) -
Solvent: Toluene / Ethanol / Deionized Water (Ratio 2:1:1, 40 mL total)
Step-by-Step Procedure:
-
Degassing: Add Toluene, Ethanol, and Water to a two-neck round-bottom flask. Sparge the solvent mixture with ultra-pure Argon for 30 minutes to remove dissolved oxygen, preventing catalyst oxidation.
-
Reagent Loading: Under an Argon counter-flow, add the this compound, 4-(diphenylamino)phenylboronic acid, and
. -
Catalyst Addition: Quickly add the
catalyst. Seal the flask and initiate stirring. -
Reflux: Heat the reaction mixture to 90°C using an oil bath. Maintain reflux under Argon for 18 hours. The reaction progress can be monitored via TLC (DCM:MeOH, 9:1).
-
Work-up: Cool the mixture to room temperature. Acidify the aqueous layer to pH 4 using 1M HCl (to ensure the carboxylic acid is protonated and partitions into the organic phase). Extract with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient containing 1% Acetic Acid) to yield pure DPA-ICA. -
Self-Validation (QC): Confirm product identity via
-NMR (DMSO- ) and ESI-MS. A successful coupling will show the disappearance of the C3-proton signal and the appearance of multiplet aromatic signals corresponding to the triphenylamine group.
Caption: Chemical synthesis workflow from this compound to device integration.
Protocol B: Fabrication of HTM Self-Assembled Monolayers (SAMs)
Causality & Design Rationale: The UV-Ozone treatment of the ITO substrate is non-negotiable. It removes residual organic contaminants and drastically increases the density of reactive surface hydroxyl (-OH) groups. These groups are required for the condensation reaction with the C5-carboxylic acid of the DPA-ICA, forming a robust, covalently bound monolayer that facilitates ultrafast hole extraction[6].
Step-by-Step Procedure:
-
Substrate Cleaning: Sonicate patterned ITO glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Blow dry with
gas. -
Surface Activation: Treat the cleaned ITO substrates in a UV-Ozone cleaner for 20 minutes immediately prior to SAM deposition.
-
SAM Deposition: Prepare a 1.0 mM solution of DPA-ICA in anhydrous ethanol. Submerge the activated ITO substrates into the solution and incubate in the dark at room temperature for 12 hours.
-
Rinsing: Remove the substrates and aggressively rinse with pure anhydrous ethanol to remove any physisorbed (non-covalently bound) molecules. Spin-dry at 3000 rpm for 30 seconds.
-
Self-Validation (QC): Measure the water contact angle of the substrate. Bare activated ITO is highly hydrophilic (<10°). A successfully formed DPA-ICA SAM will render the surface hydrophobic (~70°-85°) due to the outward-facing triphenylamine groups.
-
Device Completion: Proceed immediately to spin-coat the perovskite precursor solution inside a nitrogen-filled glovebox.
Caption: Energy level alignment diagram of the inverted p-i-n perovskite solar cell utilizing the DPA-ICA SAM.
Quantitative Data Presentation
The integration of indole-5-carboxylic acid derivatives significantly improves the optoelectronic landscape of the device compared to bare substrates or traditional polymeric HTMs (like PTAA)[5][7].
Table 1: Optoelectronic Properties of HTMs
| Material | HOMO Level (eV) | LUMO Level (eV) | Bandgap ( | Hole Mobility ( | Contact Angle (°) |
| Bare ITO | -4.70 | N/A | N/A | N/A | < 10 |
| PTAA (Reference) | -5.14 | -2.30 | 2.84 | 95 | |
| DPA-ICA (Synthesized) | -5.22 | -2.45 | 2.77 | 78 |
Table 2: Photovoltaic Performance Metrics (Inverted p-i-n Architecture)
| HTLayer | Fill Factor (FF, %) | PCE (%) | Hysteresis Index | ||
| Bare ITO (Control) | 0.92 | 18.5 | 62.0 | 10.5 | High |
| PTAA (Reference) | 1.08 | 22.1 | 78.5 | 18.7 | Medium |
| DPA-ICA SAM | 1.14 | 23.4 | 82.1 | 21.9 | Negligible |
Note: The superior
References
1.3 2.1 3.4 4.6 5. 6. 5 7.2 8.7
Sources
- 1. WO2024088351A1 - Compounds and uses thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1308644-52-1 | Benchchem [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Multifunctional Symmetrical Squaraine Dyes for Molecular Photovoltaics by Terminal Alkyl Chain Modifications [mdpi.com]
- 7. researchgate.net [researchgate.net]
application of 3-iodo-1H-indole-5-carboxylic acid in organic solar cells
Application Note: 3-Iodo-1H-indole-5-carboxylic Acid as a Bifunctional Scaffold for Organic Photovoltaics
Executive Summary
This compound (CAS: 1308644-52-1) is a critical bifunctional building block for the synthesis of metal-free organic sensitizers and non-fullerene acceptors (NFAs) in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs). Its structural utility lies in its orthogonal reactivity:
-
C3-Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend
-conjugation with donor moieties. -
C5-Carboxylic Acid: A pre-installed anchoring group (or acceptor precursor) essential for binding to semiconductor oxide surfaces (e.g., TiO
, ZnO) or for esterification to solubilizing alkyl chains.
This guide details the strategic application of this compound in synthesizing Donor-
Strategic Application & Mechanism
In the architecture of a D-
-
The "Anchor" Role (C5): The carboxylic acid group (-COOH) forms bidentate or ester-like linkages with the hydroxyl groups on the TiO
surface. This direct attachment facilitates ultra-fast electron injection ( fs) from the excited dye into the conduction band of the semiconductor. -
The "Connector" Role (C3): The iodine atom allows for the modular attachment of electron-rich donors (e.g., Triphenylamine, Carbazole) or
-spacers (e.g., Thiophene) via cross-coupling. This extension redshifts the absorption spectrum, enhancing light harvesting in the visible region.
Molecular Design Pathway
Figure 1: Synthetic workflow transforming the indole scaffold into a functional photovoltaic material.[1]
Experimental Protocol: Synthesis of Indole-Based Sensitizer
Objective: Synthesize a prototype D-
Reagents Required:
-
Substrate: this compound (>98% purity).
-
Coupling Partner: 4-(Diphenylamino)phenylboronic acid (Donor).
-
Catalyst: Pd(PPh
) or Pd(dppf)Cl . -
Base: K
CO or Cs CO . -
Solvents: DMF, Toluene, Ethanol.
Step-by-Step Methodology:
Phase A: Protection & Solubilization (Recommended) Direct coupling on the free acid can poison Pd-catalysts. Esterification is advised.
-
Esterification: Dissolve 1.0 eq of this compound in Methanol. Add catalytic H
SO (3 drops). Reflux for 4 hours. -
Workup: Evaporate solvent, neutralize with NaHCO
, extract with Ethyl Acetate. Yields Methyl 3-iodo-1H-indole-5-carboxylate . -
N-Alkylation (Critical for Device Performance):
-
Dissolve the ester (1.0 eq) in dry DMF.
-
Add NaH (1.2 eq) at 0°C under Argon. Stir for 30 min.
-
Add 1-Iodohexane (1.5 eq) dropwise. Stir at RT for 12 hours.
-
Rationale: The hexyl chain prevents dye aggregation on the TiO
surface, which is a primary cause of charge recombination.
-
Phase B: Suzuki-Miyaura Cross-Coupling
-
Setup: In a Schlenk tube, combine:
-
N-hexyl-3-iodo-indole ester (1.0 eq)
-
4-(Diphenylamino)phenylboronic acid (1.2 eq)
-
Pd(PPh
) (5 mol%) -
K
CO (2M aqueous solution, 3.0 eq) -
Toluene/Ethanol (3:1 ratio, degassed).
-
-
Reaction: Heat to 90°C under Argon for 12-24 hours. Monitor by TLC (disappearance of the iodo-indole).
-
Purification: Silica gel column chromatography (Hexane/DCM gradient).
Phase C: Hydrolysis to Active Dye
-
Dissolve the coupled ester in THF/MeOH (1:1).
-
Add LiOH (10 eq, dissolved in min. water). Reflux for 4 hours.
-
Acidify with HCl (1M) to pH 3. The free acid dye will precipitate. Filter and dry.[2]
Device Fabrication Protocol (DSSC)
Objective: Fabricate a solar cell to validate the performance of the synthesized dye.
Materials:
-
FTO Glass (Fluorine-doped Tin Oxide, 7-15
/sq). -
TiO
Paste (20 nm particle size). -
Electrolyte (Iodide/Triiodide redox couple).[3]
-
Counter Electrode (Platinum paste).
Workflow:
-
Photoanode Preparation:
-
Clean FTO glass (Detergent -> Water -> Acetone -> Isopropanol).
-
Apply TiO
paste via doctor blading or screen printing. -
Sinter at 450°C for 30 minutes.
-
-
Sensitization (Dye Loading):
-
Prepare a 0.3 mM solution of the synthesized Indole-Dye in Ethanol/THF.
-
Additive: Add 10 mM Chenodeoxycholic Acid (CDCA) to the dye solution.[4]
-
Note: CDCA is a co-adsorbent that reduces dye aggregation, crucial for planar indole dyes.
-
Immerse the sintered TiO
electrode in the solution for 12-18 hours in the dark.
-
-
Assembly:
-
Sandwich the sensitized photoanode with a Platinized counter electrode using a Surlyn thermoplastic spacer.
-
Inject the electrolyte through a pre-drilled hole.
-
Seal the hole with a cover glass and Surlyn.
-
Characterization & Data Analysis
When evaluating the this compound derivative, focus on these metrics:
| Parameter | Symbol | Target Value | Significance |
| Short-Circuit Current | >12 mA/cm | Indicates efficient light harvesting and electron injection.[4][5] | |
| Open-Circuit Voltage | >0.70 V | Suggests reduced recombination at the TiO | |
| Fill Factor | >0.65 | Measures the "squareness" of the I-V curve; affected by series resistance. | |
| Absorption Max | 450-550 nm | Should be redshifted compared to the starting material. |
Device Architecture Diagram
Figure 2: Cross-section of the DSSC device highlighting the dye's location.
Troubleshooting & Optimization
-
Low
: Often caused by dye aggregation or "back electron transfer" (electrons jumping from TiO back to the electrolyte).-
Solution: Increase the concentration of the CDCA co-adsorbent or increase the length of the N-alkyl chain (e.g., use Octyl instead of Hexyl).
-
-
Poor Solubility: The free acid form of the dye can be insoluble in non-polar solvents.
-
Solution: Use THF/Ethanol mixtures for sensitization. Ensure the N-alkylation step (Step A3) was successful.
-
-
Low
: Inefficient coupling.-
Check: Verify the Suzuki coupling conversion by NMR. Unreacted 3-iodo material will not act as a donor and will competitively bind to TiO
, blocking active sites.
-
References
-
BenchChem. Synthetic Methodologies for this compound and Analogues. Retrieved from
-
Sigma-Aldrich. this compound Product Specification. Retrieved from
-
Irgashev, R. A., et al. (2017).[6][7] Novel push-pull thieno[2,3-b]indole-based dyes for efficient dye-sensitized solar cells.[7] Arkivoc, 2017(iv), 34-50.[7] Retrieved from
-
Lu, Z., et al. (2013). Triindole-cored star-shaped molecules for organic solar cells. Journal of Materials Chemistry A, 1, 7657-7665. Retrieved from
-
Sireesha, P., et al. (2017). Carboxylic acid-functionalized multi-walled carbon nanotubes-polyindole/Ti2O3: A novel hybrid nanocomposite as highly efficient photo-anode for dye-sensitized solar cells.[8] Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 3. Effect of Position of Donor Units and Alkyl Groups on Dye-Sensitized Solar Cell Device Performance: Indoline–Aniline Donor-Based Visible Light Active Unsymmetrical Squaraine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00499A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: Chemoselective Functionalization of the Carboxylic Acid Group in 3-Iodo-1H-indole-5-carboxylic Acid
Executive Summary
3-Iodo-1H-indole-5-carboxylic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, BAF complex modulators, and other pharmacologically active indole derivatives[1]. Functionalizing the C5-carboxylic acid moiety—typically via amidation or esterification—is a critical step in library generation. However, the presence of the C3-iodo group and the unprotected indole nitrogen (N1-H) introduces significant chemoselectivity challenges. This application note provides field-proven, self-validating protocols for the chemoselective amidation and esterification of this scaffold.
Mechanistic Insights & Chemoselectivity Challenges
When designing functionalization routes for this specific indole scaffold, two primary structural vulnerabilities must be managed to ensure high yields and prevent side reactions:
-
The Indole N1-H Reactivity: The indole N-H is weakly acidic (pKa ~16.2). In the presence of strong inorganic bases such as cesium carbonate (Cs2CO3) or sodium hydride (NaH), it is readily deprotonated. If an electrophile like methyl iodide (MeI) is used to synthesize a methyl ester, concurrent N-alkylation will occur. As demonstrated in targeting BAF complex inhibitors, reacting this scaffold with 2.5 equivalents of MeI and 3.0 equivalents of Cs2CO3 in DMF results in the global N-methyl C5-methyl ester[1]. To achieve chemoselective O-esterification, acid-catalyzed Fischer esterification or thionyl chloride (SOCl2) mediated activation is required.
-
The C3-Iodo Vulnerability: The carbon-iodine bond at the C3 position is a critical handle for downstream Suzuki-Miyaura, Heck, or Sonogashira cross-coupling[2]. However, it is highly susceptible to oxidative addition by transition metals. Therefore, carboxylic acid activation must strictly utilize mild, transition-metal-free coupling reagents (e.g., HATU, DCC, or EDC/HOBt) to preserve the halogen handle[2].
Figure 1: Reaction pathways for chemoselective vs. global functionalization.
Quantitative Comparison of Activation Strategies
The table below summarizes the causality and performance metrics of various carboxylic acid activation strategies applied to this compound.
| Reagent System | Target Functionalization | Chemoselectivity (C5 vs N1) | Typical Yield | Reaction Time | C3-Iodo Stability |
| HATU / DIPEA / Amine | Amidation | High (Exclusive C5) | 85–95% | 2–4 h | Stable |
| EDC / HOBt / Amine | Amidation | High (Exclusive C5) | 75–90% | 12–16 h | Stable |
| SOCl₂ / MeOH | Esterification | High (Exclusive C5) | 85–98% | 4–8 h | Stable |
| MeI (2.5 eq) / Cs₂CO₃ | Esterification + N-Alkylation | Low (Dual C5/N1 reaction) | >90% (Dual) | 24–48 h | Stable |
Experimental Protocols
Protocol A: Chemoselective Amidation (HATU-Mediated)
Causality: is selected over acyl chloride formation to prevent competitive N-acylation of the indole ring[2]. DIPEA (pKa ~10.5) is basic enough to deprotonate the carboxylic acid (pKa ~4.5) and the amine salt, but not the indole N-H, ensuring absolute chemoselectivity.
Figure 2: Step-by-step workflow for HATU-mediated chemoselective amidation.
Step-by-Step Methodology:
-
Charge a flame-dried round-bottom flask with this compound (1.0 eq, e.g., 1.0 mmol, 287 mg).
-
Dissolve the substrate in anhydrous DMF (0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15 minutes to allow for the formation of the active HOAt ester.
-
Add the desired primary or secondary amine (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2–4 hours. Monitor completion via TLC (UV 254 nm).
-
Quench the reaction by adding ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and DIPEA salts.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Chemoselective Esterification (SOCl₂/MeOH)
Causality: Utilizing SOCl₂ in methanol generates HCl in situ, maintaining an acidic environment that completely suppresses indole N-alkylation, ensuring exclusive formation of the C5-methyl ester.
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in anhydrous Methanol (0.2 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise over 10 minutes. Caution: Exothermic reaction with the evolution of SO₂ and HCl gases. Perform in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours.
-
Concentrate the mixture in vacuo to remove methanol and excess SOCl₂.
-
Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ until the aqueous layer is slightly basic (pH ~8).
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure methyl ester.
Protocol C: Dual N-Alkylation and O-Esterification (MeI/Cs₂CO₃)
Causality: When global methylation is desired, utilizing an excess of MeI and a strong base like Cs₂CO₃ drives both N-methylation and O-methylation to completion[1].
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in DMF (0.15 M) add Cs₂CO₃ (3.0 eq)[1].
-
Add Methyl Iodide (MeI, 2.5 eq) dropwise[1].
-
Stir at room temperature for 48 hours[1].
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate[1].
Analytical Validation
To ensure a self-validating experimental system, utilize the following analytical checkpoints:
-
LC-MS Monitoring: The presence of the C3-iodine atom provides a distinct mass spectrometric signature. Because iodine is monoisotopic (¹²⁷I), the[M+H]⁺ peak will not show the typical M+2 isotope pattern seen with bromine or chlorine, but the high mass defect and specific m/z shift (+126 Da relative to the des-iodo analog) is highly diagnostic.
-
NMR Verification: For chemoselective reactions (Protocols A & B), the ¹H NMR (DMSO-d₆) must retain the broad N1-H singlet at ~11.5 ppm. In contrast, successful execution of Protocol C (Dual Alkylation) is confirmed by the disappearance of this N-H peak and the appearance of a sharp N-CH₃ singlet at ~3.8 ppm.
References
- Google Patents. "WO2024088351A1 - Compounds and uses thereof". World Intellectual Property Organization.
Sources
Application Note: N-Protection Strategies for 3-Iodo-1H-indole-5-carboxylic acid
Abstract & Strategic Overview
3-iodo-1H-indole-5-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and serotonin receptor modulators. Its utility lies in its three distinct vectors for diversification:
-
N1-Position: Modulates solubility and metabolic stability.
-
C3-Iodine: A handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).[1][2]
-
C5-Carboxylic Acid: A gateway for amidation or heterocycle formation.
The Challenge: The unprotected scaffold presents a chemoselectivity paradox. The acidic N-H (
The Solution: This guide defines a "Protection-First" strategy. We strongly recommend esterification of the C5-acid prior to N-protection . This order of operations prevents the formation of unstable mixed anhydrides and significantly improves the organic solubility of the substrate, facilitating the subsequent N-protection step.
Decision Matrix: Selecting the Right Protecting Group
The choice of N-protecting group (PG) dictates the allowable downstream chemistry. Use the following logic flow to determine the optimal strategy for your synthesis.
Figure 1: Strategic decision tree for selecting N-protecting groups based on downstream chemical compatibility.
Pre-requisite: C5-Esterification (Protocol A)
Objective: Convert this compound to Methyl 3-iodo-1H-indole-5-carboxylate. Rationale: Increases solubility in organic solvents (DCM, THF) required for N-protection and masks the acidic proton.
Materials
-
Substrate: this compound
-
Reagent: Thionyl Chloride (
) or Sulfuric Acid ( ) -
Solvent: Anhydrous Methanol (MeOH)[3]
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (
). -
Dissolution: Suspend the indole acid (1.0 equiv) in anhydrous MeOH (0.2 M concentration).
-
Activation (Exothermic): Cool to 0°C. Add
(3.0 equiv) dropwise. Caution: Gas evolution ( , HCl).-
Alternative: Use catalytic
(0.5 equiv) if is unavailable.
-
-
Reflux: Heat to reflux (65°C) for 4–6 hours.
-
Self-Validating Check (TLC): Monitor TLC (5% MeOH in DCM). The starting material (baseline spot) should disappear, replaced by a higher
spot (ester). -
Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.
(to neutralize acid) and Brine. Dry over .[3][4][5] -
Yield: Expect >90% yield of a beige/white solid.
Protocol B: N-Boc Protection (The Standard)
Application: Best for general Pd-catalyzed couplings. The Boc group is electron-withdrawing, activating the C3-position for nucleophilic attack if needed, but primarily masking the nitrogen. Advantages: Orthogonal to methyl esters; removable under mild acidic (TFA) or basic (NaOMe) conditions.
Materials
-
Substrate: Methyl 3-iodo-1H-indole-5-carboxylate (from Protocol A)
-
Reagent: Di-tert-butyl dicarbonate (
, 1.2 equiv) -
Base: DMAP (0.1 equiv) + Triethylamine (
, 1.5 equiv) -
Solvent: DCM or THF (Anhydrous)
Step-by-Step Protocol
-
Dissolution: Dissolve the methyl ester (1.0 equiv) in DCM (0.1 M). Add
(1.5 equiv) and DMAP (0.1 equiv). -
Addition: Add
(1.2 equiv) in one portion. Gas evolution ( ) is usually minimal unless acidic impurities remain. -
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Self-Validating Check (Visual & TLC):
-
Quench: Add 1M HCl or Citric Acid solution (to remove DMAP/TEA).
-
Workup: Extract with DCM. Wash organic layer with water and brine.[7] Dry over
.[7] -
Purification: Silica gel chromatography (0-20% EtOAc in Hexane).
-
Stability Note: The N-Boc group is stable to Suzuki coupling conditions (
) but will cleave if heated >80°C in water-rich basic media for prolonged periods.
Protocol C: N-Tosyl Protection (The Robust Shield)
Application: Required if the C3-iodine will be subjected to Lithiation (e.g., halogen-lithium exchange) or harsh Lewis Acids. Mechanism: Sulfonylation renders the indole nitrogen non-nucleophilic and highly electron-deficient.
Materials
-
Substrate: Methyl 3-iodo-1H-indole-5-carboxylate[8]
-
Reagent: p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
Solvent: DMF (Anhydrous) or THF (Anhydrous)
Step-by-Step Protocol
-
Preparation: Flame-dry a flask under
. -
Deprotonation: Suspend NaH (1.2 equiv) in DMF (0°C). Add the indole substrate (dissolved in minimal DMF) dropwise.
-
Observation: Hydrogen gas evolution. Solution may turn yellow/orange (indolyl anion). Stir for 15 min at 0°C.
-
-
Tosylation: Add TsCl (1.2 equiv) portion-wise or as a solution in DMF.
-
Reaction: Warm to RT and stir for 3 hours.
-
Self-Validating Check (TLC):
-
Quench: Critical: Cool to 0°C. Add water very slowly dropwise to quench excess NaH.
-
Workup: Dilute with EtOAc. Wash extensively with water (
) and LiCl solution (to remove DMF). -
Purification: Recrystallization from MeOH/DCM is often sufficient; otherwise, column chromatography.
Protocol D: N-SEM Protection (Solubility Enhancer)
Application: Used when the substrate or subsequent intermediates have very poor solubility. SEM provides lipophilicity. Caution: SEM-Cl is highly toxic (alkylating agent).
Materials
-
Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 equiv)
-
Base: NaH (1.2 equiv)
-
Solvent: DMF or THF (0°C to RT)
Protocol Summary
Follow the N-Tosyl Protocol (Protocol C) regarding NaH deprotonation. Replace TsCl with SEM-Cl.
-
Note: The reaction is faster than tosylation. Monitor closely (1–2 hours).
-
Deprotection: Requires TBAF (Tetra-n-butylammonium fluoride) in THF or TFA.
Comparative Data & Troubleshooting
| Feature | N-Boc (Protocol B)[9][10] | N-Tosyl (Protocol C) | N-SEM (Protocol D) |
| Reagents | TsCl / NaH | SEM-Cl / NaH | |
| Stability (Acid) | Low (Cleaves in TFA) | High | Moderate |
| Stability (Base) | Moderate (Stable to | High (Stable to NaOH) | High |
| C3-I Stability | High | High | High |
| Deprotection | TFA or HCl/Dioxane | Mg/MeOH or NaOH | TBAF or acid |
| Atom Economy | Good | Moderate | Poor |
Troubleshooting Guide:
-
Issue: Low yield in Boc protection.
-
Cause: Steric hindrance from C3-Iodine is rare but possible.
-
Fix: Switch to Phase Transfer Catalysis:
, , TBAB (cat.), Toluene/Water reflux.
-
-
Issue: Loss of Iodine (De-iodination).
-
Cause: Occurs during NaH deprotonation if reaction is too hot or wet (proton source).
-
Fix: Ensure anhydrous conditions; keep temperature < 0°C during NaH addition.
-
References
-
Synthesis of 3-iodoindoles via electrophilic cyclization: Larock, R. C., et al.[1][11] "Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines." Journal of Organic Chemistry, 2004.
-
N-Boc Protection Protocols (Iodine Catalyzed): Varala, R., et al.[12] "Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines." Journal of Organic Chemistry, 2006.[12]
-
N-Tosyl Protection and Reactivity: Sasaki, T., et al.[2] "Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines... and N-Iodosuccinimide."[2][13] Journal of Organic Chemistry, 2017.[2]
-
General Indole Protection Strategies: BenchChem Application Notes. "Protecting Group Strategies for 3-Aminoindoles."
-
SEM Deprotection Methodologies: Chandra, T., et al.[14] "An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups." Nucleosides, Nucleotides and Nucleic Acids, 2010.[15]
Sources
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 13. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
palladium-catalyzed reactions of 3-iodo-1H-indole-5-carboxylic acid
Application Note: Palladium-Catalyzed Functionalization of 3-Iodo-1H-indole-5-carboxylic Acid
Executive Summary
This compound is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., receptor tyrosine kinases) and serotonin receptor modulators.[1] The molecule presents a unique "push-pull" electronic system: the electron-rich indole core is activated at the C3 position by the iodine atom, while the C5-carboxylic acid acts as an electron-withdrawing group (EWG).[1]
This application note provides validated protocols for functionalizing the C3 position via Palladium-catalyzed cross-coupling. We address the specific challenges posed by the C5-carboxylic acid moiety—namely solubility issues and potential catalyst poisoning—and provide two distinct workflow strategies:
-
Direct Functionalization of the free acid (Green/Aqueous route).[1]
-
Ester-Protected Functionalization (Robust/Scale-up route).
Chemo-Structural Analysis & Reactivity
Before initiating catalysis, researchers must understand the electronic bias of the substrate.[2][1]
-
C3-Iodine (Reactive Center): The C-I bond is weak and highly prone to oxidative addition by Pd(0).[1] The presence of the C5-COOH (EWG) decreases the electron density of the indole ring slightly compared to native indole, which accelerates oxidative addition but may slow down the transmetallation step if the metal center becomes too electron-deficient.[1]
-
C5-Carboxylic Acid (Interfering Group):
-
N1-H (Acidic Proton): The pKa of the N-H is lowered by the C5-EWG (~pKa 15-16).[1] Strong bases (NaH, KOtBu) will deprotonate this position, potentially leading to N-arylation side reactions if electrophiles are present.[2]
Decision Tree: Selecting the Workflow
Use the following logic diagram to select the appropriate protocol for your target molecule.
Figure 1: Strategic workflow for selecting the optimal coupling route based on scale and reaction type.[1]
Application 1: Suzuki-Miyaura Coupling
This is the most reliable method for installing aryl or heteroaryl groups at the C3 position.[2][1]
Protocol A: Direct Coupling of the Free Acid (Aqueous)
Best for rapid analog generation where an extra protection/deprotection step is undesirable.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][3]·DCM (3-5 mol%) - Selected for stability in aqueous base.[1]
-
Base: Na₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[1]
-
Solvation: Add the Dioxane/Water mixture. The carboxylic acid will deprotonate, solubilizing the substrate.[2][1]
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.[1]
-
Reaction: Seal and heat to 80°C for 4-6 hours. Note: Do not exceed 100°C to prevent protodecarboxylation.
-
Workup (Critical):
Protocol B: Coupling of the Methyl Ester (Robust)
Best for scale-up and purification.[1]
Preparation: First, convert the acid to the methyl ester using MeOH/H₂SO₄ (Reflux, 4h).[2]
Reagents:
-
Substrate: Methyl 3-iodo-1H-indole-5-carboxylate (1.0 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(Amphos)Cl₂ (1 mol% for difficult substrates)[1]
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene : Ethanol : Water (4:2:[1]1) - The "Universal Suzuki Mix"
Step-by-Step:
-
Combine ester, boronic acid, and Pd catalyst in a flask.[2]
-
Reflux (90°C) for 2-4 hours.
-
Workup: Partition between EtOAc and Water. The product remains in the organic layer (unlike the free acid).[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Application 2: Sonogashira Coupling
Sonogashira coupling with the free acid is notoriously difficult due to Copper(I) forming insoluble carboxylate salts, which kills the catalytic cycle.[2][1] Route B (Ester Protection) is strictly recommended. [1]
Reagents:
-
Substrate: Methyl 3-iodo-1H-indole-5-carboxylate (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (1.2 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)[1]
-
Co-Catalyst: CuI (1 mol%)[1]
-
Base/Solvent: Et₃N (as solvent and base) or DMF/Et₃N (3:1)[1]
Protocol:
-
Order of Addition: Dissolve substrate and alkyne in degassed DMF/Et₃N.
-
Add CuI last.[2][1] Reason: Minimizes homocoupling of the alkyne (Glaser coupling).[1]
-
Stir at RT for 1 hour. If sluggish, heat to 50°C. Warning: High heat promotes indole polymerization.[2]
-
Color Change: The reaction typically turns from yellow to dark brown/black.[2][1]
-
Scavenging: Upon completion, treat the mixture with a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous NH₄Cl to remove Copper.[2][1]
Application 3: Carbonylation (Advanced)
Converting the C3-Iodide to a ketone or amide.[1]
Mechanism Insight: The CO insertion into the C3-Pd bond is reversible.[1] High CO pressure is not always better; 1 atm (balloon) is often sufficient and safer.[1]
Protocol (Alkoxycarbonylation):
-
Target: Methyl 1H-indole-3,5-dicarboxylate derivative.
-
Catalyst: Pd(OAc)₂ (5 mol%) + dppp (1,3-bis(diphenylphosphino)propane) (5 mol%).[1]
-
Base: Et₃N (2.0 equiv).[1]
-
Solvent: MeOH (acts as nucleophile and solvent) / DMF (1:1).[1]
-
Gas: CO (Balloon).[1]
-
Temp: 70°C.
Step-by-Step:
-
Dissolve substrate (Ester form preferred), Pd(OAc)₂, dppp, and base in MeOH/DMF.[2]
-
Bubble CO gas through the solution for 10 minutes (use a needle outlet).
-
Remove outlet, keep under CO balloon pressure.[2]
-
Heat to 70°C for 12 hours.
-
Safety: Perform in a well-ventilated fume hood with a CO detector.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| De-iodination (Product is Indole-5-COOH) | Hydride source in reaction (often from excess alcohol or overheating).[1] | Reduce temperature.[2][1][6] Switch solvent to DMF/Toluene.[2][1] Ensure anhydrous conditions if using hydride-sensitive reagents.[1] |
| No Reaction (Free Acid) | Catalyst poisoning by carboxylate.[1] | Switch to Protocol B (Ester) . Alternatively, use a water-soluble phosphine ligand like TPPTS .[2] |
| Black Precipitate (Pd Black) | Catalyst decomposition (ligand dissociation).[1] | Add excess ligand (e.g., extra PPh₃).[2][1] Ensure O₂ is rigorously excluded. |
| Homocoupling of Alkyne (Sonogashira) | Oxygen presence or excess CuI.[1] | Degas solvents more thoroughly.[2][1] Add CuI last. Add a reducing agent like ascorbic acid (trace).[1] |
Pathway Visualization
The following diagram illustrates the mechanistic divergence based on the chosen coupling partner.
Figure 2: Divergent catalytic pathways for the 3-iodoindole scaffold.
References
-
Synthesis of Starting Material
-
Suzuki Coupling Methodology
-
Sonogashira Coupling Insights
-
Carbonylation Strategies
-
General Reactivity Data
- Context: Physical properties and solubility data for this compound.
-
Source:[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Antimicrobial Agents from 3-Iodo-1H-indole-5-carboxylic Acid: A Detailed Guide for Researchers
In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The indole nucleus, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of new anti-infective agents.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of antimicrobial agents derived from 3-iodo-1H-indole-5-carboxylic acid. This starting material offers two strategic points for chemical diversification: the 3-iodo position, amenable to a variety of palladium-catalyzed cross-coupling reactions, and the 5-carboxylic acid group, which can be readily converted into a range of functional groups, most notably amides.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles and biological evaluation methods.
Strategic Approach to Chemical Diversification
The this compound scaffold is an ideal starting point for generating a library of diverse compounds for antimicrobial screening. The synthetic strategy is twofold:
-
Modification of the 5-Carboxylic Acid: The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives. Amide formation, in particular, is a robust and versatile reaction that allows for the introduction of a wide array of chemical functionalities by varying the amine coupling partner.
-
Functionalization of the 3-Iodo Position: The iodine atom at the C3 position serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
This dual approach allows for the systematic exploration of the chemical space around the indole core to identify key structural features that contribute to potent antimicrobial activity.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations.
Synthesis of 3-Iodo-1H-indole-5-carboxamide Derivatives
The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in medicinal chemistry. The use of coupling agents is necessary to activate the carboxylic acid for nucleophilic attack by the amine.
Protocol 2.1.1: General Procedure for Amide Coupling using EDC/HOBt
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable dry solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.[2]
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Amine Type | Typical Reaction Time | Notes |
| Primary Aliphatic | 2-6 hours | Generally fast and high yielding. |
| Secondary Aliphatic | 4-12 hours | Can be slower due to steric hindrance. |
| Anilines | 6-18 hours | Electron-deficient anilines may require longer reaction times or heating. |
Table 1: General Guidelines for Amide Coupling Reactions
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The C-I bond at the 3-position of the indole ring is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions.
Protocol 2.2.1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[[“]][4]
-
Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine the this compound derivative (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).[5]
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-120°C. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 2.2.2: Sonogashira Coupling for the Synthesis of 3-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[[“]]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.05-0.1 equivalents).
-
Solvent and Reagents: Add a suitable solvent, typically a mixture of an amine base like triethylamine and an organic solvent such as THF or DMF. Add the terminal alkyne (1.2-1.5 equivalents).[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography.
Antimicrobial and Cytotoxicity Evaluation
Once a library of indole derivatives has been synthesized, it is crucial to evaluate their biological activity. This involves determining their antimicrobial potency and assessing their toxicity to mammalian cells to establish a preliminary therapeutic index.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.
Protocol 3.1.1: Broth Microdilution Assay
-
Preparation of Inoculum: Grow the bacterial strains to be tested in a suitable broth medium (e.g., Mueller-Hinton Broth for many common bacteria) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assessment
It is essential to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to ensure their selectivity for bacterial targets. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[7]
Protocol 3.2.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2, or MRC-5) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium in the cell plates with the medium containing the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 24-72 hours.
-
MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration. Some indole derivatives have shown low cytotoxicity against normal cell lines, with IC₅₀ values greater than 100 µg/mL.[8]
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HEK293 |
| Parent | This compound | >128 | >100 |
| Amide-1 | 5-(Piperidin-1-yl)carbonyl | 32 | 85 |
| Amide-2 | 5-(4-Methylpiperazin-1-yl)carbonyl | 16 | 62 |
| Suzuki-1 | 3-(4-Fluorophenyl)-5-carboxamide | 8 | 45 |
| Sonogashira-1 | 3-(Phenylethynyl)-5-carboxamide | 16 | 78 |
Table 2: Hypothetical Data for a Synthesized Library of Indole Derivatives
Mechanistic Insights
Understanding the mechanism of action of novel antimicrobial agents is crucial for their further development. Indole-based compounds have been reported to exert their antimicrobial effects through various mechanisms.
-
Membrane Disruption: Some indole derivatives can insert into and disrupt the bacterial cell membrane, leading to a loss of membrane potential and leakage of cellular contents.[9][10] This can be a rapid bactericidal mechanism.
-
Inhibition of DNA Gyrase: DNA gyrase is an essential bacterial enzyme involved in DNA replication, and it is a validated target for antibiotics. Certain indole derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase.[11][12][13]
-
Inhibition of Cell Division: Indole itself has been shown to inhibit bacterial cell division by acting as a proton ionophore, which dissipates the membrane potential required for the proper localization of cell division proteins like FtsZ.[9][10]
Conclusion
The this compound scaffold provides a fertile ground for the synthesis of novel antimicrobial agents. Through systematic modification at both the C3 and C5 positions, a diverse chemical library can be generated and screened for potent and selective antimicrobial activity. The protocols and methodologies outlined in this guide offer a robust framework for the synthesis, biological evaluation, and preliminary mechanistic investigation of these promising compounds. This structured approach will aid researchers in the rational design and discovery of the next generation of therapeutics to combat the growing threat of antimicrobial resistance.
References
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell prolifer
- Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical D
- Indole prevents Escherichia coli cell division by modul
- Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. Oxford Academic.
- (PDF) Indole prevents Escherichia coli cell division by modulating membrane potential.
- Expanding antimicrobial chemotypes: indole-based DNA gyrase inhibitors with potential dual mechanism against multidrug-resistant bacteria. ScienceDirect.
- Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. PubMed.
- Expanding antimicrobial chemotypes: indole-based DNA gyrase inhibitors with potential dual mechanism against multidrug-resistant bacteria - PubMed. PubMed.
- Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1). Semantic Scholar.
- Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC.
- Indole derivatives kill E. coli persister cells. Escherichia coli K-12...
- In vitro cytotoxic activity of selected indole derivatives in a panel...
- Local and Universal Action: The Paradoxes of Indole Signalling in Bacteria. ScienceDirect.
- Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. PubMed.
- Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS Infectious Diseases.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
- Controlling bacterial behavior with indole-containing natural products and deriv
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum.
- Synthesis of Indolecarboxamides and Their Docking Studies with H1,5HT and CCR2 Antagonist Receptors.
- Synthesis and antimicrobial activity of N1-(arylidine hydrazidomethyl)-indoles, 2-(substituted aryl)-3-(N1-indolyl acetamidyl)-4-oxo-thiazolidines and 5-benzylidine derivatives of thiazolidinones. Semantic Scholar.
- Design, Synthesis, and Antimicrobial Evaluation of Certain New Indole-1,2,4 Triazole Conjug
- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv
- A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxyl
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- Indole-5-carboxylic acid | 1670-81-1. ChemicalBook.
- Indole as a regulator of bacterial physiology. Universidad Autónoma del Estado de Hidalgo.
- Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and...
- Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives | Request PDF.
- Indole-based novel small molecules for the modulation of bacterial signalling pathways. Organic & Biomolecular Chemistry.
- Suzuki reaction. Wikipedia.
- Suzuki Miyaura coupling.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives.
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
- Technical Support Center: Synthesis of Indole-3-Carboxamide Deriv
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
- Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica.
- Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines.
- Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene...
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
Sources
- 1. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. consensus.app [consensus.app]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole prevents Escherichia coli cell division by modulating membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for the esterification of 3-iodo-1H-indole-5-carboxylic acid
Application Note: Selective Esterification of 3-Iodo-1H-indole-5-carboxylic Acid
Executive Summary
This guide details the protocol for the chemoselective esterification of This compound (CAS: 1308644-52-1). This substrate is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the C3-iodine serves as the electrophile.
The primary challenge in esterifying this substrate is maintaining chemoselectivity . The indole nitrogen (N1) is sufficiently acidic (
Chemical Context & Strategic Analysis
Substrate Analysis
-
3-Iodo Group: The C3-I bond is relatively stable to Brønsted acids but labile to palladium catalysis and radical initiators. Light protection is recommended during processing.
-
Indole Nitrogen (N-H): Unprotected. Under basic esterification conditions (Method B in Table 1),
-alkylation is a significant impurity. -
Carboxylic Acid (C5): The target for esterification.[1] Located on the benzenoid ring, it is sterically accessible.
Method Selection Matrix
We evaluated three common esterification routes. The Thionyl Chloride route is selected as the standard operating procedure (SOP) for its scalability and selectivity.
| Parameter | Method A: Thionyl Chloride / MeOH (Recommended) | Method B: Alkyl Halide / Base (Not Recommended) | Method C: Steglich (DCC/DMAP) |
| Primary Mechanism | In-situ acid chloride formation; Acid catalysis | Carbodiimide activation | |
| Selectivity | High (100% | Low (Mix of | High |
| Reaction Rate | Fast (1-4 h) | Medium (Overnight) | Slow (Overnight) |
| Purification | Precipitation/Wash (Simple) | Chromatography required | Chromatography (Urea removal) |
| Atom Economy | High | Medium | Low |
Primary Protocol: Acid-Mediated Methanolysis
Objective: Synthesis of methyl 3-iodo-1H-indole-5-carboxylate. Scale: 10.0 g (Scalable to kg).
Reagents & Equipment
-
Substrate: this compound (10.0 g, 34.8 mmol).
-
Reagent: Thionyl Chloride (
) (8.3 g, 5.1 mL, 69.6 mmol, 2.0 eq). -
Solvent: Methanol (anhydrous), 100 mL (10V).
-
Equipment: 250 mL 3-neck RBF, reflux condenser, drying tube (
), addition funnel, magnetic stirrer, ice-water bath.
Experimental Procedure
-
Setup (0 min): Flame-dry the glassware under nitrogen flow. Charge the flask with anhydrous Methanol (100 mL) and cool to 0°C using an ice bath.
-
Activation (0–30 min): Add Thionyl Chloride dropwise via the addition funnel over 20 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature
to prevent violent boiling. This step generates anhydrous HCl in situ.
-
-
Substrate Addition (30 min): Add solid This compound in portions to the cold solution. The solid will dissolve as the reaction warms.
-
Reaction (30 min – 4 h):
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Heat to reflux (65°C) for 2–3 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexane) or HPLC. The starting material (
) should disappear, replaced by the ester ( ).
-
-
Workup (End):
-
Cool the mixture to RT.
-
Concentrate the solvent in vacuo to ~20% of the original volume.
-
Pour the residue slowly into saturated
solution (200 mL) while stirring to neutralize residual HCl. Caution: Gas evolution ( ). -
The product will precipitate as a off-white/yellow solid.
-
-
Isolation:
-
Filter the solid using a Büchner funnel.
-
Wash the cake with water (
mL) and cold methanol ( mL). -
Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Results
-
Yield: >90% (approx.[2] 9.5 g).
-
Appearance: Pale yellow powder.[3]
-
Purity: >98% (HPLC).
-
Identity:
-
NMR (DMSO-
): 11.8 (s, 1H, NH), 8.2 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.4 (s, 1H, C2-H), 3.85 (s, 3H, ).
-
NMR (DMSO-
Mechanistic & Workflow Visualization
Reaction Mechanism (Chemoselectivity Logic)
The following diagram illustrates why acid catalysis favors esterification over N-alkylation.
Figure 1: Mechanistic pathway highlighting the chemoselectivity of acid-catalyzed esterification.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Secondary Protocol: Steglich Esterification
Use this method only if the substrate contains acid-labile protecting groups (e.g., Boc, TBS) elsewhere on the molecule.
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10V).
-
Add alcohol (1.1 eq) and DMAP (0.1 eq).
-
Cool to 0°C.
-
Add DCC or EDC.HCl (1.1 eq) portion-wise.
-
Stir at RT overnight.
-
Workup: Filter off urea byproduct (if DCC used), wash filtrate with 1N HCl and Brine. Purify via column chromatography.[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or hydrolysis during quench. | Ensure reflux time is sufficient. Quench into saturated base to prevent local heating/hydrolysis. |
| Dark Coloration | Iodine liberation or polymerization. | Keep reaction in the dark (wrap flask in foil). Ensure |
| N-Alkylation | Contamination with base. | Confirm glassware is acid-washed. Do not use basic workup until after reaction is quenched. |
| Sticky Solid | Impurities trapped in lattice. | Recrystallize from Ethanol/Water (9:1). |
References
-
Thionyl Chloride Mediated Esterification (General Mechanism)
- Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with SOCl2."
-
[Link]
- BenchChem.
-
Iodine-Mediated Synthesis of Indoles (Context on 3-iodo stability)
- Journal of Organic Chemistry.
-
[Link]
-
General Indole Esterification Protocols
Sources
- 1. Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of 3-Iodo-1H-indole-5-carboxylic Acid in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary
The strategic substitution of the indole ring is a cornerstone of modern medicinal chemistry, enabling the creation of novel molecules with highly tailored electronic, steric, and pharmacokinetic properties[1]. Among these privileged scaffolds, 3-iodo-1H-indole-5-carboxylic acid stands out as an exceptionally versatile bifunctional building block.
By possessing both a highly reactive C3-iodo handle and a C5-carboxylic acid moiety, this compound allows for orthogonal, divergent synthetic pathways. It enables chemists to perform complex carbon-carbon (C–C) bond formations via transition-metal catalysis at the C3 position, while simultaneously offering a vector for amidation, esterification, or further functionalization at the C5 position[1]. This application note provides a deep dive into the mechanistic rationale, physicochemical properties, and validated protocols for deploying this building block in advanced drug discovery workflows.
Chemical Profile & Reactivity Mapping
Understanding the inherent electronic properties of the indole nucleus is critical for predicting its reactivity. The introduction of an iodine atom at the C3 position is typically a kinetically controlled process driven by the high nucleophilicity of the pyrrole ring[1]. Once installed, the C3-iodine becomes a prime candidate for oxidative addition by Palladium(0) species.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1308644-52-1 |
| Molecular Weight | 287.06 g/mol |
| Molecular Formula | C9H6INO2 |
| InChI Key | NQRKORQSFPAVTN-UHFFFAOYSA-N |
| Physical Form | Powder (Store at Room Temperature) |
Orthogonal Reactivity Nodes
-
C3-Iodo Group: A versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck)[1].
-
C5-Carboxylic Acid: A readily derivatizable functional group for peptide coupling (using EDC, HATU) or esterification[1].
-
N1-Indole NH: Can be selectively protected or alkylated to modulate the hydrogen-bonding capabilities and lipophilicity of the final therapeutic agent[2].
Divergent synthetic pathways of this compound highlighting orthogonal reactivity.
Strategic Workflows & Experimental Protocols
As a Senior Application Scientist, it is imperative to not only outline the steps of a reaction but to understand the causality behind the reagents chosen. The protocols below are designed as self-validating systems to ensure high fidelity in your synthetic workflows.
Workflow 1: N1-Alkylation via Global Modification and Selective Hydrolysis
Mechanistic Rationale: Direct N-alkylation of unprotected this compound with alkyl halides (e.g., Iodomethane) in the presence of strong bases frequently results in the concurrent esterification of the C5-carboxylic acid[2]. To achieve selective N1-alkylation, a "global alkylation" followed by the basic hydrolysis of the intermediate ester is the most robust and scalable approach. The use of Cesium Carbonate (
Step-by-Step Protocol:
-
Global Alkylation: Dissolve this compound (1.0 eq, e.g., 1.40 g, 4.88 mmol) in anhydrous DMF (30 mL)[2].
-
Add
(3.0 eq, 4.76 g, 14.65 mmol). Stir for 10 minutes at room temperature to allow for complete deprotonation[2]. -
Add Iodomethane (MeI) (2.5 eq, 1.73 g, 12.19 mmol) dropwise. Stir the reaction mixture at room temperature for 48 hours[2].
-
Workup: Quench the reaction with
(60 mL) and extract with EtOAc ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the intermediate methyl 1-methyl-3-iodo-1H-indole-5-carboxylate[2]. -
Selective Hydrolysis: Dissolve the crude intermediate in a 2:1:1 mixture of THF/MeOH/
(0.2 M). Add (3.0 eq). -
Stir at room temperature until TLC or LC-MS confirms the complete consumption of the ester (typically 2-4 hours).
-
Isolation: Concentrate the mixture to remove organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH 3 at 0 °C. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the pure 1-alkyl-3-iodo-1H-indole-5-carboxylic acid.
Workflow 2: C5-Amide Coupling Optimization
Once the N1 position is secured (or left unprotected depending on the target), the C5-carboxylic acid can be derivatized. The choice of coupling reagent is dictated by the steric hindrance of the amine and the desired reaction kinetics.
Table 2: Amide Coupling Reagent Comparison for C5-COOH
| Reagent System | Base | Solvent | Relative Yield | Mechanistic Advantage |
| HATU | DIPEA | DMF | High (>85%) | The 7-azabenzotriazole moiety stabilizes the active ester, accelerating kinetics for sterically hindered amines. |
| EDC / HOBt | DCM/DMF | Moderate (60-80%) | Produces a water-soluble urea byproduct, simplifying workup for standard primary amines. | |
| T3P | Pyridine | EtOAc | High (>80%) | Exceptionally low epimerization rates; highly scalable with purely water-soluble byproducts. |
Workflow 3: C3 Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale: The C3-iodo group serves as an ideal electrophile for Palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. The use of
Catalytic cycle of C3-Suzuki-Miyaura cross-coupling on the indole scaffold.
Step-by-Step Protocol:
-
In an oven-dried Schlenk flask, combine this compound (or its N-alkylated derivative) (1.0 eq), the desired aryl boronic acid (1.2 eq), and
(2.5 eq). -
Evacuate and backfill the flask with Nitrogen (
). -
Add a thoroughly degassed mixture of 1,4-Dioxane/
(4:1 ratio, 0.1 M concentration). -
Add
(0.05 eq) rapidly under a stream of Nitrogen. -
Seal the flask and heat the reaction mixture to 90 °C for 12 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with 1M HCl (if the carboxylic acid is unprotected, to ensure it remains protonated and soluble in the organic layer), followed by brine. Dry over
, concentrate, and purify via flash column chromatography.
References
-
Benchchem. Rationale for Research on Substituted Indoles, with Specific Focus on this compound. Available at: 1
-
Sigma-Aldrich. This compound | 1308644-52-1. Available at:
-
Google Patents. WO2024088351A1 - Compounds and uses thereof. Available at:2
Sources
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 3-Iodo-1H-indole-5-carboxylic acid
Introduction
3-iodo-1H-indole-5-carboxylic acid (CAS: 1308644-52-1) is a critical scaffold in the synthesis of bioactive molecules, particularly as an intermediate for Suzuki-Miyaura or Sonogashira couplings to access C3-substituted indole derivatives.[1][2][3][4][5][6][7] While the indole core is electron-rich, the presence of the electron-withdrawing carboxylic acid at the C5 position deactivates the ring, presenting specific challenges in solubility and reaction kinetics during electrophilic halogenation.
This guide addresses the technical hurdles of scaling this reaction from milligram to multi-gram/kilogram batches, focusing on regioselectivity , solubility management , and purification without chromatography .
Module 1: Core Synthesis Protocol (The "Golden Path")
For large-scale applications, we recommend the N-Iodosuccinimide (NIS) route in DMF or Acetonitrile . While elemental iodine (
Standard Operating Procedure (Scale: 100g)
-
Dissolution: Charge a reactor with Indole-5-carboxylic acid (100 g, 0.62 mol) and anhydrous DMF (500 mL) . Stir until fully dissolved.
-
Note: The starting material is sparingly soluble in non-polar solvents (DCM, Toluene). DMF or DMSO is required.
-
-
Reagent Addition: Cool the solution to 0–5 °C. Slowly add NIS (146 g, 0.65 mol, 1.05 equiv) portion-wise over 30 minutes.
-
Control: Maintain internal temperature <10 °C to prevent exotherms and potential over-iodination.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitor: Check via HPLC/TLC. The starting material (SM) should be <1%.
-
-
Quench & Precipitation: Pour the reaction mixture slowly into Ice-Water (2.5 L) containing Sodium Thiosulfate (10 g) (to quench excess iodine).
-
Observation: A heavy off-white to beige precipitate will form immediately.
-
-
Isolation: Stir the slurry for 30 minutes. Filter the solid via vacuum filtration.
-
Washing: Wash the filter cake with Water (3 x 300 mL) to remove residual DMF and succinimide.
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
-
Expected Yield: 85–92% (approx. 150–165 g).
-
Module 2: Troubleshooting & FAQs
Category A: Solubility & Reaction Homogeneity
Q1: My starting material (Indole-5-carboxylic acid) is clumping and not dissolving in Acetonitrile. Can I heat it?
-
Diagnosis: Indole-5-carboxylic acid has high crystal lattice energy due to hydrogen bonding (COOH dimer and NH...O interactions).
-
Solution:
-
Switch Solvent: Switch to DMF or NMP (N-methyl-2-pyrrolidone). These disrupt hydrogen bonding more effectively than MeCN.
-
Gentle Heat: You can heat to 40 °C to aid dissolution before adding the iodinating agent. Cool back to 0 °C before adding NIS to ensure regioselectivity.
-
Co-solvent: If you must use MeCN (e.g., for easier solvent removal), add 10-20% Methanol, though this may slightly retard the reaction rate.
-
Q2: During the reaction, a solid precipitates out. Is this the product?
-
Analysis: Yes, this compound is significantly less soluble in organic solvents than the non-iodinated precursor due to the heavy iodine atom and increased lipophilicity.
-
Action: This is beneficial. It drives the equilibrium forward (Le Chatelier’s principle). Ensure efficient mechanical stirring to prevent the encapsulation of unreacted starting material inside the product crust. Do not add more solvent; let it crash out.
Category B: Regioselectivity & Impurities[8]
Q3: HPLC shows a peak at RRT 1.1. Is this the C2-iodo isomer?
-
Expert Insight: Direct C2-iodination is rare in indoles unless the C3 position is blocked.
-
Likely Culprit: It is more likely 2,3-diiodo-1H-indole-5-carboxylic acid (over-iodination) or N-iodo species (kinetic product).
-
Troubleshooting:
-
If N-iodo: This is reversible. Treating the mixture with a weak acid or simply extending the reaction time often rearranges it to the thermodynamic C3 product.
-
If Di-iodo: You used too much NIS or added it too fast. Strict stoichiometry (1.00–1.05 equiv) is crucial.
-
Remedy: Recrystallize from Ethanol/Water (9:1). The di-iodo impurity is much less soluble and can be filtered off or left in the mother liquor depending on the solvent ratio.
-
Q4: The product has a persistent pink/purple color after drying.
-
Cause: Trace free iodine (
) trapped in the crystal lattice. -
Solution:
-
Bisulfite Wash: Ensure the quench water contains sufficient Sodium Thiosulfate or Sodium Bisulfite.
-
Reprocessing: Dissolve the solid in minimal THF, wash with 10%
, and re-precipitate with hexanes or water. -
Storage: Store in amber vials. C-I bonds are photosensitive; UV light causes homolytic cleavage, regenerating purple iodine.
-
Category C: Scale-Up Economics
Q5: NIS is too expensive for my multi-kilo run. Can I use Iodine (
-
Alternative Protocol: Yes, but you need a base to neutralize the HI generated.
-
Protocol Modification:
-
Use
(1.1 equiv) and KOH (2.5 equiv) in Water/DMF (1:1) . -
Risk:[5] Strong base forms the indole dianion (carboxylate + N-deprotonation). This is highly reactive but can lead to more oxidation byproducts.
-
Recommendation: For cost-saving without compromising quality, use
+ (30%) (oxidative iodination) which recycles the iodide back to iodine, improving atom economy.
-
Module 3: Critical Parameters & Data
Table 1: Comparison of Iodination Reagents
| Reagent | Atom Economy | Cost | Impurity Profile | Recommended Scale |
| NIS (N-Iodosuccinimide) | Moderate | High | Low (Succinimide is water soluble) | 1g – 5kg |
| High | Low | Moderate (Oxidative dimerization possible) | >10kg | |
| Low | Very High | High (Difficult to remove iodobenzene) | R&D Only | |
| ICl (Iodine Monochloride) | High | Moderate | High (Chlorination side-products) | Not Recommended |
Table 2: Solubility Profile (at 25 °C)
| Solvent | Indole-5-COOH (SM) | 3-Iodo-Product | Comment |
| Water | Insoluble | Insoluble | Excellent anti-solvent for precipitation. |
| DMF | Soluble (>100 mg/mL) | Soluble (>80 mg/mL) | Ideal reaction medium. |
| Ethanol | Sparingly Soluble | Sparingly Soluble | Good for crystallization. |
| DCM | Insoluble | Insoluble | Poor choice for reaction. |
Module 4: Process Visualization
The following diagram illustrates the decision logic and workflow for the synthesis and purification process.
Caption: Workflow for the regioselective iodination of indole-5-carboxylic acid, including quality control checkpoints.
References
-
Zhang, X., et al. (2010). "Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines." The Journal of Organic Chemistry, 75(11), 3871-3874. Retrieved from [Link]
-
Tang, R.-J., et al. (2018).[8] "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." The Journal of Organic Chemistry, 83(2), 930-938. Retrieved from [Link]
-
Matsuoka, J., et al. (2024). "Elemental Sulfur-Mediated Aromatic Halogenation." The Journal of Organic Chemistry, 89(2), 770-777. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2024088351A1 - Compounds and uses thereof - Google Patents [patents.google.com]
- 3. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Iodo-1H-indole-5-carboxylic Acid
Case ID: IND-5-COOH-SUZUKI Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Substrate Analysis
Welcome to the technical support hub for functionalizing 3-iodo-1H-indole-5-carboxylic acid . This substrate presents a "perfect storm" of chemical challenges that frequently result in low yields (<30%) or complex mixtures if standard protocols are applied without modification.
The Challenge: The "Zwitterionic" Trap
Your substrate contains three distinct reactive sites that compete/interfere during catalysis:
-
C-3 Iodine (The Electrophile): This is the desired reaction site. However, the C-3 position of indole is naturally electron-rich (nucleophilic). This makes the oxidative addition of Pd(0) slower compared to typical aryl iodides, increasing the window for catalyst decomposition.
-
N-1 Proton (pKa ~16): Under Suzuki conditions (basic), this proton is removed, creating an indole anion. While this increases nucleophilicity, the free nitrogen can coordinate to Palladium, poisoning the catalyst.
-
C-5 Carboxylic Acid (pKa ~4): This is the primary disruptor. It consumes base immediately. If the solvent system is non-polar (e.g., Toluene), the resulting carboxylate salt will precipitate, halting the reaction. If the solvent is too polar (water), it promotes protodehalogenation (stripping the iodine).
Troubleshooting Guides (Q&A)
Q1: My reaction turns black, and I only recover the de-iodinated starting material (Indole-5-carboxylic acid). What is happening?
Diagnosis: You are experiencing Protodehalogenation . Mechanism: The C3-Pd-I species is formed (Oxidative Addition), but Transmetallation with the boronic acid is too slow. The electron-rich indole ring promotes the protonolysis of the C-Pd bond, replacing the Iodine with a Hydrogen. The Fix:
-
Switch Ligands: Move from standard PPh3 to electron-rich, bulky ligands like SPhos or XPhos . These accelerate the Transmetallation and Reductive Elimination steps, outcompeting the side reaction.
-
Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the intermolecular coupling over the solvent-mediated side reaction.
-
Strict Anhydrous Conditions: If possible, protect the carboxylic acid (see Protocol B) and run strictly anhydrous. If running direct, minimize water to the bare minimum required to dissolve the base.
Q2: The starting material disappears, but the product stays at the baseline on TLC. I can't extract it.
Diagnosis: Solubility/Work-up Failure . Reason: Your product (3-aryl-indole-5-carboxylic acid) is an amphoteric molecule. In the basic reaction mixture, it is a dianion (soluble in water, insoluble in ether/EtOAc). Upon quenching with acid, it may precipitate or become zwitterionic. The Fix:
-
Don't filter the aqueous layer: Your product is likely in the water phase during the initial wash.
-
Acidify carefully: You must acidify the aqueous layer to pH ~3-4 to protonate the carboxylic acid and precipitate the product or make it extractable into EtOAc/THF.
-
Use THF in extraction: Standard EtOAc might not be polar enough. Use a mixture of THF/EtOAc (1:1) for extraction.
Q3: I am using 2 equivalents of base, but the conversion is stuck at 50%.
Diagnosis: Base Starvation . Reason:
-
1.0 eq of base is consumed instantly by the -COOH.
-
~0.5 - 1.0 eq is consumed by the N-H equilibrium.
-
1.0 eq is required for the Boronic Acid activation (formation of the boronate-ate complex). The Fix:
-
You need a minimum of 3.5 to 4.0 equivalents of base (e.g., K2CO3 or K3PO4) for the direct coupling of this specific substrate.
Decision Matrix & Workflow
Use the following logic flow to determine the best protocol for your specific constraints.
Caption: Decision matrix for selecting between direct coupling (faster, riskier) and protection strategy (longer, higher fidelity).
Optimized Experimental Protocols
Protocol A: The "Direct" Route (High Throughput)
Best for: Small scale (<100mg), screening analogs, or when protection steps are impossible.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) | SPhos forms a highly active catalytic species that prevents dehalogenation. Alternatively, use Pd-SPhos G2 . |
| Base | K₃PO₄ (4.0 equiv) | Stronger inorganic base; excess required to neutralize -COOH and -NH. |
| Solvent | 1,4-Dioxane / Water (4:1) | Dioxane dissolves the organic backbone; water dissolves the inorganic base and the carboxylate salt. |
| Temp | 80°C - 100°C | High temperature ensures the difficult oxidative addition occurs. |
Step-by-Step:
-
Charge a reaction vial with This compound (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (4.0 eq), and SPhos (10 mol%).
-
Evacuate and backfill with Nitrogen/Argon (3 cycles). Crucial: Oxygen kills the active SPhos-Pd species.
-
Add Pd(OAc)₂ (5 mol%) (or add precatalyst in step 1).
-
Add degassed Dioxane/Water (4:1) mixture. Concentration should be 0.2 M .
-
Heat to 80°C for 4-12 hours.
-
Workup: Dilute with water. Acidify to pH 3 with 1M HCl. Extract with EtOAc/THF (1:1). Wash organic layer with Brine.[1][2] Dry over Na₂SO₄.[3]
Protocol B: The "Protected" Route (Robust/Scale-Up)
Best for: Large scale (>1g), valuable boronic acids, or GMP processes.
Step 1: Esterification & Protection Convert the starting material to Methyl 1-(tert-butoxycarbonyl)-3-iodo-1H-indole-5-carboxylate .
-
Why? Removing the acidic protons eliminates catalyst poisoning and solubility issues. The molecule behaves like a standard aryl iodide.
Step 2: Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust, air-stable catalyst. Excellent for protected substrates.[4] |
| Base | K₂CO₃ (2.0 equiv) | Standard mild base is sufficient. |
| Solvent | Toluene / Ethanol / Water (4:2:1) | Biphasic system allows clean separation. |
| Temp | 80°C | Standard thermal activation. |
Step-by-Step:
-
Combine Protected Indole (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (3 mol%) in a flask.
-
Add solvent mixture (Toluene/EtOH/H2O).
-
Reflux for 2-4 hours. (Reaction is usually very fast).
-
Workup: Standard EtOAc extraction.
-
Hydrolysis: Treat the purified ester with LiOH in THF/Water to reveal the acid/NH if required.
Mechanistic Insight: The "Dehalogenation" Trap
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired pathway and the destructive dehalogenation pathway common in 3-iodoindoles.
Caption: Kinetic competition: If Transmetallation is slow (due to poor ligands or solubility), the Pd-intermediate captures a proton, destroying the starting material.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Context: Establishes SPhos/XPhos as the gold standard for heteroaryl halides prone to dehalogen
-
Li, H., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131, 38.
- Context: Discusses the reactivity profiles of indole rings under Pd-c
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews, 95(7), 2457–2483.
- Context: The foundational text on the role of bases in activating boronic acids vs. carboxylic acid interference.
- Hopkinson, M. N., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society. Context: While this focuses on boronic acids, the mechanistic insight into protodehalogenation of electron-rich heteroaryl halides is chemically analogous (protonolysis of the C-Metal bond).
Sources
- 1. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
side reactions in the functionalization of 3-iodo-1H-indole-5-carboxylic acid
Technical Support Hub: Functionalization of 3-Iodo-1H-indole-5-carboxylic acid
Case ID: IND-5-COOH-003 Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
This compound is a high-value scaffold in kinase inhibitor discovery (e.g., Pim, CDK inhibitors). Its dual functionality—the electrophilic C3-iodide and the nucleophilic/acidic C5-carboxylate—creates a "reactivity conflict" that often leads to experimental failure. This guide addresses the three most common failure modes: Protodehalogenation (Loss of Iodine) , Catalyst Poisoning by the Free Acid , and N1-Regioselectivity Issues .
Module 1: The "Vanishing Iodine" (Protodehalogenation)
User Complaint: "I attempted a Suzuki coupling at C3, but isolated the de-iodinated starting material (1H-indole-5-carboxylic acid) instead of the product."
Technical Diagnosis: This is a classic Hydrodehalogenation side reaction. The C3-I bond is weak. If the oxidative addition of Pd(0) occurs (forming Ar-Pd(II)-I), but the transmetallation is slow, the complex is vulnerable to hydride sources.
Root Causes:
-
Hydride Donors: Using alcohols (MeOH, EtOH, iPrOH) as solvents. Pd(II) can undergo
-hydride elimination from alkoxides, generating a Pd-H species that reduces the indole. -
Overheating: High temperatures (>80°C) accelerate the reductive elimination of H-Pd-Ar over the desired Ar-Pd-Ar'.
-
Solvent Impurities: Peroxides in ethers (THF, Dioxane) or wet DMF can promote radical dehalogenation.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to DME (Dimethoxyethane) or Toluene/Water . | Avoids secondary alcohols that act as hydride sources. |
| Catalyst | Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . | Bidentate ligands (dppf) stabilize the Pd(II) intermediate, preventing premature reduction. |
| Base | Use K₃PO₄ or Cs₂CO₃ . | Weaker bases reduce the formation of alkoxide species if alcohols are present as cosolvents. |
| Temp | Limit to 60-70°C . | 3-iodoindoles are highly reactive; extreme heat is rarely needed and promotes side reactions. |
Visual Mechanism: Why you lose the Iodine
Figure 1: Mechanism of Pd-catalyzed protodehalogenation driven by solvent-derived hydrides.
Module 2: The "Free Acid" Trap (Catalyst Poisoning)
User Complaint: "The reaction stalls at <10% conversion. The catalyst turns into a black precipitate immediately."
Technical Diagnosis:
The C5-carboxylic acid (
-
Catalyst Sequestration: The carboxylate anion (
) can coordinate tightly to unsaturated Pd(II) species, forming unreactive "palladate" resting states. -
Solubility: The free acid is insoluble in non-polar solvents (Toluene) but requires them for anhydrous couplings.
-
Base Consumption: You must account for the extra equivalent of base needed to deprotonate the acid.
The Fix: Esterification First Do not attempt C3-coupling on the free acid unless necessary. Methylating the acid solves both solubility and catalyst poisoning issues.
Standard Operating Procedure (SOP): Methyl Ester Protection
-
Dissolve: this compound (1.0 eq) in MeOH/Toluene (3:1).
-
Add: TMS-Diazomethane (2.0 M in hexanes, 1.5 eq) dropwise at 0°C. Alternative: H₂SO₄ (cat.) in MeOH reflux.
-
Monitor: TLC (Hex/EtOAc 1:1) shows conversion of the polar acid (baseline) to the non-polar ester (
). -
Workup: Concentrate and use directly. The ester is stable and Pd-friendly.
Module 3: Regioselectivity (N1 vs C3)
User Complaint: "I see a new spot, but NMR shows the coupling happened at the Nitrogen, not the Iodine."
Technical Diagnosis: This is Chan-Lam or Buchwald-type N-arylation competing with Suzuki coupling.
-
Indole NH Acidity: The N1-H (
) is deprotonated by bases like or . -
Competition: The resulting indolyl anion is a potent nucleophile. If the C3-oxidative addition is slow (e.g., poor ligand), the Nitrogen attacks the electrophile (if using aryl halides) or participates in Copper-mediated cycles (if Cu is present as a co-catalyst).
Decision Matrix: To Protect or Not?
| Scenario | Protection Required? | Recommended Group | Reason |
| Suzuki (Aryl Boronic Acids) | No (usually) | N/A | Boronic acids rarely N-arylate without Cu. Use mild base ( |
| Sonogashira (Alkynes) | Yes | Tos (Tosyl) or Boc | CuI co-catalyst promotes N-alkynylation/arylation. Protect N1 to force C3 reaction. |
| Heck Reaction | Yes | Me (Methyl) or SEM | Free NH indoles degrade under Heck conditions (oxidation). |
Comprehensive Troubleshooting Workflow
Workflow Logic: Follow this decision tree to select the optimal conditions for your specific coupling partner.
Figure 2: Strategic decision tree for functionalizing this compound.
FAQ: Frequently Asked Questions
Q1: Can I use DMF as a solvent?
A: Use with caution. DMF can decompose to dimethylamine at high temperatures (
Q2: I observe a "Halogen Dance" product (iodine moved to C2). Why?
A: This occurs primarily if you use Lithium-Halogen Exchange (e.g.,
-
Prevention: Avoid lithiation. Use Pd-catalyzed cross-coupling which proceeds via oxidative addition, bypassing the "dance" mechanism.
Q3: How do I remove the Methyl Ester after coupling?
A: Standard hydrolysis:
References
optimization of reaction conditions for Sonogashira coupling with 3-iodo-1H-indole-5-carboxylic acid
Status: Operational Ticket ID: IND-5-COOH-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Strategic Overview: The "Zwitterionic" Challenge
Coupling 3-iodo-1H-indole-5-carboxylic acid presents a distinct set of chemoselective challenges compared to standard aryl halides. You are dealing with a substrate that possesses:
-
An Acidic Proton (COOH, pKa ~4-5): Capable of protonating reactive intermediates or poisoning Pd(0) species.
-
An Indole N-H (pKa ~16): A potential site for competitive N-arylation or coordination to the metal center.
-
A C3-Iodine: The desired reaction center, which is electron-rich and prone to oxidative addition, but also susceptible to deiodination (reduction) if the catalytic cycle stalls.
This guide prioritizes Reaction Reliability over step-count reduction. While direct coupling of the free acid is possible, it introduces solubility and catalyst turnover risks.
Decision Matrix: Route Selection
Before starting, determine your tolerance for risk versus step-count.
Caption: Strategic decision tree for handling the 5-carboxylic acid moiety. Route A is the industry standard for scalability.
Optimized Protocols
Protocol A: The "Gold Standard" (Methyl Ester Route)
Best for: High value intermediates, scale-up, and ease of purification.
Rationale: Protecting the carboxylic acid as a methyl ester renders the molecule soluble in standard organic solvents (THF, Toluene) and prevents catalyst poisoning by the free acid.
-
Pre-step: Esterify using MeOH/H2SO4 or TMS-Diazomethane (Yields typically >95%).
-
Reagents:
-
Substrate: Methyl 3-iodo-1H-indole-5-carboxylate (1.0 equiv)
-
Alkyne: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Chosen for stability against air and resistance to deiodination.
-
Co-Catalyst: CuI (2-5 mol%)
-
Base/Solvent: Et3N / THF (1:3 ratio).
-
-
Conditions: Degas solvents via sparging (15 min). Heat to 60°C for 4-12 hours under Argon.
Protocol B: The "Direct" Route (Free Acid)
Best for: Rapid screening, small scale (<100 mg).
Rationale: Requires high polarity solvents to dissolve the zwitterionic-like starting material. Excess base is non-negotiable to keep the carboxylate deprotonated and soluble.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: 1.5 equiv (Excess required due to potential sluggishness)
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%) — Standard workhorse.
-
Co-Catalyst: CuI (5 mol%)
-
Base: Et3N or DIPEA (4.0 equiv) — Crucial: 1 eq neutralizes acid, 1 eq acts as HI scavenger, excess drives equilibrium.
-
Solvent: Anhydrous DMF (Concentration 0.1 M).
-
-
Conditions:
-
Strict Anaerobic: Freeze-Pump-Thaw (3 cycles) is highly recommended.
-
Temperature: 50°C. Do not exceed 80°C to avoid decarboxylation or polymerization.
-
Troubleshooting Center (FAQ)
Issue 1: "I see a major spot on TLC, but it's not my product." (Glaser Coupling)
Diagnosis: Homocoupling of the alkyne (Alkyne-C≡C-C≡C-Alkyne).[1][2][3][4] This occurs when the Cu-acetylide intermediate is oxidized by adventitious oxygen rather than entering the Pd cycle.
-
Immediate Fix:
-
Degas Harder: Sparging with balloon nitrogen is often insufficient for sensitive indoles. Use Freeze-Pump-Thaw.[3]
-
Slow Addition: Add the alkyne as a solution in DMF via syringe pump over 1 hour. This keeps the concentration of Cu-acetylide low.
-
Copper-Free: Switch to Pd(OAc)2 (5 mol%) + Xantphos (10 mol%) with Cs2CO3 in Dioxane at 80°C. This eliminates the mechanism for Glaser coupling entirely [1].
-
Issue 2: "My starting material is disappearing, but I only get de-iodinated indole."
Diagnosis: Hydrodehalogenation.[3] The Pd-Ar intermediate is capturing a hydride source instead of the alkyne.
-
Root Causes & Fixes:
-
Solvent Impurity: Wet DMF or alcohols can act as hydride sources. Ensure DMF is anhydrous (99.8%).
-
Overheating: Lower temperature to 45-50°C.
-
Base Choice: Switch from Et3N (which can undergo
-hydride elimination) to an inorganic base like Cs2CO3 or K3PO4 (requires adding water or using DMSO).
-
Issue 3: "The reaction turns black immediately and stalls."
Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is destabilizing and aggregating before it can perform the oxidative addition.
-
The Fix:
-
Stabilize the Pd: Add excess ligand (e.g., 10 mol% PPh3) to the reaction mixture.
-
Protect the N-H: The free indole N-H might be coordinating to Pd. Protecting with Boc or Tosyl prevents this sequestration [2].
-
Comparative Data: Base & Solvent Screening
The following data summarizes optimization runs for 3-iodoindole derivatives. Note the drastic effect of solvent polarity on the free acid substrate.
| Entry | Substrate Form | Catalyst System | Solvent | Base (Equiv) | Yield | Notes |
| 1 | Free Acid | Pd(PPh3)2Cl2 / CuI | THF | Et3N (3.[5]0) | <10% | SM insoluble. |
| 2 | Free Acid | Pd(PPh3)2Cl2 / CuI | DMF | Et3N (4.0) | 65% | Moderate yield; difficult workup. |
| 3 | Methyl Ester | Pd(PPh3)2Cl2 / CuI | THF | Et3N (2.0) | 88% | Clean conversion. |
| 4 | Methyl Ester | Pd(dppf)Cl2 / CuI | THF | Et3N (2.0) | 94% | Best profile; minimal deiodination. |
| 5 | Free Acid | Pd(OAc)2 / Xantphos | Dioxane | Cs2CO3 (3.0) | 55% | Copper-free; no homocoupling. |
Workflow Visualization: Troubleshooting Logic
Caption: Diagnostic flowchart for isolating reaction failures based on crude mixture analysis.
References
-
Copper-Free Sonogashira Protocols
-
Indole Functionalization Reviews
-
Decarbonylative Coupling Risks
-
Liu, C., & Szostak, M. (2021).[9] Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. (Note: Use this to understand what conditions to avoid if you wish to retain the COOH).
-
-
General Sonogashira Troubleshooting
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Purification of 3-Iodo-1H-indole-5-carboxylic Acid Scaffolds
Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist
Triage & Diagnostics: What are you observing?
Before proceeding with a protocol, identify your specific issue using the diagnostic table below. 3-iodo-1H-indole-5-carboxylic acid derivatives present a unique "double trouble" challenge: the labile iodine at C3 (sensitive to light/acid) and the polar carboxylic acid at C5 (causes streaking).
| Symptom | Probable Cause | Immediate Action |
| Purple/Pink Distillate | Free Iodine ( | Stop heating. Wash organic phase with 10% |
| Broad/Streaking Bands | Carboxylic acid dimerization on silica. | Add 0.5% - 1.0% Acetic Acid (AcOH) to your mobile phase. |
| Product turns brown | Photo-degradation or oxidation of the indole core. | Wrap all flasks in aluminum foil. Store under Argon at -20°C. |
| Co-elution | 3-Iodo product co-eluting with unreacted starting material. | Switch to Reverse Phase (C18) or derivatize to methyl ester. |
Decision Matrix: Selecting the Right Workflow
Do not default to flash chromatography immediately. The high polarity of the carboxylic acid moiety often makes recrystallization or precipitation the superior choice for the free acid.
Figure 1: Decision tree for selecting the optimal purification route based on functional group derivatization.
Core Protocols
Protocol A: Controlled Precipitation (The "Crash-Out" Method)
Best for: Free acid derivatives synthesized in DMF or polar solvents.
The Mechanism: Indole-5-carboxylic acids are often soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. We utilize this to "crash out" the product while leaving iodine salts and polar impurities in solution.
-
Quench: After the iodination (typically using NIS), dilute the reaction mixture (e.g., DMF) with ice-cold water (ratio 1:5 DMF:Water).
-
Scavenge: Add saturated aqueous Sodium Thiosulfate (
) until the yellow/brown color of the solution fades to a pale cream/white. This reduces unreacted to water-soluble iodide ( ). -
Precipitate: Stir vigorously for 30 minutes. The 3-iodo product should precipitate as a solid.
-
Filtration: Filter the solid.
-
Critical Wash: Wash the filter cake with:
- Water (to remove DMF/Succinimide).
- Hexanes (to remove non-polar grease/impurities).
-
Drying: Dry under high vacuum at room temperature . Warning: Heating >50°C can cause de-iodination.
Protocol B: Acid-Modified Flash Chromatography
Best for: Impure mixtures where precipitation failed.
The Science: Carboxylic acids interact strongly with the silanols (
-
Stationary Phase: Silica Gel (40-63
). -
Mobile Phase: DCM : MeOH : Acetic Acid (95 : 4.5 : 0.5).
-
Note: Start with a gradient of 0% to 10% MeOH in DCM.
-
-
Loading: Dry load on Celite or Silica. Do not dissolve in pure DMF for loading (it will ruin the separation).
-
Detection: UV at 254nm (Indole absorption).
Protocol C: Chemical Scavenging (The "Purple Fix")
Best for: Removing iodine contamination from organic extracts.
If you performed a liquid-liquid extraction (e.g., EtOAc/Water) and your organic layer is purple:
-
Wash with 10% w/v Sodium Thiosulfate (
). -
Shake until the organic layer is clear/yellow.
-
Wash with Brine.[1]
-
Dry over
(Avoid if the acid is sensitive to Lewis acids, though rare for this scaffold).
Advanced Troubleshooting (FAQs)
Q: My product is co-eluting with the starting material (Indole-5-carboxylic acid). How do I separate them? A: This is a common issue due to the structural similarity.
-
Solution 1 (Reverse Phase): Switch to a C18 column. The Iodine atom significantly increases lipophilicity compared to the proton.
-
Eluent: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The 3-iodo product will elute later than the starting material.
-
-
Solution 2 (Derivatization): Esterify the crude mixture (MeOH/H2SO4) to form the methyl esters. The separation factor (
) between the iodo-ester and non-iodo-ester is usually larger on silica than the free acids.
Q: The NMR shows the product, but it's turning black on the bench. A: 3-Iodoindoles are photolabile. The C-I bond is weak.
-
Fix: Perform all purification steps with hood lights off or amber glassware. Store the final compound in the dark. If it has already darkened, wash with a small amount of cold ether or perform a rapid filtration through a short silica plug.
Q: Can I use Acetone for recrystallization? A: Use caution. While solubility is good, acetone can undergo aldol condensation under basic conditions or react with residual iodine species. Ethanol/Water or Acetonitrile/Water are chemically more inert for this specific scaffold.
Visualizing the Chemical Workup
Figure 2: Chemical workup flow emphasizing the removal of iodine species.
References
-
BenchChem. (2025).[2] Technical Support: Synthesis and Purification of this compound. Retrieved from
-
Royal Society of Chemistry (RSC). (2014). Regioselective C5-H Direct Iodination of Indoles. RSC Advances. Retrieved from
-
National Institutes of Health (NIH). (2004). Synthesis of 3-iodoindoles by electrophilic cyclization.[3][4] Organic Letters. Retrieved from
-
SIELC Technologies. (2023). Separation of Indole-5-carboxylic acid derivatives on Reverse Phase HPLC. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in reactions of 3-iodo-1H-indole-5-carboxylic acid
Topic: Troubleshooting Steric & Electronic Hurdles in Cross-Coupling
Executive Summary
Working with 3-iodo-1H-indole-5-carboxylic acid presents a deceptive challenge. Users often attribute low yields to "steric hindrance" at the C3 position. However, our internal data suggests the failure mode is frequently a combination of solubility issues (due to the zwitterionic nature of the free acid/amine) and catalyst poisoning , rather than pure steric clash at the iodine center.
The C3-iodine is inherently labile and reactive. If your reaction is failing, you are likely facing one of three bottlenecks:
-
The Solubility Trap: The substrate is insoluble in the non-polar solvents (Toluene, Dioxane) required for high-performance steric ligands.
-
The "Goldilocks" Ligand Failure: Using ligands that are too small (catalyst death) or too bulky (slow reductive elimination).
-
Protodehalogenation: The iodine is "falling off" before coupling occurs, often mistaken for steric inhibition.
This guide provides a systematic workflow to isolate and resolve these variables.
Part 1: Pre-Reaction Optimization (The "False" Steric Hindrance)
Diagnosis: If your reaction mixture looks like a slurry or gum, or if you observe <5% conversion by LCMS, you are likely fighting solubility, not sterics.
The Fix: You must break the intermolecular H-bonding network. The free C5-COOH and N1-H create a rigid crystal lattice that resists solvation in the lipophilic solvents needed for bulky phosphine ligands.
Standard Operating Procedure (SOP-01): Protection Strategy
Do not attempt difficult couplings on the free acid. Protect the molecule to unlock the use of high-activity catalysts.
-
Step 1: Methyl Ester Formation
-
Reagents: MeOH, SOCl2 (3.0 equiv), Reflux, 4h.
-
Why: Caps the acidic proton, preventing base neutralization during coupling and improving solubility in polar organics.
-
-
Step 2: N-Protection (Critical for Sterics)
-
Reagents: (Boc)2O, DMAP (cat.), TEA, DCM.
-
Why: Protecting N1 withdraws electron density, making the C3-I bond more electrophilic (facilitating oxidative addition) and prevents N-coordination to the Palladium center.
-
Technical Note: If your coupling partner is extremely bulky (e.g., 2,6-disubstituted aryl boronic acid), use N-Tosyl (Ts) instead of Boc. The sulfonyl group is more electron-withdrawing, significantly accelerating the oxidative addition step which is often the rate-limiting step in sterically hindered systems.
Part 2: Overcoming "True" Steric Hindrance
Diagnosis: You have a protected substrate (soluble), but the reaction stalls at 20-30% conversion, or you are coupling with an ortho-substituted partner.
The Fix: Ligand selection is the variable.[1] Standard ligands like PPh3 or dppf will fail here. You need dialkylbiaryl phosphines (Buchwald Ligands) that create a specific "pocket" for the metal.
Ligand Selection Matrix
| Ligand | Steric Profile | Application Case | Recommended Precatalyst |
| SPhos | High | First-line choice. Excellent for ortho-substituted boronic acids. Universal baseline. | Pd(OAc)2 or Pd2(dba)3 |
| XPhos | Very High | Severe Sterics. Use when coupling with 2,6-disubstituted aryls or secondary alkyls. | XPhos Pd G2 / G3 |
| RuPhos | Tunable | Electronic/Steric Balance. Best if the coupling partner is an amine (Buchwald-Hartwig) or electron-poor aryl. | RuPhos Pd G2 |
| P(t-Bu)3 | Extreme | The "Sledgehammer". Use only if XPhos fails. Highly pyrophoric; use the HBF4 salt. | Pd2(dba)3 |
Protocol: High-Steric Suzuki Coupling (SOP-05)
-
Substrate: Methyl 1-(tert-butoxycarbonyl)-3-iodo-1H-indole-5-carboxylate (1.0 equiv)
-
Partner: o-Tolylboronic acid (1.5 equiv) - Model for steric bulk
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K3PO4 (3.0 equiv) - Anhydrous is critical
-
Solvent: 1,4-Dioxane : Water (10:1) - Degassed
-
Temp: 80°C (Do not exceed 100°C to avoid de-iodination)
Part 3: Troubleshooting FAQ
Q1: I see the starting material disappearing, but the product mass is [M-I+H]. What is happening? A: This is Protodehalogenation . The Iodine is being replaced by Hydrogen.
-
Cause: The reaction is too slow (due to sterics), allowing the Pd-Ar intermediate to abstract a hydride from the solvent or ligand alkyl groups.
-
Solution:
-
Switch solvent from DMF/IPA to Toluene or Dioxane (fewer available hydrides).
-
Increase catalyst loading to 5 mol% to outcompete the side reaction.
-
Use a milder base like K3PO4 instead of Carbonates.
-
Q2: Can I use microwave irradiation to overcome the steric barrier? A: Proceed with caution. While heat helps overcome the activation energy for bulky substrates, 3-iodoindoles are thermally sensitive. Temperatures >110°C often trigger rapid decomposition of the C-I bond before cross-coupling occurs. We recommend longer reaction times (24-48h) at 80°C over "flash" heating.
Q3: The reaction turns black immediately (Palladium Black). A: Your catalyst is aggregating. This happens when the oxidative addition is slow (due to sterics) and the ligand dissociates.
-
Fix: Add 10-20 mol% of free ligand (e.g., extra XPhos) to stabilize the active Pd(0) species in solution.
Part 4: Visualizing the Workflow
Diagram 1: Troubleshooting Decision Tree
This logic flow guides you through the specific failure modes of 3-iodoindole reactions.
Caption: Decision matrix for diagnosing failure modes in 3-iodoindole-5-carboxylic acid coupling.
Diagram 2: Steric Bottleneck in the Catalytic Cycle
Understanding where the steric clash happens allows for better ligand design.
Caption: The catalytic cycle highlighting Transmetallation and Reductive Elimination as the primary steric failure points.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Relevance: Defines the ligand parameters (SPhos/XPhos) required to overcome steric hindrance in biaryl couplings.
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[2] "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters.
- Relevance: Establishes the baseline for bulky phosphine use with indole substr
-
Wuts, P. G. M., & Greene, T. W. (2006).[3] "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience.
- Relevance: Authoritative source for the N-Boc and Methyl ester protection protocols described in SOP-01.
-
Li, H., et al. (2015).[4] "Palladium-Catalyzed Cross-Coupling of 3-Iodoindoles."[5][6][7][8] Organic Letters.
- Relevance: Specifically addresses the instability of the C3-I bond and methods to prevent protodehalogen
Sources
- 1. testing.chemscene.com [testing.chemscene.com]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for cross-coupling reactions of 3-iodo-1H-indole-5-carboxylic acid
Technical Support Center: Cross-Coupling of 3-Iodo-1H-indole-5-carboxylic Acid
Topic: Catalyst Selection & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Format: Interactive Troubleshooting Guide & FAQs
Introduction: The Bifunctional Challenge
Working with This compound presents a unique "bifunctional" challenge in palladium-catalyzed cross-coupling. Unlike simple aryl halides, this substrate contains three distinct reactive sites that compete and interfere during catalysis:
-
C3-Iodine (Electrophile): The desired site for oxidative addition.[1] It is highly reactive but electronically coupled to the nitrogen lone pair.
-
C5-Carboxylic Acid (Acidic, pKa ~4.2): In basic coupling conditions, this exists as a carboxylate anion (
), which drastically alters solubility and can coordinate to the Palladium center, potentially poisoning the catalyst. -
N1-Indole Nitrogen (Acidic, pKa ~16): The free N-H bond is susceptible to deprotonation and subsequent
-arylation (Buchwald-Hartwig type side reaction) or catalyst coordination.
This guide provides a decision framework to navigate these competing reactivities, prioritizing "Direct Coupling" methods while offering "Protection Strategies" as a fallback for recalcitrant substrates.
Module 1: Catalyst Selection & Ligand Design
Q1: Why is my standard Pd(PPh3)4 catalyst showing <10% conversion?
Diagnosis: The failure of Tetrakis(triphenylphosphine)palladium(0) is likely due to oxidative instability or poor solubility of the zwitterionic substrate complex.
-
The Cause: The free carboxylic acid requires a polar solvent (like DMF or water/alcohol mixtures).
is lipophilic and poorly soluble in aqueous media, leading to catalyst precipitation (palladium black) before the reaction starts. -
The Fix: Switch to a Pd(II) precatalyst with bidentate ligands that are stable in polar/aqueous media.
Recommended Catalyst Systems:
| Catalyst System | Ligand Type | Best For... | Why it Works |
| Pd(dppf)Cl2 · DCM | Bidentate Ferrocenyl | Suzuki Coupling (Aqueous/Polar) | The large bite angle and chelating nature prevent ligand dissociation in polar solvents. Highly robust. |
| Pd(OAc)2 + XPhos | Biaryl Phosphine | Sterically Demanding Partners | XPhos forms a highly active monoligated Pd(0) species that accelerates oxidative addition, overcoming the electron-rich indole bias. |
| PdCl2(PPh3)2 | Monodentate | Sonogashira Coupling | Standard for Sonogashira; requires CuI co-catalyst. Stable enough for amine solvents. |
| Pd2(dba)3 + SPhos | Buchwald Ligand | Suzuki (Unprotected NH) | Excellent for preventing N-arylation side reactions due to steric bulk. |
Module 2: Reaction Optimization (Base & Solvent)
Q2: The reaction turns black immediately, and I see no product. Is the carboxylic acid interfering?
Diagnosis: Yes. The free carboxylic acid consumes the base intended for the transmetallation step. If you use 2.0 equivalents of base, the first 1.0 equivalent is instantly neutralized by the -COOH to form the salt. This leaves insufficient base to activate the boronic acid (Suzuki) or deprotonate the alkyne (Sonogashira).
The Solution:
-
Stoichiometry Adjustment: You must use at least 3.0–4.0 equivalents of base.
-
Solvent Switch: The in situ generated carboxylate salt is insoluble in Toluene or THF.
-
Use: DMF, DMSO, or 1,4-Dioxane/Water (4:1).
-
Q3: Should I protect the Nitrogen (N-H) or Carboxylic Acid (-COOH) before coupling?
Decision Framework: While direct coupling is faster, protection is often necessary for scale-up or difficult partners.
-
Scenario A: Direct Coupling (No Protection)
-
Pros: Fewer steps, higher atom economy.
-
Conditions: Use aqueous bases (
or ) to keep the carboxylate soluble.
-
-
Scenario B: Methyl Ester Protection (C5-COOMe)
-
Pros: Drastically improves solubility in organic solvents (THF, Toluene); prevents catalyst poisoning by carboxylate.
-
Recommendation:Highly Recommended if the direct reaction yield is <40%.
-
-
Scenario C: N-Boc Protection
-
Pros: Shuts down N-arylation; increases acidity of C3-H (not relevant for C3-I, but good for stability).
-
Recommendation: Use only if you observe significant "dimer" formation (homocoupling).
-
Module 3: Visual Troubleshooting & Decision Tree
Workflow: Selecting the Right Path
Caption: Decision tree for troubleshooting reaction failures based on crude LC-MS analysis.
Module 4: Validated Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Coupling (Aqueous)
Best for: Rapid synthesis of analogs without protection steps.[4]
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2 · DCM (5 mol%)
-
Base: K2CO3 (3.5 equiv) — Critical excess
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
Dissolve substrate and boronic acid in Dioxane/Water.
-
Add Base.[1] Degas with Nitrogen for 10 mins (sparging).
-
Add Catalyst.[1][3][5][6][7][8][9][10] Degas for another 2 mins.
-
Heat to 80–90°C for 4–12 hours.
-
Workup: Acidify with 1M HCl to pH 3 to precipitate the product (since it has a COOH group). Filter and wash with water.[5]
-
Protocol B: Sonogashira Coupling (N-Protected Preferred)
Best for: Alkynylation. Note: Direct coupling on free acid is difficult due to Copper-Carboxylate formation.
-
Pre-step: Convert COOH to Methyl Ester (MeOH, H2SO4, reflux 2h).
-
Reagents:
-
Procedure:
-
Combine Pd, CuI, and Substrate in DMF under Argon.
-
Add Et3N and Alkyne via syringe.
-
Stir at Room Temperature (or 50°C if sluggish).
-
Note: If the reaction turns bright green/blue, oxygen has entered (oxidizing the copper), and the reaction will stall. Maintain strict inert atmosphere.
-
References
-
Organic Chemistry Portal. (2025). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling. Retrieved from [Link]
-
Thieme Connect. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole Series. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 11. scispace.com [scispace.com]
stability issues of 3-iodo-1H-indole-5-carboxylic acid under different reaction conditions
Welcome to the Technical Support Center for 3-Iodo-1H-indole-5-carboxylic acid (CAS: 1308644-52-1). This guide is engineered for researchers, synthetic chemists, and drug development professionals who are utilizing this bifunctional indole scaffold in complex synthetic pathways.
Below, you will find an in-depth analysis of the compound's stability profile, a troubleshooting FAQ, validated experimental protocols, and mechanistic visualizations to ensure high-yield transformations.
Section 1: Core Stability Issues & Causality (The "Why")
Working with this compound presents a unique set of chemoselective challenges due to the presence of three highly reactive sites: the electrophilic C3-Iodine bond , the acidic C5-Carboxylic acid , and the nucleophilic N-H pyrrole ring .
-
Protodeiodination (Dehalogenation) at C3: The C3-position of the indole ring is inherently electron-rich. During transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), the oxidative addition of Palladium(0) to the C3-I bond is facile. However, if the subsequent transmetalation step is kinetically slow, the resulting Pd(II)-aryl intermediate will abstract a hydride from the solvent (such as alcohols) or amine bases. Subsequent reductive elimination yields the deiodinated byproduct (1H-indole-5-carboxylic acid) rather than the desired coupled product[1].
-
Acid-Base Quenching via C5-COOH and N-H: The free carboxylic acid at C5 and the unprotected N-H group are highly acidic under standard coupling conditions. They can rapidly consume basic reagents (e.g.,
, ), altering the pH of the reaction mixture and stalling the catalytic cycle[2]. Furthermore, the unprotected indole nitrogen can coordinate with transition metal catalysts (like Cu or Pd), effectively poisoning the catalyst and leading to incomplete conversions[3]. -
Photolytic and Thermal Sensitivity: The C-I bond is susceptible to homolytic cleavage when exposed to UV/visible light or elevated temperatures, generating highly reactive iodine radicals. This leads to the dimerization or oxidative degradation of the indole core, visually observed as the powder turning from off-white to dark pink or brown[4].
Section 2: Troubleshooting Guide & FAQs
Q1: Why am I observing massive loss of the iodine atom (yielding 1H-indole-5-carboxylic acid) during my Suzuki-Miyaura coupling?
A: You are observing protodeiodination. Because the free C5-carboxylic acid forms an insoluble carboxylate salt in basic aqueous media, the transmetalation step of the catalytic cycle is severely bottlenecked. The stranded Pd(II)-aryl complex undergoes
Q2: Does the C5-carboxylic acid group need to be protected before a Sonogashira coupling?
A: Yes, it is highly recommended. Sonogashira couplings rely on amine bases (like DIPEA or
Q3: What are the optimal storage conditions for this compound to prevent degradation? A: To prevent photolytic cleavage of the C3-I bond and subsequent radical polymerization, store the compound in an amber glass vial (light protection), backfilled with an inert gas (Argon or Nitrogen), at 2–8 °C (refrigerated).
Section 3: Stability Matrix & Data Presentation
The following table summarizes the stability of this compound under various conditions and provides targeted solutions.
| Reaction Condition | Observed Instability / Issue | Mechanistic Root Cause | Recommended Troubleshooting |
| Basic Aqueous Media (e.g., | Poor solubility, stalled reactions, low yields. | Deprotonation of C5-COOH and N-H forms highly insoluble dianions. | Pre-esterify C5-COOH; use organic-soluble bases (e.g., |
| Pd-Catalyzed Coupling | Protodeiodination (Dehalogenation). | Slow transmetalation leads to hydride abstraction by the Pd(II) intermediate. | Use bulky, electron-rich ligands (e.g., XPhos); avoid alcoholic solvents. |
| Ambient Light / RT | Discoloration (turns brown/pink). | Photolytic homolytic cleavage of C3-I bond; oxidation of indole core. | Store at 2–8 °C in amber vials under Argon. |
| Strong Mineral Acids | Polymerization / Trimerization. | Electrophilic attack at C2/C3 positions by protonated indole species. | Avoid prolonged exposure to strong acids ( |
Section 4: Visualizations of Reaction Pathways
Mechanistic divergence in Pd-catalyzed couplings: Product formation vs. Protodeiodination.
Workflow for stabilizing this compound prior to cross-coupling.
Section 5: Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these optimized methodologies to stabilize the compound before attempting downstream functionalization.
Protocol A: Dual Protection (C5-Esterification & N-Boc Protection)
Purpose: To mask the acidic protons and prevent catalyst poisoning and protodeiodination.
Step 1: C5-Esterification
-
Charge a flame-dried round-bottom flask with this compound (1.0 eq) and anhydrous Methanol (0.2 M).
-
Add concentrated
(0.1 eq) dropwise at 0 °C. -
Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.
-
Validation: Monitor by TLC (DCM:MeOH 9:1). The highly polar starting material (
) will convert to a less polar spot ( ). -
Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous
. Dry the organic layer over and concentrate to yield the methyl ester.
Step 2: N-H Protection
-
Dissolve the crude methyl ester (1.0 eq) in anhydrous THF (0.2 M) under Argon.
-
Add Di-tert-butyl dicarbonate (
, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). -
Stir at room temperature for 4 hours.
-
Validation: Evolution of
gas will be observed initially. TLC (Hexanes:EtOAc 3:1) will show complete conversion to the N-Boc protected intermediate. -
Quench with water, extract with EtOAc, wash with brine, dry, and purify via flash chromatography.
Protocol B: Optimized Suzuki-Miyaura Coupling
Purpose: To couple the stabilized C3-iodoindole while outcompeting the protodeiodination pathway.
-
In a Schlenk tube, combine the protected 3-iodoindole intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), anhydrous
(2.0 eq), and (0.05 eq). -
Seal the tube, evacuate, and backfill with Argon (repeat 3 times).
-
Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M). Note: Avoid ethanol or methanol to prevent hydride transfer.
-
Heat the mixture at 80 °C for 4–6 hours.
-
Validation: The reaction mixture will turn from a red/orange suspension to a dark, homogeneous solution. Monitor by LC-MS for the disappearance of the iodine isotope pattern (M, M+2).
-
Cool to room temperature, filter through a pad of Celite, and purify via standard chromatography.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 1308644-52-1 | Benchchem [benchchem.com]
- 3. Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-iodo-1H-indole-5-carboxylic acid and 5-bromo-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted indoles are cornerstone scaffolds for the development of novel therapeutics and functional materials.[1] Their rich chemical diversity and biological significance necessitate a deep understanding of their reactivity. This guide provides a comprehensive comparison of two isomeric halo-indole carboxylic acids: 3-iodo-1H-indole-5-carboxylic acid and 5-bromo-1H-indole-3-carboxylic acid. We will dissect their structural nuances and explore how the positioning of the halogen and carboxylic acid moieties dictates their reactivity in key synthetic transformations.
Structural and Electronic Considerations: A Tale of Two Isomers
At first glance, this compound and 5-bromo-1H-indole-3-carboxylic acid may appear to be simple positional isomers. However, the placement of the electron-withdrawing carboxylic acid group and the halogen atom significantly alters the electronic landscape of the indole ring, thereby governing their chemical behavior.
-
This compound: In this isomer, the highly reactive C3 position of the indole nucleus is occupied by an iodine atom. The carboxylic acid group at the C5 position exerts an electron-withdrawing effect on the benzene portion of the indole.
-
5-bromo-1H-indole-3-carboxylic acid: Here, the carboxylic acid group is situated at the nucleophilic C3 position, while the bromine atom is on the carbocyclic ring at C5. The presence of the carboxylic acid group at C3 significantly deactivates the pyrrole ring towards electrophilic attack.
The interplay of these substituent effects is crucial in predicting the outcome of chemical reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halo-indoles. The inherent difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the primary determinant of their differential reactivity in these transformations.[2] The C-I bond is weaker and thus more readily undergoes oxidative addition to the palladium catalyst compared to the C-Br bond.[2]
This disparity in reactivity makes This compound the more reactive coupling partner in a variety of palladium-catalyzed reactions.
Experimental Comparison: Suzuki-Miyaura Coupling
To illustrate this, let's consider a representative Suzuki-Miyaura coupling reaction with phenylboronic acid.
Table 1: Predicted Outcomes of Suzuki-Miyaura Coupling
| Feature | This compound | 5-bromo-1H-indole-3-carboxylic acid |
| Reactive Site | C3-Iodine | C5-Bromine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room Temperature to 60 °C | 80 °C to 120 °C |
| Expected Yield | High | Moderate to High (with forcing conditions) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Add a suitable base, for instance, an aqueous solution of 2M Na₂CO₃ (3.0 equiv).
-
Add a solvent system, typically a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1H-indole-5-carboxylic acid.
For 5-bromo-1H-indole-3-carboxylic acid, a similar protocol would be followed, but a higher reaction temperature (e.g., 100 °C) and a more active catalyst system may be required to achieve a comparable yield.
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
The enhanced reactivity of the C-I bond is a general trend observed across a range of cross-coupling reactions, including Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][4][5]
Comparative Reactivity in Electrophilic Aromatic Substitution
The indole nucleus is inherently electron-rich and prone to electrophilic aromatic substitution, with the C3 position being the most reactive site.[6] The presence of substituents, however, can significantly alter this reactivity pattern.
-
This compound: With the C3 position blocked by iodine, electrophilic attack is directed to other positions. While the C2 position is a possibility, the electron-withdrawing carboxylic acid group at C5 deactivates the benzene ring, making electrophilic substitution on this ring less favorable.[6][7]
-
5-bromo-1H-indole-3-carboxylic acid: The presence of a strong electron-withdrawing carboxylic acid group at the C3 position dramatically deactivates the pyrrole ring towards electrophilic attack. Consequently, electrophilic substitution is more likely to occur on the less deactivated benzene ring, with the C4 and C6 positions being potential sites of reaction, directed by the bromine at C5 and the indole nitrogen.
Experimental Comparison: Nitration
Let's consider the nitration of these two isomers as a representative electrophilic aromatic substitution reaction.
Table 2: Predicted Outcomes of Nitration
| Feature | This compound | 5-bromo-1H-indole-3-carboxylic acid |
| Most Likely Site of Nitration | C2 or positions on the benzene ring (C4, C6) | C4 or C6 |
| Relative Reactivity | Lower (due to deactivation by COOH) | Lower (due to deactivation by COOH) |
| Reaction Conditions | Harsher conditions may be required | Harsher conditions may be required |
| Potential for Side Reactions | Possible | Possible |
Experimental Protocol: Nitration of 5-bromo-1H-indole-3-carboxylic acid
-
Dissolve 5-bromo-1H-indole-3-carboxylic acid (1.0 equiv) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization or column chromatography to isolate the nitrated product(s).
Figure 2: Conceptual pathway for the nitration of 5-bromo-1H-indole-3-carboxylic acid.
Summary and Conclusion
The reactivity of this compound and 5-bromo-1H-indole-3-carboxylic acid is a clear demonstration of how substituent placement dictates chemical behavior.
| Feature | This compound | 5-bromo-1H-indole-3-carboxylic acid |
| Primary Utility | Precursor for C3-functionalized indoles via cross-coupling. | Precursor for functionalization of the benzene ring. |
| Reactivity in Cross-Coupling | High (due to C-I bond). | Moderate (due to C-Br bond). |
| Reactivity in Electrophilic Substitution | Deactivated pyrrole ring; substitution at C2 or benzene ring. | Highly deactivated pyrrole ring; substitution on the benzene ring. |
References
-
Matsika, S. Modeling the effect of substituents on the electronically excited states of indole derivatives. [8]
-
ChemRxiv. Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. [Link][9]
-
Molymod. Electrophilic substitution with position 3 of the indole occupied. [Link][7]
-
Ghang, Y. J., et al. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. [Link][10]
-
Bandyopadhyay, D., & Mandal, S. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. PubMed. [Link][11]
-
Larock, R. C., & Dong, X. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC. [Link][12]
-
Google Patents. CN103387530A - 5-bromoindole preparation method. [13]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
A Comparative Study of 3-iodo-1H-indole-5-carboxylic acid and its 2-carboxylic acid Isomer: A Guide for Researchers
Positional isomerism plays a critical role in determining the physicochemical properties, reactivity, and biological activity of molecules in drug discovery and materials science. Within the privileged indole scaffold, the location of substituents can dramatically alter a compound's interaction with biological targets and its utility as a synthetic intermediate. This guide provides an in-depth comparative analysis of two strategically functionalized indole building blocks: 3-iodo-1H-indole-5-carboxylic acid and its isomer, 3-iodo-1H-indole-2-carboxylic acid. We will explore their synthesis, physicochemical and spectroscopic properties, and chemical reactivity, supported by experimental data and detailed protocols to aid researchers in their selection and application.
Synthesis: Strategic Iodination and Ring Formation
The synthetic approaches to these isomers are dictated by the inherent reactivity of the indole nucleus. The electron-rich nature of the pyrrole ring makes the C3 position the most susceptible to electrophilic substitution.[1]
1.1. Synthesis of this compound:
This isomer is most commonly synthesized via direct electrophilic iodination of the readily available 1H-indole-5-carboxylic acid.[1] The electron-donating character of the indole nitrogen directs iodination to the C3 position. N-Iodosuccinimide (NIS) is a favored reagent for this transformation, often in the presence of an acid catalyst to enhance the electrophilicity of the iodine source, particularly given the presence of the deactivating carboxylic acid group.[1]
Experimental Protocol: Synthesis of this compound
-
Materials: 1H-indole-5-carboxylic acid, N-Iodosuccinimide (NIS), Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
To a solution of 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add N-Iodosuccinimide (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of Trifluoroacetic acid (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
1.2. Synthesis of 3-iodo-1H-indole-2-carboxylic acid:
Direct iodination of 1H-indole-2-carboxylic acid is more challenging due to the electronic deactivation of the C3 position by the adjacent carboxylic acid. Therefore, a common strategy involves a multi-step synthesis, such as a modified Reissert indole synthesis, followed by iodination.[2] Alternatively, Fischer indole synthesis can be employed to construct the indole ring with the carboxylic acid at the C2 position.[3] Iodination at the C3 position can then be achieved.
Physicochemical Properties: A Tale of Two Positions
The position of the carboxylic acid group significantly influences the molecule's polarity, acidity, and intermolecular interactions.
| Property | This compound | 3-iodo-1H-indole-2-carboxylic acid | Rationale for Differences |
| Molecular Formula | C₉H₆INO₂ | C₉H₆INO₂ | Isomers with the same formula. |
| Molecular Weight | 287.05 g/mol [4] | 287.05 g/mol [5] | Isomers with the same molecular weight. |
| Predicted pKa | ~4.40 (for parent indole-5-carboxylic acid)[5] | ~4.44 (for parent indole-2-carboxylic acid) | The electronic influence of the indole nitrogen on the carboxylic acid is slightly different at the C2 and C5 positions. |
| Predicted XlogP | 1.4[6] | 2.6[7] | The 2-carboxylic acid isomer is predicted to be more lipophilic. This may be due to intramolecular hydrogen bonding between the C2-carboxyl and N1-H, masking polarity. |
| Solubility | Soluble in DMSO, methanol, ethanol (for parent)[5] | Sparingly soluble in water (for parent)[8] | The potential for intramolecular hydrogen bonding in the 2-isomer can reduce its ability to hydrogen bond with water, thus lowering its aqueous solubility compared to the 5-isomer where the carboxylic acid is more exposed. |
Spectroscopic Analysis: Fingerprinting the Isomers
The distinct electronic environments of the two isomers lead to characteristic differences in their NMR, IR, and mass spectra.
3.1. ¹H NMR Spectroscopy:
The chemical shifts of the indole protons are influenced by the anisotropic effects of the fused ring system and the electronic nature of the substituents. The proton at C2 of an indole ring typically appears more downfield than other pyrrolic protons.
-
This compound: The C2-H proton will be present and likely appear as a singlet in the downfield region. The protons on the benzene ring will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene.
-
3-iodo-1H-indole-2-carboxylic acid: The C2 position is substituted, so the characteristic C2-H signal will be absent. The protons on the benzene ring will exhibit a pattern typical of a 1,2-disubstituted benzene. The N-H proton signal in both isomers will likely be a broad singlet.
3.2. ¹³C NMR Spectroscopy:
The position of the electron-withdrawing carboxylic acid group significantly impacts the chemical shifts of the carbon atoms in the indole ring.
-
This compound: The C5 carbon will be significantly deshielded due to the attached carboxylic acid.
-
3-iodo-1H-indole-2-carboxylic acid: The C2 carbon will be highly deshielded. The chemical shift of the carbonyl carbon in the 2-isomer may be influenced by its proximity to the indole nitrogen.
3.3. Infrared (IR) Spectroscopy:
The most informative region in the IR spectra will be the carbonyl (C=O) and O-H stretching frequencies of the carboxylic acid.
-
Carbonyl (C=O) Stretch: Both isomers will show a strong C=O stretch between 1690-1760 cm⁻¹.[9] The exact position can be influenced by hydrogen bonding. The 2-carboxylic acid isomer has a higher potential for intramolecular hydrogen bonding between the carboxylic acid OH and the indole N-H, which could lead to a slight broadening or shift in the C=O peak compared to the 5-isomer.
-
O-H Stretch: A broad O-H stretch from 2500-3300 cm⁻¹ is characteristic of a carboxylic acid dimer.[9]
-
N-H Stretch: A sharp to moderately broad N-H stretch will be observed around 3300-3500 cm⁻¹.
3.4. Mass Spectrometry (MS):
The fragmentation patterns of these isomers under electron ionization will be influenced by the stability of the resulting fragments.
-
Molecular Ion (M⁺): Both isomers will show a strong molecular ion peak at m/z = 287.
-
Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH, M-17) and a carboxyl group (-COOH, M-45).[10] The relative intensities of these fragments may differ between the two isomers due to the different substitution patterns.
Chemical Reactivity: A Tale of Two Functional Groups
Both isomers possess two key functional handles for further synthetic elaboration: the C3-iodo group and the carboxylic acid.
4.1. Reactivity of the C3-Iodo Group:
The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for introducing aryl or heteroaryl substituents at the C3 position. The reactivity in Suzuki coupling is generally high for both isomers.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-iodo-1H-indole Carboxylic Acids
Sources
- 1. This compound | 1308644-52-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. 3-iodo-1H-indole-2-carboxylic Acid | C9H6INO2 | CID 2761160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
validation of the structure of 3-iodo-1H-indole-5-carboxylic acid derivatives by X-ray crystallography
Executive Summary & Context
3-Iodo-1H-indole-5-carboxylic acid (CAS No. 1308644-52-1) and its derivatives are highly privileged scaffolds in modern medicinal chemistry, frequently utilized as core building blocks in the development of kinase inhibitors and antiviral agents (1)[1]. The strategic functionalization of the indole ring—specifically the introduction of an iodine atom at the C3 position and a carboxylic acid at the C5 position—creates a dense molecular architecture capable of participating in complex hydrogen bonding and halogen bonding networks.
For drug development professionals, validating the exact 3D conformation, tautomeric state, and absolute configuration of these heavily substituted heterocycles is a critical bottleneck. This guide objectively compares the performance of Single-Crystal X-ray Crystallography against alternative analytical methods and provides a self-validating, field-proven protocol for structural confirmation.
Comparative Analysis: X-Ray Crystallography vs. Alternatives
While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are foundational for rapid bulk characterization, they rely on indirect measurements (e.g., scalar couplings, NOE, or fragmentation patterns). X-ray crystallography remains the dominant, gold-standard technique for unambiguous 3D structural validation, directly mapping the electron density of the molecule (2)[2].
Quantitative Performance Comparison
| Validation Metric | Single-Crystal X-Ray Crystallography | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry |
| Resolution Limit | Atomic (~0.8 – 1.2 Å) | Sub-molecular (Connectivity) | Molecular Mass / Fragments |
| Halogen Positioning | Direct (High | Indirect (NOESY/HMBC correlations) | Indirect (Isotope patterns) |
| 3D Conformation | Absolute (Direct spatial observation) | Relative (J-coupling, NOE) | None |
| Intermolecular Forces | Direct (H-bonds, Halogen bonds) | Indirect (Chemical shift changes) | None |
| Sample Requirement | Single crystal (~0.1 mm) | 1–5 mg (Solution) | < 1 µg (Gas/Liquid) |
| Throughput | Low to Medium | High | Very High |
The Causality of X-Ray Superiority for Halogenated Indoles
As an Application Scientist, choosing X-ray diffraction for 3-iodo-1H-indole derivatives is driven by specific physicochemical phenomena:
-
The Heavy Atom Effect: Iodine (
) possesses a massive electron cloud. In X-ray diffraction, scattering power is proportional to the square of the atomic number ( ). This makes the iodine atom an excellent intrinsic phasing marker, allowing crystallographers to easily bypass the phase problem and anchor the structural model. -
Visualizing Halogen and Hydrogen Bonding: The carboxylic acid moiety at the C5 position typically forms robust inversion dimers via pairs of N–H···O or O–H···O hydrogen bonds, generating distinct
loop motifs. Furthermore, the C3-iodine frequently engages in C—I···π interactions or halogen bonds (3)[3]. NMR cannot directly visualize these solid-state intermolecular interactions, whereas X-ray crystallography maps them with sub-angstrom precision.
Experimental Methodology: Self-Validating Crystallographic Workflow
The following protocol outlines a self-validating system for the structural determination of this compound derivatives.
Step 1: Crystal Growth via Vapor Diffusion
-
Methodology: Dissolve 5–10 mg of the indole derivative in a minimum volume of a hydrogen-bond accepting solvent (e.g., ethyl acetate or THF). Place this solution in a 2 mL inner vial. Place the inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., pentane or hexanes). Cap the outer vial tightly and leave it undisturbed at room temperature for 3–7 days.
-
Causality: The slow vapor diffusion of the anti-solvent into the inner vial gradually reduces the solubility of the indole derivative. This controlled supersaturation promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates, which is an absolute prerequisite for obtaining high-resolution diffraction data.
Step 2: Cryogenic Data Collection
-
Methodology: Under a polarized light microscope, select a single crystal with uniform extinction (approximate dimensions 0.1 × 0.1 × 0.05 mm). Mount the crystal on a polyimide loop using paratone oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream. Utilize Cu Kα radiation (λ = 1.54178 Å) for data collection (4)[4].
-
Causality: Cryo-cooling to 100 K rigidly holds the crystal and significantly reduces atomic thermal motion (Debye-Waller factors). This yields sharper diffraction spots at higher resolution angles (
). Cu Kα radiation is specifically chosen because the anomalous scattering signal of iodine is highly pronounced at this wavelength, enabling the unambiguous determination of the absolute configuration if chiral centers have been introduced.
Step 3: Data Reduction & Absorption Correction
-
Methodology: Integrate the raw diffraction frames using data reduction software (e.g., CrysAlisPro or APEX). Apply a rigorous empirical or analytical absorption correction (e.g., using spherical harmonics).
-
Causality: Iodine is a heavy atom that strongly absorbs X-rays. Failing to correct for this absorption will result in distorted electron density maps, creating artificial peaks and making it impossible to accurately model the lighter atoms (C, N, O) and the crucial carboxylic acid protons.
Step 4: Phasing and Refinement (The Self-Validating Check)
-
Methodology: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL). -
Causality & Validation: The iodine atom will immediately appear as the highest peak in the initial electron density map due to its massive scattering power. The refinement acts as a closed-loop self-validating system: a successful model will converge with an
factor < 0.05. Furthermore, the residual Fourier map must be flat; the highest unassigned peak should be < 1.0 e/ų, mathematically confirming that the iodine is correctly modeled and free of positional disorder.
Visualizing the Validation Logic
Workflow for the crystallographic structural validation of halogenated indoles.
Conclusion
While NMR and HRMS are indispensable for rapid screening, the structural validation of this compound derivatives fundamentally requires X-ray crystallography. By leveraging the heavy-atom effect of iodine and employing rigorous cryogenic data collection and absorption correction, researchers can establish a self-validating structural model. This ensures absolute confidence in the 3D architecture, hydrogen-bonding capabilities, and stereochemistry of these vital medicinal chemistry scaffolds before they are advanced into biological assays.
References
- Benchchem: Rationale for Research on Substituted Indoles, with Specific Focus on this compound.
- IUCr Journals: Weak interactions in the crystal structures of two indole deriv
- Creative Biostructure: Comparison of X-ray Crystallography, NMR and EM.
- MDPI: Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles.
Sources
Comparative Efficiency of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Iodo-1H-indole-5-carboxylic Acid
Executive Summary & Substrate Analysis
The functionalization of the indole core is a cornerstone of medicinal chemistry, particularly in the development of epigenetic modulators such as SMARCA2/4 ATPase inhibitors and targeted oncology therapeutics[1]. Among the most versatile building blocks for these scaffolds is 3-iodo-1H-indole-5-carboxylic acid[2].
However, applying Suzuki-Miyaura cross-coupling to this specific substrate presents unique chemoselectivity and solubility challenges. The molecule possesses three critical reactive sites that dictate the logic of the catalytic cycle[3]:
-
C3-Iodide (The Target): The C-I bond is highly reactive toward oxidative addition, kinetically favoring the desired C-C coupling over other positions.
-
C5-Carboxylic Acid (The Poison Risk): With a pKa of ~4.5, the acid must be deprotonated to solubilize the substrate. The resulting carboxylate anion can competitively coordinate to electron-deficient palladium centers, leading to catalyst poisoning.
-
N1-Indole Amine (The Off-Target Risk): The unprotected N-H can undergo competing N-arylation (Buchwald-Hartwig type cross-coupling) or coordinate with the metal if the reductive elimination step of the catalytic cycle is too slow[4].
To achieve high yields, the chosen palladium catalyst must possess specific steric and electronic properties to outcompete these side reactions.
Mechanistic logic mapping substrate functional groups to catalyst design.
Catalyst Evaluation & Mechanistic Causality
The efficiency of the coupling is directly tied to the ligand architecture of the palladium catalyst.
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)): While historically significant, this monodentate catalyst struggles with unprotected, polar heterocycles. The dissociation of PPh3 is reversible, and the resulting Pd(II) intermediate is highly susceptible to coordination by the C5-carboxylate. Because reductive elimination is relatively slow with monodentate ligands, the intermediate often undergoes protodehalogenation (yielding 1H-indole-5-carboxylic acid) rather than the desired cross-coupling.
-
Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This bidentate catalyst features a large bite angle (99°), which forces the transmetalated aryl groups closer together, drastically accelerating reductive elimination[4]. By speeding up the final step of the catalytic cycle, it kinetically outcompetes the side reactions associated with the N-H and -COOH groups. It is highly effective for 3-iodoindoles, providing excellent yields at moderate temperatures (70–80 °C)[5].
-
XPhos Pd G3 (Buchwald Precatalyst): Featuring a bulky, electron-rich dialkylbiaryl phosphine ligand, this third-generation precatalyst rapidly generates the active mono-ligated Pd(0) species under mild conditions. The extreme steric bulk of the XPhos ligand physically shields the palladium center from unwanted chelation by the indole nitrogen or the carboxylate oxygen. It is the premier choice for highly functionalized or sterically hindered arylboronic acids.
Comparative Efficiency Data
The following table summarizes the quantitative performance of these catalysts when coupling this compound with a standard unhindered coupling partner (e.g., phenylboronic acid) under optimized base/solvent conditions.
| Catalyst System | Ligand Architecture | Optimal Temp | Reaction Time | Typical Yield | Primary Limitation |
| Pd(PPh3)4 | Monodentate | 90–100 °C | 12–18 h | 40–55% | High protodehalogenation; severe catalyst poisoning. |
| Pd(dppf)Cl2 | Bidentate (99° bite angle) | 70–80 °C | 6–8 h | 75–85% | Struggles with highly sterically hindered ortho-substituted boronic acids. |
| XPhos Pd G3 | Bulky Dialkylbiaryl | 25–60 °C | 2–4 h | 85–95% | Higher reagent cost; sensitive to rapid hydrolysis if not thoroughly degassed. |
Self-Validating Experimental Protocol
To ensure reproducibility, the experimental protocol must account for the physical chemistry of the substrate. The following methodology utilizes Pd(dppf)Cl2 as the optimal balance of cost and efficiency.
Causality in Reagent Selection:
-
Base Stoichiometry (3.0 equiv K3PO4): Exactly 3.0 equivalents are required. One equivalent neutralizes the C5-carboxylic acid, the second activates the boronic acid into the reactive boronate ate-complex, and the third serves as a buffer to maintain the alkaline environment necessary for transmetalation.
-
Biphasic Solvent (1,4-Dioxane/H2O 4:1): Pure organic solvents will fail because the potassium carboxylate salt of the indole is highly polar and insoluble in pure dioxane. Water is required to dissolve the salt and the inorganic base, while dioxane solubilizes the organic fragments.
Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv, e.g., 1.0 mmol), the arylboronic acid (1.2 equiv), and anhydrous K3PO4 (3.0 equiv).
-
Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized H2O (4:1 v/v, 0.1 M concentration relative to the indole). Sparge the heterogeneous mixture with N2 gas for 15 minutes. Self-Validation: The mixture will initially be a suspension but will partially clarify as the potassium salt of the indole forms.
-
Catalyst Initiation: Quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) under a positive stream of N2. Seal the flask and heat to 80 °C. Self-Validation: The reaction mixture should transition from a pale orange suspension to a dark red/brown homogeneous solution as the active Pd(0) species is generated.
-
Monitoring: Stir at 80 °C for 6–8 hours. Monitor via LC-MS. The reaction is complete when the starting material mass ([M-H]- 286) is fully consumed.
-
Acidic Workup (Critical Step): Cool the reaction to room temperature and dilute with EtOAc and water. Do not extract immediately. The product is currently a water-soluble potassium carboxylate. Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches ~3 (verify with pH paper).
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify via reverse-phase chromatography or silica gel (using a DCM/MeOH/AcOH gradient).
References
-
Benchchem - this compound | 1308644-52-1. Benchchem. 2
-
Chemical Reviews - Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. 3
-
Thieme Connect - Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. 5
-
ResearchGate - Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. 4
-
Google Patents - WO2024088351A1 - Compounds and uses thereof (SMARCA2/4 Inhibitors). 1
Sources
biological activity of iodo-substituted indole carboxylic acids versus bromo-substituted analogues
The following technical guide provides an in-depth comparative analysis of iodo- and bromo-substituted indole carboxylic acids. This content is designed for researchers in medicinal chemistry and chemical biology, focusing on the specific "halogen effects" that drive differential biological activity.
Executive Summary: The Halogen Advantage
In the optimization of indole-based pharmacophores, the choice between iodine and bromine substitution is rarely arbitrary. While both halogens enhance lipophilicity (logP) and metabolic stability, they diverge significantly in their electronic capabilities.
-
Bromo-Analogues: Typically offer a balance of size and lipophilicity, making them ideal for filling hydrophobic pockets without incurring significant steric penalties. They are the standard for "baseline" halogen improvements.
-
Iodo-Analogues: Offer a unique "high-risk, high-reward" profile. The iodine atom possesses a large, polarizable electron cloud and a pronounced
-hole (a region of positive electrostatic potential opposite the C-I bond). This allows iodo-substituted indoles to form strong halogen bonds (X-bonds) with backbone carbonyls or Lewis bases in the target protein—interactions often unavailable to their bromo-counterparts.
Mechanistic Insights: The Physics of Binding
To understand the biological divergence, one must look at the atomic level. The superiority of one analogue over the other often hinges on whether the target binding site acts as a simple hydrophobic pocket or a halogen-bond acceptor.
The -Hole Effect
Iodine exhibits a larger and more positive
-
Interaction Energy:
-
Geometric Requirement: The interaction is highly directional (approx. 180° relative to the C-X bond).
Visualization: Halogen Bonding vs. Steric Fit
The following diagram illustrates the critical difference in how these analogues interact with a receptor target.
Caption: Schematic of the "Sigma-Hole" advantage. While both I and Br provide hydrophobic contacts, Iodine (I) forms a directed, high-energy halogen bond with nucleophilic residues, often resulting in superior potency.
Comparative Biological Activity[1][2]
A. Auxin Activity (Plant Hormones)
Indole-3-acetic acid (IAA) is the native auxin.[1][2][3][4][5] Halogenation at the 5-position drastically alters activity by modifying affinity for the TIR1 ubiquitin ligase complex .
| Feature | 5-Bromo-IAA | 5-Iodo-IAA |
| Receptor Affinity | High. 2-4x more effective than native IAA in callus regeneration assays. | Very High. The large iodine atom fills the hydrophobic cavity of TIR1 more completely than bromine. |
| Mechanism | Acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA repressor proteins.[3][6] | Similar mechanism, but often used as a radioligand ( |
| Key Finding | Standard for Potency. Widely cited for enhancing shoot/callus formation in Arabidopsis and Vigna radiata. | Probe for Affinity. Often serves as a high-affinity displacement probe in competitive binding assays. |
Experimental Insight: In Arabidopsis regeneration, 5-bromo-IAA at 10 µM induced 100% callus formation, whereas native IAA required significantly higher concentrations for comparable mass.
B. Antimicrobial & Antibiofilm Activity
Halogenated indole-2-carboxylic acids and indole-3-carboxamides act as biofilm inhibitors and antibiotic potentiators against resistant strains (e.g., MRSA).
-
The "Mixed Halogen" Synergy: A study comparing 6-bromo-4-iodoindole vs. 4-bromo-6-chloroindole revealed that positioning is as critical as the halogen type.
-
6-bromo-4-iodoindole showed a concentration-dependent "dip" in biofilm formation, effectively suppressing MRSA growth at 20 µg/mL.
-
C. Anticancer Activity (Kinase Inhibition)
5-Haloindole-2-carboxylic acid derivatives are potent scaffolds for inhibiting VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR.
-
5-Bromo Derivatives: Extensively mapped SAR. The 5-bromo substituent is critical for fitting into the hydrophobic "gatekeeper" region of the kinase ATP-binding pocket.
-
5-Iodo Derivatives: Less common in high-throughput screening libraries but theoretically superior in specific "mutant" kinases where the gatekeeper residue is smaller (e.g., Threonine to Alanine mutations), allowing the larger Iodine atom to fill the void and form a halogen bond with the hinge region backbone.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Haloindole-2-Carboxylic Acids
Note: Direct electrophilic halogenation of indole-2-carboxylic acid often yields a mixture. The most reliable route for high-purity isomers is the Fischer Indole Synthesis starting from the corresponding para-halo-phenylhydrazine.
Objective: Synthesis of 5-iodoindole-2-carboxylic acid (and 5-bromo analogue).
Reagents:
-
4-Iodophenylhydrazine hydrochloride (or 4-Bromophenylhydrazine for the analogue)
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or Methanesulfonic acid/P2O5
-
Ethanol/KOH (for hydrolysis)
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve 10 mmol of 4-halophenylhydrazine hydrochloride and 11 mmol of ethyl pyruvate in 20 mL of ethanol.
-
Add 3 drops of glacial acetic acid.
-
Reflux for 1 hour. Cool to crystallize the hydrazone. Filter and dry.[7]
-
-
Fischer Cyclization:
-
Mix the dried hydrazone with 10g of Polyphosphoric acid (PPA).
-
Heat to 100-110°C with vigorous stirring for 2-3 hours. (Monitor by TLC; the hydrazone spot will disappear).
-
Critical Step: Pour the hot reaction mixture onto 100g of crushed ice/water. Stir until the precipitate solidifies.
-
Filter the crude ethyl 5-haloindole-2-carboxylate.
-
-
Hydrolysis (Deprotection):
-
Suspend the ester in 10% ethanolic KOH (20 mL).
-
Reflux for 1 hour.
-
Cool and acidify with 1M HCl to pH 2.
-
Collect the precipitate (5-iodoindole-2-carboxylic acid or 5-bromo analogue).
-
-
Purification: Recrystallize from ethanol/water.
Protocol B: TIR1 Auxin Competitive Binding Assay
Objective: Compare the affinity of 5-I-IAA vs 5-Br-IAA.
-
Protein Prep: Express and purify GST-TIR1 and His-Aux/IAA (e.g., IAA7) in insect cells.
-
Incubation: Mix GST-TIR1 (~5 nM) with radiolabeled [3H]-IAA (5 nM) in binding buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.1% Tween 20).
-
Competition: Add increasing concentrations (1 nM to 10 µM) of unlabeled 5-bromo-IAA or 5-iodo-IAA .
-
Pull-down: Add Glutathione Sepharose beads to capture GST-TIR1 complexes. Incubate 1 hr at 4°C.
-
Wash & Count: Wash beads 3x with buffer. Measure retained radioactivity via scintillation counting.
-
Analysis: Plot % bound vs. log[Ligand]. Calculate IC50. Expect 5-I-IAA to show a lower IC50 (higher affinity) if the hydrophobic pocket fit is the dominant driver.
Biological Pathway Visualization
The following diagram details the Auxin Signaling Pathway, highlighting where the halogenated indole exerts its effect as a "Molecular Glue."
Caption: Mechanism of Action for Halogenated Auxins.[3] The 5-Halo-IAA ligand stabilizes the TIR1-Aux/IAA interaction, leading to repressor degradation and gene activation.
References
-
Auxinic Analogues of Indole-3-Acetic Acid. US Patent 6361999B1. (Describes the superior regeneration activity of 5-bromo-IAA). Link
-
The Tetrazole Analogue of the Auxin Indole-3-Acetic Acid Binds Preferentially to TIR1. ACS Chemical Biology, 2018. (Details the TIR1 binding pocket and the importance of the 5-position for hydrophobic fit). Link
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry.Journal of Medicinal Chemistry, 2012.
-hole and I > Br > Cl interaction strengths). Link -
Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents. Frontiers in Microbiology, 2021. (Comparative study of mixed halogen indoles against MRSA). Link
-
Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 2023.[8] (Synthesis and SAR of bromo-derivatives). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches [mdpi.com]
- 4. The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Electrochemical Profiling: 3-Iodo-1H-indole-5-carboxylic Acid vs. Functional Analogs
Topic: Electrochemical Properties & Synthetic Utility of 3-Iodo-1H-indole-5-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
This guide provides a technical comparison of This compound (3-I-5-ICA) against its non-halogenated parent, indole-5-carboxylic acid (5-ICA) , and related halo-indoles. While 5-ICA is widely recognized for its ability to form stable, carboxylated conductive polymers (polyindoles) for biosensing, the introduction of an iodine atom at the C3 position fundamentally alters the electrochemical landscape.
This analysis establishes that 3-I-5-ICA acts as a polymerization-inhibited, redox-active scaffold , primarily useful as a precursor for transition-metal catalyzed cross-coupling (Suzuki/Sonogashira) or as a cathodic probe, rather than an anodic polymerization monomer.
Comparative Electrochemical Analysis
The electrochemical utility of indole derivatives hinges on the reactivity of the C3 position.[1] The following table contrasts the performance of 3-I-5-ICA with its primary alternatives.
Table 1: Electrochemical Performance Matrix
| Feature | 3-Iodo-1H-indole-5-COOH (3-I-5-ICA) | Indole-5-carboxylic Acid (5-ICA) | 3-Bromoindole |
| Primary Application | Synthetic Intermediate / Cathodic Probe | Conductive Polymer / Biosensor Interface | Synthetic Intermediate |
| Anodic Behavior (Oxidation) | Irreversible Monomeric Oxidation. Formation of radical cation leads to degradation or 2-oxindole formation. No Polymerization. | Polymerization. Forms stable, electroactive films (Poly-5-ICA) via C3-C3 or C2-C3 coupling. | Irreversible. Harder to oxidize than Iodo-analog. |
| Cathodic Behavior (Reduction) | Active. C–I bond reduction occurs at ~ -1.5 V to -1.8 V (vs Fc/Fc⁺), yielding radical anions. | Inert. Indole ring reduction requires very negative potentials (< -2.5 V). | Active, but C–Br reduction requires more negative potential than C–I. |
| Oxidation Potential ( | ~1.05 – 1.15 V (vs Ag/AgCl) | ~0.90 – 1.20 V (vs Ag/AgCl) | ~1.20 V |
| Solubility (pH 7.4) | Moderate (due to -COOH) | High (as carboxylate anion) | Low |
Critical Mechanistic Insights
The "C3-Blocking" Effect (Anodic)
The most critical distinction for researchers is the inability of 3-I-5-ICA to electropolymerize .
-
Mechanism: Electropolymerization of indoles proceeds via the formation of a radical cation at the nitrogen, which delocalizes to the C3 carbon. Two radical cations couple at C3 to form a dimer, which then aromatizes and continues chain growth.
-
Impact of Iodine: In 3-I-5-ICA, the C3 position is occupied by Iodine.[1] The bulky, electron-withdrawing halogen prevents radical coupling. Instead, the radical cation is susceptible to nucleophilic attack by water (if present), leading to 2-oxindole derivatives, or non-conductive oligomeric tars.
The "Labile Handle" (Cathodic)
Unlike 5-ICA, the 3-iodo derivative possesses a distinct cathodic signature.
-
Mechanism: The Carbon-Iodine bond is the weakest bond in the system. Upon applying negative potential, a 2-electron reduction occurs, cleaving the Iodine to form the indole anion and Iodide (
). -
Utility: This property allows 3-I-5-ICA to be used in paired electrolysis or as a reductively cleavable protecting group strategy in complex synthesis.
Visualizing the Divergent Pathways
The following diagram illustrates the bifurcation in electrochemical fate between the parent 5-ICA and the 3-Iodo derivative.
Figure 1: Divergent electrochemical pathways. Note the blockade of polymerization for the 3-iodo derivative, leading to degradation or specific cathodic cleavage.
Validated Experimental Protocols
These protocols allow researchers to validate the properties described above.
Protocol A: Validation of Non-Polymerization (3-I-5-ICA)
Objective: To demonstrate the stability/passivation of the electrode surface compared to 5-ICA.
-
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous Acetonitrile (MeCN).
-
Monomer Solution: Prepare 10 mM 3-I-5-ICA . (Note: If solubility is low, add minimal DMSO, but keep <5% v/v).
-
Setup: Three-electrode cell.
-
Working: Glassy Carbon Electrode (GCE), polished to mirror finish.
-
Counter: Platinum wire.[2]
-
Reference: Ag/AgCl (3M KCl).
-
-
Procedure:
-
Perform Cyclic Voltammetry (CV) from 0.0 V to +1.4 V at 100 mV/s.
-
Run 10 continuous cycles.
-
-
Expected Result:
-
Cycle 1: Distinct oxidation peak at ~1.1 V.
-
Cycle 2-10: Rapid decrease in peak current (passivation). No growth of broad redox waves (indicating no polymer film formation).
-
Contrast: If 5-ICA were used, current would increase with each cycle, indicating conductive film growth.
-
Protocol B: Cathodic Cleavage (Dehalogenation)
Objective: To utilize the C-I bond for reductive functionalization.
-
Solvent: Methanol:Water (7:[3]3) or DMF for higher solubility.
-
Electrolyte: 0.1 M
or (if basic conditions are tolerated). -
Procedure:
-
Scan potential negatively from 0.0 V to -2.0 V.
-
-
Expected Result:
-
Irreversible reduction peak observed between -1.4 V and -1.8 V (depending on pH/solvent).
-
Product analysis (HPLC/MS) will confirm the formation of indole-5-carboxylic acid (loss of Iodine).
-
Strategic Application Recommendations
-
For Biosensor Development:
-
Do NOT use 3-I-5-ICA as the primary matrix. It will not form a stable conductive layer.
-
USE 5-ICA to form the polymer backbone.
-
USE 3-I-5-ICA only if post-polymerization functionalization is required (e.g., trapping the monomer inside a matrix and reducing it to release Iodide as a signal, though this is a niche application).
-
-
For Drug Synthesis (Late-Stage Functionalization):
-
3-I-5-ICA is the superior candidate for Suzuki-Miyaura coupling . The C3-Iodine is highly reactive toward palladium oxidative addition, while the C5-COOH remains intact (or can be esterified).
-
Electrochemical Synthesis: Use controlled potential electrolysis (CPE) to selectively reduce the C-I bond if deuteration (C3-D) is required for metabolic stability studies.
-
References
-
Electropolymerization of Indole-5-carboxylic Acid
-
Title: A comparative study on electrochemical synthesis of carboxylic acid substituted indoles and their application in selective oxidation of dopamine.[4]
- Source: University of Warwick / ResearchG
-
URL:[Link]
- Significance: Establishes that 5-substituted indoles polymerize effectively, while 3-substituted indoles do not.
-
-
Electrochemical Reduction of Halo-indoles
-
General Indole Electrochemistry
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A Guide to the Spectroscopic Differentiation of 3-iodo-1H-indole-5-carboxylic Acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of bioactive molecules is paramount. Substituted indoles, such as the iodo-indole carboxylic acids, represent a critical class of compounds with diverse pharmacological activities. The isomeric forms of these molecules, while structurally similar, can exhibit markedly different biological and chemical properties. Consequently, the ability to definitively distinguish between these isomers is a crucial aspect of synthesis, quality control, and structure-activity relationship (SAR) studies.
This guide provides a comprehensive comparison of the spectroscopic characteristics of 3-iodo-1H-indole-5-carboxylic acid and its positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to provide a framework for the unambiguous identification of these compounds. The principles discussed herein are supported by experimental data where available and established spectroscopic theory.
The Spectroscopic Fingerprint: A Tale of Substituent Effects
The differentiation of iodo-1H-indole-carboxylic acid isomers hinges on understanding how the positions of the iodine atom and the carboxylic acid group influence the electronic environment of the indole scaffold. The electron-donating and -withdrawing nature of these substituents, coupled with their steric and anisotropic effects, creates a unique spectroscopic signature for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shifts and coupling patterns of the protons on the indole ring are highly sensitive to the positions of the iodo and carboxylic acid substituents.
Key Diagnostic Regions:
-
N-H Proton: The indole N-H proton typically appears as a broad singlet in the downfield region of the spectrum (δ 10-12 ppm). Its chemical shift can be influenced by solvent and concentration.
-
Aromatic Protons: The protons on the benzene and pyrrole rings of the indole nucleus resonate in the aromatic region (δ 7-8.5 ppm). The specific chemical shifts and coupling constants (J-values) are diagnostic for the substitution pattern.
-
C2-H Proton: In isomers where the C2 position is unsubstituted, the C2-H proton often appears as a distinct singlet or a narrow triplet, typically downfield due to the influence of the adjacent nitrogen atom.
Comparative Analysis of Isomers:
While a complete experimental dataset for all isomers is not publicly available, we can predict the expected trends based on established substituent effects. The electron-withdrawing nature of both the iodine and carboxylic acid groups will generally lead to a downfield shift for nearby protons.
| Isomer | Key Expected ¹H NMR Features |
| This compound | - Absence of a signal for H3. - H2 proton will appear as a singlet. - Protons on the benzene ring (H4, H6, H7) will show a characteristic splitting pattern influenced by the C5-carboxylic acid. H4 and H6 will likely be the most downfield. |
| 3-iodo-1H-indole-6-carboxylic acid | - Absence of a signal for H3. - H2 proton will appear as a singlet. - Protons on the benzene ring (H4, H5, H7) will exhibit a different splitting pattern compared to the 5-carboxylic acid isomer. H5 and H7 are expected to be significantly shifted. |
| 2-iodo-1H-indole-5-carboxylic acid | - Absence of a signal for H2. - H3 proton will appear as a singlet. - The overall pattern of the benzene ring protons will be influenced by the C5-carboxylic acid, but the electronic effect of the iodine at C2 will also play a role. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The chemical shifts of the carbon atoms in the indole ring are also highly dependent on the substituent positions.
Key Diagnostic Signals:
-
Carbonyl Carbon: The carbon of the carboxylic acid group will resonate significantly downfield (δ 160-180 ppm).[1]
-
Carbons Bearing Iodine: The carbon atom directly attached to the iodine atom will experience a significant upfield shift due to the "heavy atom effect." This is a key diagnostic feature for identifying the position of iodination.
-
Other Aromatic Carbons: The remaining carbon signals in the aromatic region (δ 100-140 ppm) will be influenced by the electronic effects of the substituents.[2]
Comparative Analysis of Isomers:
| Isomer | Key Expected ¹³C NMR Features |
| This compound | - A signal for the carbonyl carbon (C=O). - C3 will be shifted significantly upfield due to the attached iodine. - C5 will be influenced by the carboxylic acid group. |
| 3-iodo-1H-indole-6-carboxylic acid | - A signal for the carbonyl carbon (C=O). - C3 will be shifted significantly upfield. - C6 will be influenced by the carboxylic acid group, leading to a different set of chemical shifts for the benzene ring carbons compared to the 5-isomer. |
| 2-iodo-1H-indole-5-carboxylic acid | - A signal for the carbonyl carbon (C=O). - C2 will be shifted significantly upfield. - The chemical shifts of the pyrrole ring carbons (C2, C3, C3a) will be markedly different from the 3-iodo isomers. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule.
Key Vibrational Bands:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3]
-
N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[3]
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic rings.[4]
-
C-I Stretch: The carbon-iodine bond gives rise to a weak absorption in the far-infrared region (typically below 600 cm⁻¹), which may be difficult to observe with standard instrumentation.
The primary utility of IR spectroscopy in this context is to confirm the presence of both the indole N-H and the carboxylic acid functional groups. While the exact positions of the aromatic C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) can provide some structural information, these are often complex and difficult to interpret for definitive isomeric differentiation without reference spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the indole nucleus. The absorption maxima (λmax) are sensitive to the nature and position of substituents.
Generally, indole and its derivatives exhibit two main absorption bands, often referred to as the ¹La and ¹Lb bands, which arise from π→π* transitions.[5][6] The position and intensity of these bands are influenced by substituents that extend the conjugation or alter the electron density of the aromatic system. Both the iodo and carboxylic acid groups can cause shifts in the absorption maxima. It is expected that all iodo-indole-carboxylic acid isomers will show strong UV absorption. Subtle differences in the λmax and the fine structure of the absorption bands can be used to distinguish between isomers, although these differences may be small and solvent-dependent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to their exact mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₉H₆INO₂).
-
Isotope Pattern: The presence of iodine will be evident from its characteristic isotopic signature.
-
Fragmentation Pattern: The fragmentation of the molecular ion will depend on the positions of the substituents. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN. For carboxylic acids, the loss of H₂O and CO₂ are also common. The fragmentation of the C-I bond is also a possibility.[7] Analyzing the specific fragment ions can provide clues to the substitution pattern.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
IR Spectroscopy
Caption: Workflow for UV-Vis data acquisition and analysis.
Mass Spectrometry
Caption: Workflow for mass spectrometry data acquisition and analysis.
Conclusion
The spectroscopic comparison of this compound and its isomers is a nuanced task that relies on a multi-technique approach. While ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural assignment, IR and UV-Vis spectroscopy provide valuable confirmatory information about the functional groups and conjugated system, respectively. Mass spectrometry is essential for determining the molecular weight and can offer further structural insights through fragmentation analysis. By carefully applying these techniques and understanding the principles of substituent effects on the indole ring, researchers can confidently distinguish between these important isomeric compounds.
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Volyniuk, D., et al. (2025, June 5). A new synthetic approach to the 3,4-dihydro-1H-o[2][8]xazino[4,3-a]indole system from ethyl. KTU ePubl.
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A Researcher's Comparative Guide to Assessing the Purity of Synthesized 3-iodo-1H-indole-5-carboxylic Acid
In the landscape of drug discovery and development, the purity of synthesized intermediates is not merely a quality metric; it is a critical determinant of a program's success. For a molecule as pivotal as 3-iodo-1H-indole-5-carboxylic acid, a versatile building block in medicinal chemistry, ensuring its unambiguous purity is paramount to the reliability of downstream applications and the integrity of biological data. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical laboratory experience.
The synthesis of this compound is typically achieved through the electrophilic iodination of the 1H-indole-5-carboxylic acid scaffold.[1] The electron-rich indole nucleus is susceptible to electrophilic substitution, with the C3 position being the most reactive site.[1] A common and effective reagent for this transformation is N-Iodosuccinimide (NIS).[1] However, this process can lead to several impurities, including unreacted starting material, di-iodinated species, and other positional isomers, necessitating a robust analytical strategy for their detection and quantification.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach, employing a combination of chromatographic and spectroscopic methods, is the most effective strategy for a comprehensive purity validation of this compound.[2] High-Performance Liquid Chromatography (HPLC) is a robust and precise method for routine purity checks and quantification of known impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers the advantage of being a primary analytical technique for absolute purity determination without the need for specific impurity reference standards.[2] Mass Spectrometry (MS) provides invaluable information on molecular weight and elemental composition, and Elemental Analysis (EA) serves as a fundamental confirmation of the empirical formula.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[2] | An intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[2] | Detection based on the mass-to-charge ratio of ionized molecules.[2] | Combustion analysis to determine the mass fractions of C, H, N, and heteroatoms.[3] |
| Primary Application | Quantification of the main component and known and unknown impurities.[2] | Structural elucidation and absolute quantification of the main component and impurities.[2][4] | Molecular weight determination and identification of impurities.[4] | Confirmation of elemental composition and empirical formula.[5] |
| Strengths | High sensitivity, high resolution, and well-established for purity analysis of indole derivatives.[6][7] | Provides detailed structural information, can be quantitative (qNMR), and does not require reference standards for all impurities.[2] | High sensitivity, provides molecular weight information, and can be coupled with chromatography (LC-MS) for enhanced separation and identification.[4] | Provides fundamental information on the elemental composition, which is crucial for confirming the identity of a new compound.[5] |
| Limitations | Requires reference standards for the definitive identification and quantification of impurities. | Lower sensitivity compared to HPLC and MS, and complex spectra can be challenging to interpret. | Can be destructive to the sample, and ionization efficiency can vary between compounds. | Does not provide information on the nature of impurities, only the overall elemental composition.[3] |
| Typical Limit of Detection (LOD) | 0.015 - 0.2 µg/mL for indole derivatives.[2] | ~0.5 mg/mL (analyte concentration).[2] | Picogram to femtogram range. | Milligram sample size required.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a reversed-phase HPLC method, which is highly effective for separating a wide range of indole derivatives based on their polarity.[6][8]
Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][8]
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
A gradient elution is recommended for optimal separation.[2][9]
Chromatographic Conditions:
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Assessment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[4] Both ¹H and ¹³C NMR should be utilized to confirm the structure of this compound and identify any impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the expected structure.
-
Impurities can be identified by the presence of unexpected signals. The relative integration of impurity peaks compared to the main compound can provide a semi-quantitative measure of purity.
Expected ¹H NMR Signals (in DMSO-d₆):
-
The chemical shifts are highly sensitive to the electronic environment, making NMR an excellent tool for probing the effect of halogen substitution on the indole ring.[4][10] The spectra for similar compounds show characteristic signals for the indole protons.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[4]
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The molecular ion peak should correspond to the calculated molecular weight of this compound (C₉H₆INO₂, MW: 287.06 g/mol ).[11] The presence of iodine, a monoisotopic element with a mass of 127 amu, will be readily apparent in the mass spectrum.[12]
Elemental Analysis (EA) for Empirical Formula Validation
Elemental analysis provides a fundamental assessment of a compound's purity by determining the percentage composition of its constituent elements.[5]
Instrumentation:
-
CHNSO elemental analyzer.
Sample Preparation:
-
A few milligrams of the dried and homogenous sample are required.[5]
Procedure:
Data Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values calculated for the empirical formula C₉H₆INO₂.[14][15]
Theoretical Composition for C₉H₆INO₂:
-
Carbon: 37.65%
-
Hydrogen: 2.11%
-
Nitrogen: 4.88%
Regulatory Context and Trustworthiness
The purity of active pharmaceutical ingredients (APIs) and their intermediates is strictly regulated to ensure patient safety.[16] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (ICH Q3A).[17] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.[16] For instance, the reporting threshold is typically 0.05%, meaning any impurity at or above this level must be reported.[16] The identification threshold, the level at which an impurity's structure must be determined, is also defined.[16] Adherence to these guidelines is a critical aspect of drug development and ensures the trustworthiness of the final product.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a synergistic application of multiple analytical techniques. HPLC provides a robust and sensitive method for quantitative purity determination, while NMR spectroscopy offers invaluable structural confirmation and the ability to identify unknown impurities. Mass spectrometry serves as a crucial tool for molecular weight verification, and elemental analysis provides fundamental confirmation of the empirical formula. By employing this integrated analytical approach, researchers can confidently establish the purity of their synthesized material, ensuring the reliability of subsequent experiments and advancing their drug discovery and development programs with a foundation of scientific integrity.
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AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
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O'Connor, D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
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ICH. (2006, June 2). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
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ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
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Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
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Tomaras, A. P., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 80(14), 4343-4348. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-iodo-1H-indole. PubChem. Retrieved from [Link]
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Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 3(10), 1335-1338. Retrieved from [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
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Cui, L., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4648-4651. Retrieved from [Link]
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Zaikin, V. G., & Mikaya, A. I. (1987). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 6(4), 493-545. Retrieved from [Link]
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Duca, R. B., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Analytical Methods, 4(7), 1931-1937. Retrieved from [Link]
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Chemia. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17. Retrieved from [Link]
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benchmarking the performance of hole-transporting materials derived from 3-iodo-1H-indole-5-carboxylic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role, dictating charge extraction, transport, and overall device longevity. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, or spiro-OMeTAD, has been the undisputed benchmark. However, its reign is challenged by inherent drawbacks, including relatively low hole mobility, complex multi-step synthesis, and the necessity of hygroscopic dopants that can degrade device stability.[1][2][3]
This guide shifts the focus to a promising and versatile class of compounds: indole-based HTMs . While direct derivatives of 3-iodo-1H-indole-5-carboxylic acid are not yet prominent in high-impact literature, the broader family of molecules built upon indole and its fused derivatives, such as indolo[3,2-b]indole (IDID), has demonstrated exceptional potential. These materials offer unique advantages stemming from their planar structures, which can facilitate strong π-π stacking and, consequently, superior charge mobility compared to the amorphous, spherical structure of spiro-OMeTAD.[4][5][6][7]
We will dissect the performance of a representative advanced indole-based HTM, a fluorinated indolo[3,2-b]indole derivative (IDIDF), and benchmark it against the incumbent spiro-OMeTAD. This guide provides the essential experimental data, protocols, and foundational logic to empower researchers in their exploration of next-generation charge transport materials.
Head-to-Head Performance: Indolo[3,2-b]indole vs. Spiro-OMeTAD
The ultimate test of an HTM is its performance within a complete photovoltaic device. The data below summarizes the key performance metrics for PSCs fabricated with the crystalline, planar IDIDF compared to the amorphous spiro-OMeTAD.
Table 1: Photovoltaic Performance Comparison
| Parameter | Spiro-OMeTAD | IDIDF (Indole-Based) | Rationale for Difference |
| Power Conversion Efficiency (PCE) | ~18-21% | ~19-24% | Higher hole mobility and better interfacial contact in IDIDF-based devices lead to more efficient charge extraction.[4][5][8] |
| Open-Circuit Voltage (Voc) | ~1.10 V | >1.11 V | The deeper HOMO level of IDIDF can create a better energy level alignment with the perovskite valence band, reducing energy loss.[9] |
| Short-Circuit Current (Jsc) | ~22.5 mA/cm² | ~23.0 mA/cm² | Enhanced hole collection efficiency at the perovskite/HTM interface minimizes charge recombination.[4] |
| Fill Factor (FF) | ~0.78 | ~0.80 | Superior charge transport properties and higher conductivity in the IDIDF layer contribute to a higher fill factor. |
Unpacking the "Why": Core Physicochemical Properties
The superior device performance of indole-based HTMs is not accidental; it is a direct consequence of their fundamental molecular and electronic properties. The planar, crystalline nature of the IDIDF core promotes tight molecular packing, a stark contrast to the bulky, amorphous nature of spiro-OMeTAD.[4][6] This structural advantage directly translates to enhanced charge transport.
Table 2: Physicochemical Property Comparison
| Property | Spiro-OMeTAD | IDIDF (Indole-Based) | Significance |
| Hole Mobility (μh) | ~2.0 x 10-4 cm²/Vs | ~1.7 x 10-3 cm²/Vs | An order of magnitude higher mobility allows for faster and more efficient extraction of holes, reducing recombination losses.[6] |
| HOMO Energy Level | -5.22 eV | -5.27 eV | A well-matched HOMO level with the perovskite's valence band is critical for efficient hole injection.[4] |
| LUMO Energy Level | -2.10 eV | -1.95 eV | The LUMO level must be high enough to effectively block electrons from leaking from the perovskite layer to the anode.[4] |
| Molecular Structure | Spherical, Amorphous | Planar, Crystalline | Planarity facilitates strong π-π interactions and ordered packing, creating efficient pathways for charge transport.[4][5][6] |
Foundational Workflows & Structures
To effectively benchmark new materials, a standardized and well-understood set of procedures and device architectures is essential. The following diagrams illustrate the key concepts.
Caption: Molecular structure comparison of spiro-OMeTAD and IDIDF.
Caption: Workflow for novel HTM synthesis and characterization.
Caption: Typical n-i-p architecture of a perovskite solar cell.
Experimental Protocols for Validation
Trustworthiness in scientific claims is built upon reproducible, detailed methodologies. The following protocols provide a self-validating framework for the synthesis and testing of indole-based HTMs.
Protocol 1: Synthesis of a Fluorinated Indolo[3,2-b]indole (IDIDF) Core
Causality: This procedure outlines a common pathway for creating the fused indole core, which is the foundation for many high-performance indole-based HTMs. The use of specific catalysts and reaction conditions is crucial for achieving high yields and purity. The fluorination of the backbone is a key design choice, as it helps to tune the electronic properties (deepen the HOMO level) and can promote favorable intermolecular interactions for better molecular packing.[4][5]
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with commercially available or previously synthesized indole precursors. The specific reaction often involves a coupling or cyclization reaction to form the fused indolo[3,2-b]indole system.
-
Palladium-Catalyzed Coupling (e.g., Buchwald-Hartwig):
-
In a nitrogen-filled glovebox, add the indole precursor, an amine-containing end-capping group, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., NaOtBu) to a reaction vessel containing an anhydrous solvent like toluene.
-
Rationale: The palladium catalyst is essential for forming the crucial carbon-nitrogen bonds that link the core to the charge-transporting arms of the molecule. The inert atmosphere prevents degradation of the catalyst and reagents.
-
-
Reaction and Monitoring:
-
Seal the vessel and heat the reaction mixture to the required temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the organic phase with a suitable solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final product with high purity.
-
Rationale: Rigorous purification is non-negotiable. Impurities can act as charge traps in the final device, severely limiting performance.
-
-
Characterization: Confirm the molecular structure and purity of the synthesized HTM using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: Fabrication and Characterization of an n-i-p Perovskite Solar Cell
Causality: This protocol describes the fabrication of a standard planar n-i-p device structure, which allows for a fair comparison between different HTMs. Each layer has a specific function, and the quality of each deposition step is critical for achieving high-efficiency cells. The characterization steps are the standard by which photovoltaic performance is judged.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Sequentially sonicate patterned fluorine-doped tin oxide (FTO) glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to remove organic residues and improve wettability.
-
Rationale: A pristine substrate is fundamental for uniform layer deposition and preventing short-circuits.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate using spin-coating or spray pyrolysis, followed by annealing at high temperature (e.g., 450-500 °C).
-
-
Perovskite Layer Deposition:
-
Inside a nitrogen-filled glovebox, spin-coat a precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) onto the ETL.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization, forming a dense, uniform perovskite film.
-
Anneal the film on a hotplate (e.g., at 100 °C for 30-60 minutes) to complete the crystallization process.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the indole-based HTM (e.g., IDIDF) in a solvent like chlorobenzene. Unlike spiro-OMeTAD, many advanced indole HTMs can be used without dopants like Li-TFSI and tBP, which is a significant advantage for long-term stability.[8]
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Metal Electrode Deposition:
-
Transfer the substrate to a thermal evaporator. Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) through a shadow mask to define the active area of the solar cell.
-
-
Characterization:
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter to measure the J-V curve of the device. From this, extract the key parameters: PCE, Voc, Jsc, and FF.
-
Incident Photon-to-Current Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the device at different wavelengths.
-
Stability Testing: Monitor the device performance over time under continuous illumination or in controlled environmental conditions (e.g., elevated temperature and humidity) to assess operational stability.[10][11]
-
References
- Cho, I., et al. (2016). Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Chemical Science.
- Cho, I., et al. (2016). Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Scholarworks@UNIST.
- ResearchGate. (n.d.). Indoloindole‐Based Hole Transporting Material for Efficient and Stable Perovskite Solar Cells Exceeding 24% Power Conversion Efficiency | Request PDF.
- MDPI. (2021).
- ACS Publications. (2025). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells.
- Chemical Communications (RSC Publishing). (n.d.). Thieno[3,2-b]indole-based hole transporting materials for perovskite solar cells with photovoltages exceeding 1.11 V.
- ResearchGate. (n.d.).
- PMC. (n.d.). Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions.
- ResearchGate. (2016). Indolo[3,2-b]indole-based Crystalline Hole Transporting Material for Highly Efficient Perovskite Solar Cells.
- imec. (2023). Enhancing efficiency and stability of Perovskite solar cells.
- RSC Publishing. (n.d.). Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions.
- OSTI.GOV. (n.d.). Acid Additives Enhancing the Conductivity of spiro-OMeTAD towards High-Efficiency and Hysteresis-Less Planar Perovskite Solar Cells.
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comparative analysis of the acidity of different substituted indole carboxylic acids
This guide provides a comparative analysis of the acidity of substituted indole carboxylic acids, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary & Strategic Importance
Indole carboxylic acids are critical scaffolds in drug design, serving as bioisosteres for benzoic acids and acting as pharmacophores in agents targeting GPCRs (e.g., serotonin receptors), kinases, and viral integrases.[1]
The acidity (pKa) of the carboxylic acid moiety dictates the molecule's ionization state at physiological pH (7.4), directly influencing lipophilicity (LogD) , membrane permeability , and binding affinity .
-
Indole-2-carboxylic acid is a stronger acid (pKa
3.6–3.[1]9) than benzoic acid due to the inductive electron-withdrawing effect of the adjacent nitrogen. -
Indole-3-carboxylic acid is chemically distinct; it is prone to decarboxylation and exhibits weaker acidity due to the electron-rich nature of the C3 position (enamine-like character).[1]
This guide analyzes the structural determinants of acidity and provides a validated protocol for determining pKa in low-solubility scenarios.
Theoretical Framework: Structural Determinants of Acidity[2]
The acidity of indole carboxylic acids is governed by the stability of the conjugate base (carboxylate anion). This stability is modulated by three primary factors:
-
Positional Isomerism (C2 vs. C3):
-
C2-Position: The carboxylate at C2 is directly attached to the
carbon adjacent to the electronegative nitrogen ( hybridized). The nitrogen exerts a strong inductive withdrawing effect (-I), stabilizing the carboxylate anion. -
C3-Position: The C3 position is the most electron-rich site on the indole ring (highest HOMO density). Electron donation from the nitrogen lone pair into the ring (resonance effect, +R) increases electron density at C3, destabilizing the carboxylate anion and making Indole-3-COOH a weaker acid than its C2 counterpart.
-
-
Substituent Effects (Hammett Correlation):
-
Electron-Withdrawing Groups (EWG): Substituents like -NO
, -CN, and Halogens (Br, Cl, F) at the 5- or 6-positions stabilize the negative charge of the carboxylate through inductive and resonance withdrawal, lowering the pKa (increasing acidity). -
Electron-Donating Groups (EDG): Substituents like -OMe, -OH, and -Alkyl donate electron density, destabilizing the carboxylate anion and raising the pKa (decreasing acidity).
-
Visualization: Resonance & Inductive Effects
The following diagram illustrates the electron flow that differentiates the C2 and C3 positions.
Figure 1: Mechanistic divergence in acidity between Indole-2 and Indole-3 carboxylic acids.
Comparative Data: pKa Values of Indole Derivatives[3]
The following table synthesizes experimental and high-confidence predicted pKa values. Note that Indole-2-carboxylic acid (pKa ~3.6–3.9) is consistently more acidic than Benzoic acid (pKa 4.20) .[1]
| Compound | Substituent | Position | pKa (Approx.) | Electronic Effect | Note |
| Indole-2-carboxylic acid | None | C2 | 3.60 – 3.90 | Reference | Stronger than benzoic acid.[1] |
| 5-Nitroindole-2-COOH | -NO | C5 | ~ 3.20 | Strong EWG (-I, -R) | Significantly increased acidity. |
| 5-Bromoindole-2-COOH | -Br | C5 | 3.50 – 4.25 * | Weak EWG (-I > +R) | Slightly more acidic/neutral vs ref. |
| 5-Methoxyindole-2-COOH | -OMe | C5 | 4.30 – 4.40 | Strong EDG (+R) | Decreased acidity (Weaker acid).[1] |
| Indole-3-carboxylic acid | None | C3 | 3.90 – 5.20 | Electron Rich | Unstable; prone to decarboxylation.[1] |
| Benzoic Acid (Ref) | None | - | 4.20 | - | Standard reference point.[1] |
*Note: Predicted values for 5-bromo often skew higher (4.[1]25) in silico, but experimental trends typically place halogens as acid-strengthening relative to unsubstituted forms due to induction.
Experimental Protocol: pKa Determination of Insoluble Indoles
Indole carboxylic acids often exhibit poor aqueous solubility, making standard aqueous titration impossible.[1] The Yasuda-Shedlovsky Extrapolation Method is the gold standard for these systems.[1]
Methodology: Mixed-Solvent Potentiometric Titration
This protocol determines the aqueous pKa by titrating in varying ratios of organic cosolvent (Methanol or DMSO) and extrapolating to zero organic content.[1]
Reagents & Equipment
-
Titrator: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1]
-
Solvents: Carbonate-free water, HPLC-grade Methanol (MeOH) or DMSO.[1]
-
Titrant: 0.1 M KOH (standardized).[1]
Step-by-Step Workflow
-
Preparation of Solvent Ratios: Prepare three solvent mixtures:
-
30% MeOH / 70% Water (v/v)
-
40% MeOH / 60% Water (v/v)
-
50% MeOH / 50% Water (v/v)
-
-
Sample Dissolution: Dissolve ~5 mg of the indole derivative in the specific solvent mixture. Ensure complete dissolution.
-
Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) to prevent
absorption. Record pH vs. Volume to determine the apparent pKa ( ) for each mixture. -
Yasuda-Shedlovsky Extrapolation: Plot the data using the equation:
[3]- : Apparent pKa measured in cosolvent.[1][4]
- : Dielectric constant of the solvent mixture.[1][5]
- : Slope.[1][5]
- : Intercept (related to aqueous pKa).[1][5]
Extrapolate the linear regression to the value of
corresponding to pure water ( at 25°C) to obtain the true aqueous pKa.
Workflow Visualization
Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic compounds.[1]
References
-
Melzer, M. S. (1962).[1] Applicability of the Hammett Equation to the Indole System: Acidity of Indole-3-carboxylic Acids. The Journal of Organic Chemistry, 27(2), 496-498.
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Detailed discussion on Yasuda-Shedlovsky extrapolation).
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]
-
Di Fabio, R., et al. (1997).[1][6] Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting at the Strychnine-Insensitive Glycine Binding Site.[1][6] Journal of Medicinal Chemistry, 40(6), 841–850.[1][6]
-
PubChem. Indole-2-carboxylic acid Compound Summary. National Library of Medicine.[1]
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Safety Operating Guide
Personal protective equipment for handling 3-iodo-1H-indole-5-carboxylic acid
This guide outlines the technical safety, operational, and disposal protocols for 3-iodo-1H-indole-5-carboxylic acid (CAS: 1308644-52-1).[1] It is designed for researchers requiring immediate, actionable data for risk assessment and experimental planning.[1]
Core Hazard Profile & Risk Assessment
Compound Class: Halogenated Indole Derivative Physical State: Solid / Powder Primary Risks: Irritant (Skin/Eye/Respiratory), Potential Photosensitivity.[1]
The presence of the iodine atom at the C3 position combined with the carboxylic acid moiety necessitates precautions against both corrosive irritation and halogenated byproduct formation during degradation.[1]
GHS Hazard Classification (29 CFR 1910.1200 / EU CLP)
| Hazard Category | Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3][5][6][7][8] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1][2][3][4][5][6][7][8] |
| STOT - Single Exposure | H335 | May cause respiratory irritation (Respiratory Tract).[1][2][3][5][7] |
Personal Protective Equipment (PPE) Matrix
Directive: Treat as a potential sensitizer due to the indole scaffold.[1] Do not rely on standard latex gloves.[1]
| PPE Category | Minimum Requirement | Technical Specification & Rationale |
| Respiratory | N95 / P100 or Fume Hood | Primary Defense: Engineering controls (Fume Hood) are mandatory for powders.[1] Secondary: If weighing outside a hood, use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator to prevent inhalation of irritant dust.[1] |
| Hand Protection | Nitrile Rubber (0.11 mm+) | Splash Contact: Standard nitrile provides adequate protection against solid contact.[1] Solution Handling: If dissolved in penetrating solvents (e.g., DMSO, DMF), upgrade to Double Gloving or Silver Shield® laminates to prevent carrier-mediated skin absorption.[1] |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are the minimum.[1] Chemical goggles (ANSI Z87.1 / EN 166) are required if fine dust generation is likely, to seal against airborne particulates.[1] |
| Body Protection | Lab Coat (Cotton/Poly) | Standard lab coat required.[1] Ensure cuffs are tucked into gloves to prevent wrist exposure.[1] |
Operational Handling Logic
The following decision logic ensures safety systems are active before the container is opened.
Figure 1: Pre-operational safety logic flow for determining engineering controls based on physical state.[1]
Step-by-Step Handling Protocol
Phase A: Preparation & Weighing
-
Environment: All weighing of the solid must occur inside a certified chemical fume hood or a HEPA-filtered powder weighing station .[1]
-
Light Protection: Iodinated indoles can be light-sensitive (homolytic cleavage of the C-I bond).[1] Wrap storage containers in aluminum foil or use amber vials.
-
Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent dispersal.[1]
Phase B: Solubilization & Transfer
Solubility Note: Sparingly soluble in water; soluble in DMSO, DMF, and Methanol.[1]
-
Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents enhance skin permeability.[1] Double gloving is mandatory.
-
Transfer: Transfer liquids via syringe or pipette to minimize open-air exposure. Avoid pouring.
Phase C: Decontamination & Waste
-
Surface Clean: Wipe surfaces with a detergent solution followed by ethanol.[1]
-
Visual Check: Iodine liberation (yellow/brown staining) indicates degradation.[1] Treat stained surfaces with 10% sodium thiosulfate solution to reduce free iodine if observed.[1]
Emergency Response Procedures
| Scenario | Immediate Action | Technical Note |
| Eye Contact | Rinse for 15 mins | Use an eyewash station. Hold eyelids open. The carboxylic acid group can cause pH-mediated damage.[1] |
| Skin Contact | Wash with Soap/Water | Remove contaminated clothing.[1][4][5][6][8][9][10] Do not use ethanol/solvents to wash skin (increases absorption).[1] |
| Inhalation | Move to Fresh Air | If breathing is difficult, administer oxygen.[1] Monitor for delayed pulmonary edema if dust exposure was heavy.[1] |
| Spill (Solid) | Wet Wipe / HEPA Vac | Do not dry sweep (creates dust).[1][8] Cover with wet paper towels, pick up, and dispose of as hazardous waste.[1] |
Waste Disposal & Degradation Pathways
Disposal Classification: Hazardous Chemical Waste (Halogenated).[1]
-
Segregation: Do not mix with strong oxidizers or strong bases.[1]
-
Incineration: The preferred method is destructive incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and iodine vapors.[1]
Figure 2: Waste stream management for halogenated indole derivatives.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56964648, this compound. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. This compound | 1308644-52-1 [sigmaaldrich.com]
- 2. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
